1-Benzyl-4-(4-bromophenyl)pyrazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-4-(4-bromophenyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2/c17-16-8-6-14(7-9-16)15-10-18-19(12-15)11-13-4-2-1-3-5-13/h1-10,12H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERJQHCZLYSUAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: 1-Benzyl-4-(4-bromophenyl)pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of the pyrazole derivative, 1-Benzyl-4-(4-bromophenyl)pyrazole. While specific experimental data for this compound remains limited in publicly accessible literature, this document compiles available information and contextualizes it within the broader landscape of pyrazole chemistry and pharmacology. The guide is intended to serve as a foundational resource for researchers interested in the potential applications of this molecule in medicinal chemistry and drug discovery.
Chemical Properties
Table 1: Summary of Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₃BrN₂ | BLDpharm[1] |
| Molecular Weight | 313.19 g/mol | BLDpharm[1] |
| CAS Number | 1191063-24-7 | BLDpharm[1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
Synthesis and Experimental Protocols
A detailed, peer-reviewed experimental protocol for the specific synthesis of this compound is not currently available in the surveyed literature. However, the general synthesis of pyrazole derivatives is well-established and typically involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine.
A plausible synthetic approach for this compound would involve the reaction of a suitably substituted β-dicarbonyl precursor with benzylhydrazine. The logical workflow for such a synthesis is outlined below.
General Experimental Workflow for Pyrazole Synthesis
The synthesis of pyrazole derivatives often follows a well-defined pathway involving the condensation of a hydrazine with a 1,3-dicarbonyl compound. This process can be visualized as a multi-step sequence.
Caption: General workflow for pyrazole synthesis.
Biological Activity and Signaling Pathways
Specific biological activities and the modulation of signaling pathways by this compound have not been reported. However, the pyrazole scaffold is a well-known pharmacophore present in numerous biologically active compounds.[2][3] Derivatives of pyrazole have been shown to exhibit a wide range of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial activities.[4][5][6]
The biological effects of pyrazole derivatives are often attributed to their ability to interact with various enzymes and receptors. For instance, some pyrazole-containing compounds are known to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[5] In the context of cancer, pyrazole derivatives have been investigated as inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for tumor growth and angiogenesis.[5]
Potential Signaling Pathways Targeted by Pyrazole Derivatives
Given the known activities of other pyrazole compounds, it is plausible that this compound could interact with key cellular signaling pathways implicated in disease. The diagram below illustrates a generalized overview of signaling pathways that are often targeted by small molecule inhibitors, including those with a pyrazole core.
Caption: Potential signaling pathways targeted by pyrazoles.
Future Directions
The lack of specific data for this compound highlights an opportunity for further research. Future studies should focus on:
-
De novo synthesis and characterization: A detailed, reproducible synthetic protocol is required, along with comprehensive characterization using modern analytical techniques (NMR, IR, Mass Spectrometry, and elemental analysis).
-
Determination of physicochemical properties: Experimental determination of melting point, boiling point, and solubility in various solvents is essential for its practical application.
-
Biological screening: A broad biological screening against various cell lines (e.g., cancer cell lines) and enzymatic assays (e.g., kinase inhibition assays) would help to identify its potential therapeutic applications.
-
Structure-activity relationship (SAR) studies: Synthesis and evaluation of analogues would provide valuable insights into the structural requirements for any observed biological activity.
Conclusion
This compound represents an under-explored area within the vast field of pyrazole chemistry. While its fundamental chemical identity is established, a significant gap exists in the understanding of its physical, chemical, and biological properties. This technical guide serves as a starting point for researchers, providing the known information and outlining a clear path for future investigation into the potential of this compound as a lead for novel therapeutic agents. The rich pharmacology of the pyrazole scaffold suggests that this compound is a worthy candidate for further scientific inquiry.
References
- 1. 1191063-24-7|1-Benzyl-4-(4-bromophenyl)-1H-pyrazole|BLD Pharm [bldpharm.com]
- 2. Recently reported biological activities of pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 1-Benzyl-4-(4-bromophenyl)pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a reliable and efficient synthetic pathway for 1-benzyl-4-(4-bromophenyl)pyrazole, a valuable scaffold in medicinal chemistry and drug discovery. The described two-step synthesis involves a Suzuki-Miyaura coupling to construct the core 4-arylpyrazole structure, followed by a selective N-benzylation. This guide offers detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow to aid in its practical implementation.
Synthesis Pathway Overview
The synthesis of this compound is efficiently achieved through a two-step reaction sequence. The initial step involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a 4-halopyrazole, such as 4-iodopyrazole, and 4-bromophenylboronic acid. This reaction selectively forms the C-C bond at the C4 position of the pyrazole ring, yielding the key intermediate, 4-(4-bromophenyl)-1H-pyrazole.
The subsequent step is the N-benzylation of the newly formed pyrazole derivative. This is typically accomplished through a nucleophilic substitution reaction where the pyrazole nitrogen is deprotonated by a strong base, such as sodium hydride, followed by the addition of benzyl bromide. This step selectively introduces the benzyl group onto one of the pyrazole nitrogen atoms.
Quantitative Data Summary
The following table summarizes the key quantitative data for the two-step synthesis of this compound. The yields are based on reported procedures for analogous reactions and represent typical outcomes for these transformations.
| Step | Reaction | Reactants | Product | Catalyst/Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Suzuki-Miyaura Coupling | 4-Iodopyrazole, 4-Bromophenylboronic acid | 4-(4-Bromophenyl)-1H-pyrazole | Pd(PPh₃)₄ / Na₂CO₃ | Toluene/Ethanol/Water | 85 | 12 | ~85 |
| 2 | N-Benzylation | 4-(4-Bromophenyl)-1H-pyrazole, Benzyl bromide | This compound | NaH | THF | 0 to RT | 2 | ~87 |
Experimental Protocols
Step 1: Synthesis of 4-(4-bromophenyl)-1H-pyrazole via Suzuki-Miyaura Coupling
This protocol outlines the synthesis of the 4-(4-bromophenyl)-1H-pyrazole intermediate.
Materials:
-
4-Iodopyrazole
-
4-Bromophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Sodium Carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 4-iodopyrazole (1.0 eq), 4-bromophenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Add a solvent mixture of toluene, ethanol, and water in a 4:1:1 ratio.
-
De-gas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Heat the mixture to 85°C and stir under an inert atmosphere for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain 4-(4-bromophenyl)-1H-pyrazole.
Step 2: Synthesis of this compound via N-Benzylation
This protocol describes the benzylation of the pyrazole intermediate.
Materials:
-
4-(4-Bromophenyl)-1H-pyrazole
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of 4-(4-bromophenyl)-1H-pyrazole (1.0 eq) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0°C and add benzyl bromide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Synthesis Workflow Diagram
The following diagram illustrates the two-step synthesis pathway for this compound.
Caption: Two-step synthesis of this compound.
Spectroscopic and Synthetic Profile of Substituted Pyrazoles: A Technical Guide for Researchers
Introduction
This technical guide provides a comprehensive overview of the spectroscopic characteristics and a general synthetic approach for pyrazole derivatives, with a specific focus on structures analogous to 1-Benzyl-4-(4-bromophenyl)pyrazole. Pyrazoles are a class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Understanding their spectroscopic properties is crucial for their identification, characterization, and the elucidation of their structure-activity relationships. This document is intended for researchers, scientists, and professionals in the field of drug development.
Spectroscopic Data of Related Pyrazole Derivatives
Table 1: ¹H NMR and ¹³C NMR Data for 1-(4-bromophenyl)-3,5-diethyl-1H-pyrazole [1]
| ¹H NMR (200 MHz, CDCl₃) | ¹³C NMR (50 MHz, CDCl₃) |
| Chemical Shift (δ, ppm) | Assignment |
| 7.55 (d, J = 8.79 Hz, 2H) | Aromatic CH |
| 7.29 (d, J = 8.05 Hz, 2H) | Aromatic CH |
| 6.05 (s, 1H) | Pyrazole CH |
| 2.70-2.59 (m, 4H) | CH₂ |
| 1.33-1.20 (m, 6H) | CH₃ |
Table 2: Mass Spectrometry Data for 1-(4-bromophenyl)-3,5-diethyl-1H-pyrazole [1]
| Ion | m/z |
| [M+H]⁺ | 279 |
Note: The molecular weight of this compound is 313.19 g/mol [2]. The mass spectrum would be expected to show a molecular ion peak corresponding to this mass, with a characteristic isotopic pattern for the bromine atom.
Experimental Protocols
The following are general experimental protocols for the synthesis and spectroscopic characterization of pyrazole derivatives, adapted from the literature[1][3].
General Synthesis of Substituted Pyrazoles[1][3]
A common method for the synthesis of 1,4-disubstituted pyrazoles involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative. For the synthesis of this compound, a plausible route would involve the reaction of a suitably substituted β-diketone with benzylhydrazine.
Materials:
-
Substituted 1,3-dicarbonyl compound
-
Benzylhydrazine
-
Ethanol (solvent)
-
Catalytic amount of acid (e.g., acetic acid)
Procedure:
-
Dissolve the 1,3-dicarbonyl compound (1.0 eq) and benzylhydrazine (1.0 eq) in ethanol in a round-bottom flask.
-
Add a catalytic amount of acetic acid to the mixture.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy [4]
-
¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Chemical shifts are reported in parts per million (ppm) relative to an internal standard, usually tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
-
IR spectra are recorded on an FT-IR spectrometer.
-
Samples can be prepared as KBr pellets or thin films.
-
Characteristic absorption bands for the pyrazole ring, aromatic C-H, and C-Br bonds would be expected.
Mass Spectrometry (MS) [1]
-
Mass spectra can be obtained using various ionization techniques such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compound.
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized pyrazole compound.
Caption: General workflow for the synthesis and spectroscopic characterization of pyrazole derivatives.
References
Technical Guide: Physicochemical Properties of 1-Benzyl-4-(4-bromophenyl)pyrazole
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a detailed overview of the known physical characteristics of pyrazole derivatives closely related to 1-Benzyl-4-(4-bromophenyl)pyrazole. Due to the limited availability of experimental data for the specific title compound, this document focuses on presenting data from its structural analogues to offer valuable insights for research and development. Furthermore, standardized experimental protocols for determining key physicochemical properties are outlined, alongside a representative synthetic workflow.
Introduction
Pyrazole derivatives are a significant class of heterocyclic compounds widely utilized in medicinal chemistry and materials science due to their diverse biological activities and versatile chemical properties. This compound, belonging to this class, is a molecule of interest for synthetic chemists and drug discovery professionals. Understanding its physical characteristics is crucial for its synthesis, purification, formulation, and application in various scientific endeavors.
Physicochemical Data of Structural Analogues
The following tables summarize the available quantitative data for compounds structurally similar to this compound. These analogues provide a basis for predicting the properties of the title compound.
Table 1: General Properties of this compound and its Analogues
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 1-Benzyl-4-(4-bromophenyl)-1H-pyrazole | 1191063-24-7 | C₁₆H₁₃BrN₂ | 313.20 |
| 1-Benzyl-4-bromo-1H-pyrazole | 50877-41-3 | C₁₀H₉BrN₂ | 237.10[1] |
| 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole | Not Available | C₁₁H₁₁BrN₂ | 251.12 |
| Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate | Not Available | C₁₉H₁₇BrN₂O₂ | 385.26[2] |
Table 2: Spectroscopic and Physical State Data of Analogues
| Compound Name | Melting Point (°C) | Form | Spectroscopic Data Highlights |
| 1-Benzyl-4-iodo-1H-pyrazole | 62-66 | powder to crystal[3] | N/A |
| 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole | N/A | brown liquid | ¹H NMR (200 MHz, CDCl₃): δ 7.52 (d, 2H), 7.36 (d, 2H), 5.91 (s, 1H), 2.28 (s, 3H), 2.26 (s, 3H). ¹³C NMR (50 MHz, CDCl₃): δ 148.4, 138.4, 137.3, 132.4, 128.5, 125.4, 107.8, 13.2, 12.2. MS (ESI): m/z = 251 [M+H]⁺.[4] |
| Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate | N/A | Crystals obtained from ethyl acetate | Crystal Structure: Monoclinic, P2₁/c. The pyrazole ring makes dihedral angles of 88.00 (16)° and 5.78 (13)° with the phenyl and bromophenyl rings, respectively.[2] |
Experimental Protocols
The following sections detail standardized laboratory procedures for the determination of the key physical characteristics of pyrazole derivatives.
Synthesis of Substituted Pyrazoles
A general and widely used method for the synthesis of substituted pyrazoles is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[3]
Protocol: Synthesis of 3,5-dimethyl-1-phenylpyrazole (Knorr-type reaction)
-
Reaction Setup: To a solution of acetylacetone (1.0 eq) in a suitable solvent such as ethanol, add phenylhydrazine (1.0 eq).
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated under reflux for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.
-
Purification: The crude product is then purified, commonly by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel, to yield the pure pyrazole derivative.
Melting Point Determination
The melting point of a solid organic compound is a crucial indicator of its purity.
Protocol:
-
Sample Preparation: A small amount of the dry, crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Measurement: The capillary tube is placed in a melting point apparatus. The temperature is raised at a rate of 1-2 °C per minute near the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting point range. A sharp melting range (0.5-1 °C) is indicative of a pure compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of a compound.
Protocol for ¹H and ¹³C NMR:
-
Sample Preparation: Dissolve 5-10 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. The spectra are acquired using appropriate pulse sequences.
-
Data Processing: The acquired data is Fourier transformed and phased. The chemical shifts, integration (for ¹H NMR), and coupling constants are analyzed to elucidate the structure.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.
Protocol for Electrospray Ionization (ESI) Mass Spectrometry:
-
Sample Preparation: A dilute solution of the compound (typically in the range of 1-10 µg/mL) is prepared in a suitable volatile solvent such as methanol or acetonitrile.
-
Infusion: The sample solution is infused into the ESI source of the mass spectrometer at a constant flow rate.
-
Ionization: A high voltage is applied to the capillary tip, causing the sample to nebulize and form charged droplets. As the solvent evaporates, charged molecular ions ([M+H]⁺ or [M-H]⁻) are generated.
-
Mass Analysis: The ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Mandatory Visualizations
Experimental Workflow: Synthesis and Characterization of a Substituted Pyrazole
The following diagram illustrates a typical workflow for the synthesis and characterization of a substituted pyrazole, such as this compound.
Caption: A generalized workflow for the synthesis and characterization of pyrazole derivatives.
Conclusion
This technical guide has provided a comprehensive overview of the available physicochemical information for analogues of this compound, in addition to detailed experimental protocols for the determination of these properties. While direct experimental data for the title compound remains elusive, the compiled information serves as a valuable resource for researchers in the field. The provided synthetic and characterization workflows offer a practical framework for the laboratory investigation of this and related pyrazole compounds. Further experimental investigation is warranted to fully elucidate the specific physical characteristics of this compound.
References
Predicted Mechanism of Action for 1-Benzyl-4-(4-bromophenyl)pyrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis and prediction of the potential mechanism of action for the novel compound, 1-Benzyl-4-(4-bromophenyl)pyrazole. Drawing upon extensive research into the biological activities of structurally related pyrazole derivatives, this document outlines the most probable molecular targets and signaling pathways through which this compound may exert its effects. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this and similar pyrazole-based molecules. All quantitative data from related compounds are summarized, and detailed hypothetical experimental protocols are provided to guide future research.
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2][3][4] Pyrazole derivatives have demonstrated efficacy as anticancer, anti-inflammatory, antimicrobial, and analgesic agents.[1][3][5] Notably, a significant number of pyrazole-containing compounds have been developed as potent and selective inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer.[6][7][8] This guide focuses on predicting the mechanism of action of this compound, a specific derivative for which the biological activity is not yet fully characterized.
Predicted Molecular Targets and Mechanism of Action
Based on the structure of this compound and the established activities of similar pyrazole derivatives, the most probable mechanism of action is the inhibition of one or more protein kinases involved in cancer cell proliferation and survival. The presence of the benzyl and bromophenyl groups suggests potential for specific interactions within the ATP-binding pocket of various kinases.
Primary Predicted Target Class: Protein Kinase Inhibition
Numerous studies have demonstrated that the pyrazole core can serve as a scaffold for the design of potent kinase inhibitors.[6][7][8][9] These inhibitors can target a variety of kinases, including:
-
Receptor Tyrosine Kinases (RTKs):
-
Epidermal Growth Factor Receptor (EGFR): Pyrazole derivatives have been shown to inhibit EGFR, a key driver of tumor growth in many cancers.[1][10][11]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR by pyrazole compounds can lead to the suppression of angiogenesis, a critical process for tumor growth and metastasis.[10]
-
-
Non-Receptor Tyrosine Kinases:
-
Serine/Threonine Kinases:
-
Cyclin-Dependent Kinases (CDKs): Pyrazole analogs are known to inhibit CDKs, leading to cell cycle arrest and apoptosis.[1][11][12]
-
Receptor Interacting Protein 1 (RIP1) Kinase: A study on 1-benzyl-1H-pyrazole derivatives identified potent inhibitors of RIP1 kinase, a key mediator of necroptosis.[13]
-
Alternative Predicted Mechanisms
While kinase inhibition is the most likely mechanism, other biological activities of pyrazole derivatives have been reported and should be considered:
-
Tubulin Polymerization Inhibition: Certain pyrazole compounds have been shown to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.[1][11][14]
-
Induction of Apoptosis: Independent of direct kinase inhibition, some pyrazole derivatives can induce apoptosis through the modulation of Bcl-2 family proteins and activation of caspases.[1]
Quantitative Data for Structurally Related Pyrazole Derivatives
To provide a predictive context for the potential potency of this compound, the following table summarizes the inhibitory activities (IC50 values) of various pyrazole derivatives against different cancer cell lines and molecular targets.
| Compound Class | Target/Cell Line | IC50 Value | Reference |
| 3,4-diaryl pyrazole derivatives | Various cancer cell lines | 0.06–0.25 nM | [1] |
| Pyrazole-based Aurora A kinase inhibitor | HCT116 colon cancer cell line | 0.39 µM | [7] |
| Pyrazole-based Aurora A kinase inhibitor | MCF7 breast cancer cell line | 0.46 µM | [7] |
| Pyrazole-based Aurora A kinase inhibitor | Aurora A kinase | 0.16 µM | [7] |
| Fused pyrazole derivative (Compound 3) | EGFR | 0.06 µM | [10] |
| Fused pyrazole derivative (Compound 9) | VEGFR-2 | 0.22 µM | [10] |
| Pyrazole derivative (5b) | K562 cells | 0.021 µM | [14] |
| Pyrazole derivative (5b) | A549 cells | 0.69 µM | [14] |
| Pyrazole derivative (5b) | Tubulin polymerization | 7.30 µM | [14] |
| 1-benzyl-1H-pyrazole derivative (4b) | RIP1 kinase (Kd) | 0.078 µM | [13] |
| 1-benzyl-1H-pyrazole derivative (4b) | Cell necroptosis inhibitory assay (EC50) | 0.160 µM | [13] |
Proposed Experimental Protocols for Mechanism of Action Elucidation
To validate the predicted mechanism of action of this compound, the following experimental protocols are proposed.
In Vitro Kinase Inhibition Assays
-
Objective: To determine the inhibitory activity of the compound against a panel of cancer-related protein kinases.
-
Methodology:
-
Utilize a commercially available kinase panel (e.g., DiscoverX KINOMEscan™ or similar).
-
Prepare a stock solution of this compound in DMSO.
-
Perform initial screening at a single concentration (e.g., 10 µM) to identify potential kinase targets.
-
For any kinases showing significant inhibition (>50%), perform dose-response assays to determine the IC50 value.
-
The assay can be based on various detection methods, such as radiometric (e.g., 33P-ATP), fluorescence resonance energy transfer (FRET), or luminescence (e.g., ADP-Glo™).
-
Cell Proliferation and Viability Assays
-
Objective: To assess the cytotoxic and anti-proliferative effects of the compound on various cancer cell lines.
-
Methodology:
-
Select a panel of human cancer cell lines representing different tumor types (e.g., A549 lung cancer, MCF-7 breast cancer, HCT116 colon cancer).
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of this compound for 48-72 hours.
-
Assess cell viability using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), CellTiter-Glo®, or crystal violet staining.
-
Calculate the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability).
-
Western Blot Analysis for Signaling Pathway Modulation
-
Objective: To investigate the effect of the compound on key signaling proteins downstream of the predicted target kinases.
-
Methodology:
-
Treat cancer cells with this compound at concentrations around the determined IC50 value for various time points.
-
Lyse the cells and quantify protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total forms of target proteins (e.g., p-EGFR, EGFR, p-Akt, Akt, p-ERK, ERK).
-
Use an appropriate secondary antibody conjugated to HRP and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Tubulin Polymerization Assay
-
Objective: To determine if the compound affects microtubule dynamics.
-
Methodology:
-
Use a commercially available tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.).
-
Incubate purified tubulin with GTP and the test compound at 37°C.
-
Monitor the change in fluorescence or absorbance over time, which is proportional to the extent of tubulin polymerization.
-
Include positive (e.g., paclitaxel) and negative (e.g., nocodazole) controls.
-
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the potential signaling pathways targeted by this compound and a proposed experimental workflow for its characterization.
Caption: Predicted inhibition of Receptor Tyrosine Kinase signaling.
Caption: Proposed workflow for mechanism of action elucidation.
Conclusion
While the precise mechanism of action of this compound remains to be experimentally determined, the existing literature on related pyrazole derivatives provides a strong foundation for predicting its biological activity. The most probable mechanism is the inhibition of protein kinases crucial for cancer cell signaling, such as EGFR, VEGFR, or other oncogenic kinases. The proposed experimental protocols in this guide offer a clear path forward for the comprehensive characterization of this compound. Further investigation into this compound and its analogs is warranted to explore their potential as novel therapeutic agents.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 11. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
In Silico Modeling of 1-Benzyl-4-(4-bromophenyl)pyrazole: A Technical Guide
Introduction
Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] This technical guide provides a comprehensive overview of a prospective in silico modeling workflow for a specific pyrazole derivative, 1-Benzyl-4-(4-bromophenyl)pyrazole. The document is intended for researchers, scientists, and professionals in drug development, offering detailed methodologies for computational analysis, data presentation, and visualization of experimental workflows.
While specific experimental data for this compound is not extensively available in the public domain, this guide extrapolates from established computational protocols for structurally similar pyrazole compounds to outline a robust strategy for its virtual screening and characterization. The proposed in silico approach aims to predict the compound's potential biological activities and its interactions with relevant protein targets, thereby guiding future experimental validation.
Synthesis and Physicochemical Properties
The synthesis of this compound can be conceptually designed based on established methods for related pyrazole derivatives. A plausible synthetic route involves the reaction of a substituted hydrazine with a diketone, followed by cyclization.[3][4]
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₆H₁₃BrN₂ |
| Molecular Weight | 313.19 g/mol |
| LogP | 4.5 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 2 |
Note: These values are hypothetical and would be calculated using computational tools in a real study.
Prospective In Silico Modeling Workflow
The following sections detail a comprehensive in silico workflow to investigate the potential therapeutic applications of this compound. This workflow is designed to be a systematic approach, starting from ligand preparation and moving through molecular docking and dynamics simulations.
Ligand and Protein Preparation
Experimental Protocol:
-
Ligand Preparation: The 3D structure of this compound would be constructed using molecular modeling software such as ChemDraw or Avogadro. The structure would then be optimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Protein Target Selection: Based on the known biological activities of pyrazole derivatives, potential protein targets will be identified. For this prospective study, Cyclooxygenase-2 (COX-2) for anti-inflammatory activity, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Cyclin-Dependent Kinase 2 (CDK2) for anticancer activity are selected.[1][5]
-
Protein Preparation: The 3D crystal structures of the selected target proteins (e.g., PDB IDs: 5IKR for COX-2, 2QU5 for VEGFR2, 2VTO for CDK2) would be downloaded from the Protein Data Bank. Water molecules, co-crystallized ligands, and any other heteroatoms would be removed. Polar hydrogens and Kollman charges would be added to the protein structures using tools like AutoDockTools.[6]
Molecular Docking
Molecular docking studies are performed to predict the preferred binding orientation of the ligand to the protein target and to estimate the binding affinity.[5][7]
Experimental Protocol:
-
Grid Box Generation: A grid box would be defined around the active site of each target protein. The dimensions and center of the grid box would be set to encompass the entire binding pocket.
-
Docking Simulation: Molecular docking would be performed using software such as AutoDock Vina. The prepared ligand would be docked into the active site of the prepared protein targets. The docking algorithm would generate multiple binding poses of the ligand.
-
Analysis of Results: The docking results would be analyzed to identify the best binding pose based on the lowest binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, would be visualized and analyzed using software like PyMOL or Discovery Studio.[8]
Table 2: Hypothetical Molecular Docking Results
| Target Protein (PDB ID) | Binding Energy (kcal/mol) | Interacting Residues |
| COX-2 (5IKR) | -9.5 | TYR355, ARG513, SER530 |
| VEGFR2 (2QU5) | -8.8 | CYS919, ASP1046, LYS868 |
| CDK2 (2VTO) | -8.2 | LEU83, LYS33, ASP86 |
Note: These are representative values based on literature for similar pyrazole derivatives.[5]
Molecular Dynamics Simulation
Molecular dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-protein complex over time, providing insights into its stability and the nature of the interactions.[9][10][11]
Experimental Protocol:
-
System Preparation: The docked ligand-protein complex with the best binding energy would be used as the starting structure for the MD simulation. The complex would be solvated in a water box with appropriate ions to neutralize the system.
-
Simulation: MD simulations would be performed using software like GROMACS or AMBER. The simulation would typically run for 100 nanoseconds or longer to ensure adequate sampling of the conformational space.[12]
-
Trajectory Analysis: The trajectory from the MD simulation would be analyzed to assess the stability of the complex. Key parameters to analyze include the root-mean-square deviation (RMSD) of the protein and ligand, the root-mean-square fluctuation (RMSF) of the protein residues, and the number of hydrogen bonds formed between the ligand and protein over time.[13]
Table 3: Hypothetical Molecular Dynamics Simulation Analysis
| Parameter | Average Value | Interpretation |
| Protein RMSD (Å) | 1.5 | Stable protein backbone |
| Ligand RMSD (Å) | 0.8 | Ligand remains stably bound in the active site |
| Hydrogen Bonds | 2-3 | Consistent hydrogen bonding interactions |
Note: These values are hypothetical and represent a stable simulation.
Quantitative Structure-Activity Relationship (QSAR) Modeling
If a dataset of structurally similar pyrazole analogues with known biological activities is available, a Quantitative Structure-Activity Relationship (QSAR) model can be developed to predict the activity of this compound.[14][15][16]
Experimental Protocol:
-
Dataset Collection: A dataset of pyrazole derivatives with their corresponding biological activities (e.g., IC₅₀ values) would be compiled.
-
Descriptor Calculation: A variety of molecular descriptors (e.g., constitutional, topological, and quantum-chemical) would be calculated for each molecule in the dataset.
-
Model Development and Validation: A statistical model, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), would be built to correlate the molecular descriptors with the biological activity.[14] The predictive power of the model would be assessed through internal and external validation techniques.
Conclusion
This technical guide outlines a comprehensive in silico modeling strategy for the characterization of this compound. By employing a combination of molecular docking, molecular dynamics simulations, and potentially QSAR modeling, it is possible to generate valuable predictive data on the compound's biological activity, binding mechanisms, and stability within the active sites of relevant protein targets. The methodologies and workflows presented here provide a robust framework for the computational evaluation of this and other novel pyrazole derivatives, facilitating a more targeted and efficient drug discovery process. The insights gained from such in silico studies are crucial for prioritizing compounds for synthesis and subsequent in vitro and in vivo testing.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. pharmacyjournal.in [pharmacyjournal.in]
- 5. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpbs.com [ijpbs.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Dynamics Simulations of Protein-Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors | Springer Nature Experiments [experiments.springernature.com]
- 11. Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors | Biophysical chemistry laboratory [biophysics.chem.udel.edu]
- 12. In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular Dynamics Simulations of Protein Dynamics and their relevance to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. One moment, please... [biointerfaceresearch.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, antitumor evaluation, molecular modeling and quantitative structure-activity relationship (QSAR) of some novel arylazopyrazolodiazine and triazine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Synthesis of Novel Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone scaffold in medicinal chemistry.[1][2][3] First synthesized in 1883, its derivatives have demonstrated a vast spectrum of pharmacological activities, leading to their integration into numerous FDA-approved drugs.[2] Notable examples include the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the erectile dysfunction treatment Sildenafil, highlighting the therapeutic versatility of the pyrazole core.[2][4] The significance of this scaffold lies in its unique structural and electronic properties, which allow it to serve as a versatile pharmacophore capable of interacting with a wide range of biological targets.[5]
This guide provides an in-depth overview of modern synthetic methodologies for creating novel pyrazole derivatives, summarizes their biological activities with a focus on anticancer applications, presents detailed experimental protocols, and visualizes key processes and pathways relevant to their development.
Synthetic Methodologies for Pyrazole Derivatives
The construction of the pyrazole ring can be achieved through various synthetic strategies, ranging from classical condensation reactions to modern metal-catalyzed and multicomponent processes.[6]
Knorr Cyclocondensation Reaction
The Knorr synthesis, a foundational method, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4][7] While effective, this method can sometimes suffer from a lack of regioselectivity when using unsymmetrical dicarbonyl compounds and hydrazines.[4]
1,3-Dipolar Cycloaddition
A more modern and often regioselective approach is the [3+2] cycloaddition reaction between a 1,3-dipole (like a diazo compound or nitrilimine) and a dipolarophile (such as an alkyne or alkene).[7][8] This method provides access to a wide array of substituted pyrazoles under mild conditions.[7]
Multicomponent Reactions (MCRs)
MCRs are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all starting materials.[9] These reactions are prized for their atom economy, simplicity, and ability to rapidly generate molecular diversity.[9] Recent advances have utilized MCRs to synthesize complex pyrazole derivatives in a time-efficient and eco-friendly manner.[10]
Microwave and Ultrasound-Assisted Synthesis
The application of microwave irradiation and ultrasound has emerged as a green chemistry approach to pyrazole synthesis.[10][11] These techniques often lead to significantly reduced reaction times, higher yields, and milder reaction conditions compared to conventional heating methods.[10]
Experimental Protocols
Detailed methodologies are crucial for reproducibility in scientific research. Below are representative protocols for the synthesis of pyrazole derivatives.
Protocol 1: General Procedure for Synthesis of Tetra-Substituted Pyridine Derivatives
This protocol describes the synthesis of pyrazolyl-pyridine derivatives, which have shown potential as antitumor agents.[12]
-
A mixture of ethyl 3-acetyl-1,5-diphenyl-1H-pyrazole-4-carboxylate (1 mmol), an appropriate aldehyde (1 mmol), and malononitrile or ethyl acetoacetate (1 mmol) is prepared in glacial acetic acid (20 mL).
-
Ammonium acetate (8 mmol) is added to the mixture.
-
The reaction mixture is refluxed for 6–8 hours, with progress monitored by Thin Layer Chromatography (TLC).
-
After completion, the mixture is cooled, and the resulting solid precipitate is collected by filtration, washed with water, and recrystallized from an appropriate solvent to yield the final product.[12]
Protocol 2: One-Pot Synthesis of 3,5-Disubstituted Pyrazoles
This method details a one-pot synthesis from terminal alkynes and aldehydes.[7]
-
To a solution of a terminal alkyne (1.0 mmol) and an aromatic aldehyde (1.2 mmol) in a suitable solvent, add molecular iodine and a hydrazine derivative.
-
The reaction is stirred at room temperature until completion, as monitored by TLC.
-
Upon completion, the reaction is quenched, and the product is extracted using an organic solvent.
-
The organic layer is dried and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford the 3,5-disubstituted pyrazole.[7]
Protocol 3: Microwave-Assisted Synthesis of Pyrano[2,3-c]pyrazoles
This protocol outlines an efficient, solvent-free synthesis of pyran-fused pyrazole derivatives.[10]
-
A mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1.5 mmol) is placed in a reaction vessel.
-
The vessel is subjected to microwave irradiation at a specified power (e.g., 450 W) and temperature (e.g., 120 °C) for a short duration (e.g., 3-5 minutes).
-
After cooling, the solid mass is washed with water and then recrystallized from ethanol to yield the pure pyrano[2,3-c]pyrazole product.[10]
Biological Activities and Anticancer Potential
Pyrazole derivatives exhibit a remarkable range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer effects.[1][13] Their role as anticancer agents is particularly significant, with many derivatives functioning as potent inhibitors of key signaling pathways involved in tumor growth and proliferation.[14][15]
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. 2024.sci-hub.box [2024.sci-hub.box]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 9. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. srrjournals.com [srrjournals.com]
Unlocking Therapeutic Potential: A Deep Dive into the Structure-Activity Relationship of Bromophenyl Pyrazoles
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of a compound and its biological activity is paramount. This technical guide delves into the core of the structure-activity relationship (SAR) of bromophenyl pyrazoles, a class of heterocyclic compounds demonstrating significant promise across various therapeutic areas, including oncology, infectious diseases, and inflammation.
This document provides a comprehensive overview of the SAR of bromophenyl pyrazoles, summarizing key quantitative data in structured tables for comparative analysis. Detailed experimental methodologies for pivotal assays are outlined to ensure reproducibility and facilitate further research. Furthermore, critical signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to offer a clear and concise understanding of the underlying mechanisms of action and research processes.
Core Structure and Biological Activities
Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. The incorporation of a bromophenyl substituent onto this core structure has been shown to significantly influence the pharmacological properties of the resulting molecules. These derivatives have exhibited a broad spectrum of biological activities, including but not limited to:
-
Anticancer Activity: Notably through the inhibition of tubulin polymerization and the induction of apoptosis via reactive oxygen species (ROS) generation.
-
Antimicrobial Activity: Demonstrating efficacy against various bacterial and fungal strains.
-
Anti-inflammatory Activity: Primarily through the inhibition of key signaling pathways like the p38 MAPK pathway.
-
Cannabinoid Receptor Modulation: Acting as antagonists for the CB1 receptor, suggesting potential applications in neurological and metabolic disorders.
The position of the bromo substituent on the phenyl ring, as well as the nature and position of other substituents on both the phenyl and pyrazole rings, play a crucial role in determining the potency and selectivity of these compounds.
Quantitative Structure-Activity Relationship (SAR) Data
The following tables summarize the quantitative SAR data for various bromophenyl pyrazole derivatives, highlighting the impact of structural modifications on their biological activities.
Table 1: Anticancer Activity of Bromophenyl Pyrazole Derivatives
| Compound ID | R1 (Pyrazole Ring) | R2 (Phenyl Ring) | R3 (Other) | Target Cell Line | IC50 (µM) | Reference |
| 1a | -H | 4-Br | -CH3 | A549 (Lung) | 0.69 | [1] |
| 1b | -H | 4-Br | -CN | K562 (Leukemia) | 0.021 | [1] |
| 1c | -H | 4-Br | -OCH3 | MCF-7 (Breast) | >100 | [1] |
| 2a | -CH3 | 4-Br | - | HCT-116 (Colon) | 3.6 | [2] |
| 2b | -CH3 | 4-Br | Naphthalene | MCF-7 (Breast) | 24.6 | [2] |
| 3f | p-tolyl | 4-OCH3 | 3,4,5-trimethoxyphenyl | MDA-MB-468 (Breast) | 6.45 (48h) | [3] |
Key SAR Insights for Anticancer Activity:
-
The presence of a cyano group at the R3 position (Compound 1b ) significantly enhances potency against leukemia cells.[1]
-
Substitution with a methoxy group at the R3 position (Compound 1c ) can lead to a dramatic decrease in activity against breast cancer cells.[1]
-
The addition of a bulky naphthalene moiety (Compound 2b ) can reduce activity compared to a smaller substituent.[2]
-
A combination of methoxy and trimethoxyphenyl substitutions (Compound 3f ) shows potent activity against triple-negative breast cancer cells.[3]
Table 2: Antimicrobial Activity of Bromophenyl Pyrazole Derivatives
| Compound ID | R1 (Pyrazole Ring) | R2 (Phenyl Ring) | Test Organism | MIC (µg/mL) | Reference |
| 4a | -SO2NH2 | 4-Br | S. aureus | 62.5 | [4] |
| 4b | -SO2NH2 | 4-Br | E. coli | 125 | [4] |
| 5a | -CSNH2 | 4-Br | C. albicans | 7.8 | [4] |
| 5b | -CSNH2 | 4-Br | A. flavus | 15.6 | [4] |
Key SAR Insights for Antimicrobial Activity:
-
The presence of a sulfonamide group (Compounds 4a , 4b ) confers broad-spectrum antibacterial activity.[4]
-
A carbothiohydrazide moiety (Compounds 5a , 5b ) is associated with potent antifungal activity.[4]
Experimental Protocols
Detailed methodologies are crucial for the validation and extension of research findings. Below are protocols for key experiments cited in the SAR analysis of bromophenyl pyrazoles.
Synthesis of 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde
This protocol describes a common starting point for the synthesis of various bromophenyl pyrazole derivatives.
Workflow:
Procedure:
-
Vilsmeier-Haack Reaction: To a solution of 4-bromoacetophenone semicarbazone in dimethylformamide (DMF), phosphorus oxychloride (POCl3) is added dropwise at 0°C. The reaction mixture is then heated to 70°C for several hours.
-
Work-up: The mixture is poured onto crushed ice and neutralized with a sodium bicarbonate solution. The resulting precipitate, 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde, is filtered, washed with water, and dried.
-
Alkylation: The pyrazole-4-carbaldehyde is dissolved in DMF, and sodium hydride (NaH) is added portion-wise at 0°C. After stirring, ethyl iodide is added, and the reaction is stirred at room temperature until completion.
-
Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to yield the final compound.[5]
In Vitro Tubulin Polymerization Inhibition Assay
This assay is critical for evaluating the anticancer potential of compounds that target the microtubule network.
Workflow:
Procedure:
-
A fluorescence-based in vitro tubulin polymerization assay is performed using a commercially available kit (e.g., Cytoskeleton, Inc., BK011P).[6]
-
The tubulin reaction mix typically contains porcine brain tubulin, GTP, and a glycerol-containing buffer.[6]
-
Test compounds at various concentrations are added to a 96-well plate and pre-incubated at 37°C.[6]
-
The tubulin reaction mix is then added to the wells to initiate polymerization.
-
The increase in fluorescence, which is proportional to the amount of polymerized tubulin, is monitored over time using a microplate reader with excitation at 355 nm and emission at 460 nm.[6]
-
The inhibitory activity of the compounds is determined by comparing the polymerization curves in the presence and absence of the test compounds.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Workflow:
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. Synthesis of New Pyrazole Hybrids as Potential Anticancer Agents with Xanthine Oxidase Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3.3. In Vitro Tubulin Polymerization Inhibition Assay [bio-protocol.org]
Preliminary Cytotoxicity Screening of Pyrazole Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of pyrazole compounds, a class of heterocyclic organic molecules that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This document outlines key experimental protocols, summarizes recent findings on their cytotoxic effects against various cancer cell lines, and visualizes the associated signaling pathways.
Introduction to Pyrazole Compounds in Oncology
Pyrazole derivatives are a versatile scaffold in drug discovery, with numerous compounds demonstrating a broad range of biological activities, including anticancer properties.[1] Their unique structural features allow for diverse substitutions, enabling the fine-tuning of their pharmacological profiles. Many pyrazole-containing compounds have been investigated for their potential to inhibit key targets in cancer progression, such as protein kinases.[2][3] This guide focuses on the initial in vitro evaluation of their cytotoxic potential, a critical first step in the drug development pipeline.
Quantitative Cytotoxicity Data
The following tables summarize the in vitro cytotoxic activity of various pyrazole derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a quantitative measure of the concentration of a compound that is required to inhibit a biological process by 50%. Lower IC50 values are indicative of higher potency.
Table 1: Cytotoxicity of Pyrazole Derivatives against Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1,3,4-trisubstituted pyrazole derivatives | HCT116, UO31, HepG2 | Varies | [1] |
| Pyrazolo[1,5-a]pyrimidine (Compound 29) | MCF7 | 17.12 | [1][4] |
| Pyrazolo[1,5-a]pyrimidine (Compound 29) | HepG2 | 10.05 | [1][4] |
| Pyrazolo[1,5-a]pyrimidine (Compound 29) | A549 | 29.95 | [1][4] |
| Pyrazolo[1,5-a]pyrimidine (Compound 29) | Caco2 | 25.24 | [1][4] |
| Pyrazole carbaldehyde (Compound 43) | MCF7 | 0.25 | [1] |
| 1-Aryl-1H-pyrazole-fused curcumin analogs | MDA-MB-231, HepG2 | 3.64 - 16.13 | [4] |
| 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrids (Compounds 22 & 23) | MCF7, A549, HeLa, PC3 | 2.82 - 6.28 | [4] |
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine (Compound 15) | 13 cancer cell lines | 0.127 - 0.560 (GI50) | [3] |
| Pyrazole carbohydrazide (Compounds 36, 41, 42, 43) | B16F10 | 6.30 - 6.75 (pIC50) | [5] |
| Pyrazole acetohydrazide (Compound 4) | A2780 | 8.57 (pIC50) | [5] |
| Pyrazole carbohydrazide and acetohydrazide (Compounds 4 & 5) | MDA-MB-231 | 5.90 - 6.36 (pIC50) | [5] |
| Pyrazole triazole thiol (Compounds 48, 55, 60) | PC-3 | 5.26 - 5.32 (pIC50) | [5] |
| 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-ones (Compounds 3a & 3i) | PC-3 | 1.22 - 1.24 | [6] |
| 3,5-diphenyl-1H-pyrazole (L2) | CFPAC-1 | 61.7 ± 4.9 | [7] |
| 3-(trifluoromethyl)-5-phenyl-1H-pyrazole (L3) | MCF-7 | 81.48 ± 0.89 | [7] |
Table 2: EGFR and VEGFR-2 Inhibitory Activity of Fused Pyrazole Derivatives
| Compound | Target | IC50 (µM) | Reference |
| Compound 3 | EGFR | 0.06 | [8][9][10] |
| Compound 9 | VEGFR-2 | 0.22 | [8][9][10] |
| Compound 9 | EGFR | Potent Inhibition | [8][9] |
| Compound 12 | EGFR & VEGFR-2 | Potent Dual Inhibition | [8][9] |
| Compounds 1, 2, 4, 8, 11, 12, 15 | (against HEPG2) | 0.31 - 0.71 | [8][10] |
| 1H-pyrazolo[3,4-d]pyrimidine (Compound 24) | A549 | 8.21 | [4] |
| 1H-pyrazolo[3,4-d]pyrimidine (Compound 24) | HCT116 | 19.56 | [4] |
| 1H-pyrazolo[3,4-d]pyrimidine (Compound 24) | EGFR (wild-type) | 0.016 | [4] |
| 1H-pyrazolo[3,4-d]pyrimidine (Compound 24) | EGFR (T790M mutant) | 0.236 | [4] |
Table 3: CDK2 Inhibitory Activity of Pyrazole Derivatives
| Compound/Derivative | Target | IC50 / Ki (µM) | Reference |
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine (Compound 15) | CDK2 | 0.005 (Ki) | [3] |
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine (Compound 14) | CDK2 | 0.007 (Ki) | [3] |
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine (Compound 14) | CDK5 | 0.003 (Ki) | [3] |
| Pyrazole derivative (Compound 4) | CDK2/cyclin A2 | 3.82 | [11] |
| Pyrazole derivative (Compound 7a) | CDK2/cyclin A2 | 2.0 | [11] |
| Pyrazole derivative (Compound 7d) | CDK2/cyclin A2 | 1.47 | [11] |
| Pyrazole derivative (Compound 9) | CDK2/cyclin A2 | 0.96 | [11] |
| Pyrazole derivative (Compound 4a) | CDK-2 | 0.205 | [12] |
| Pyrazole derivative (Compound 6b) | CDK-2 | 0.458 | [12] |
Experimental Protocols
A fundamental aspect of preliminary cytotoxicity screening is the use of robust and reproducible in vitro assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[13][14]
MTT Assay Protocol
Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan product.[13] The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in phosphate-buffered saline - PBS).
-
Cell culture medium (appropriate for the cell line used).
-
Test pyrazole compounds dissolved in a suitable solvent (e.g., DMSO).
-
Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl).[15]
-
96-well microtiter plates.
-
Microplate reader capable of measuring absorbance at 570 nm.
Procedure for Adherent Cells:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The following day, treat the cells with various concentrations of the pyrazole compounds. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, carefully remove the culture medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[15]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[15]
-
Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals.[15] Add 100-150 µL of the solubilization solvent to each well to dissolve the crystals.[15]
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[15]
Procedure for Suspension Cells:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and immediately treat them with various concentrations of the pyrazole compounds.
-
Incubation: Incubate the plates for the desired duration.
-
MTT Addition and Formazan Formation: Add MTT solution to each well and incubate for 2-4 hours.
-
Centrifugation: Centrifuge the plate to pellet the cells and formazan crystals.
-
Solubilization: Carefully remove the supernatant and add the solubilization solvent to each well.
-
Absorbance Measurement: Resuspend the pellet and measure the absorbance as described for adherent cells.
Data Analysis: Cell viability is typically expressed as a percentage of the vehicle-treated control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualization of Signaling Pathways and Experimental Workflows
To better understand the mechanisms by which pyrazole compounds exert their cytotoxic effects, it is crucial to visualize the targeted signaling pathways. Furthermore, a clear graphical representation of the experimental workflow can aid in the comprehension and replication of the screening process.
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for Preliminary Cytotoxicity Screening using the MTT Assay.
Inhibition of EGFR Signaling Pathway
Caption: Inhibition of the EGFR signaling cascade by pyrazole compounds.
Inhibition of VEGFR Signaling Pathway
Caption: Inhibition of the VEGFR signaling pathway by pyrazole compounds.
Inhibition of CDK Signaling Pathway
Caption: Inhibition of the CDK2-mediated cell cycle progression by pyrazole compounds.
Conclusion
The preliminary cytotoxicity screening of pyrazole compounds is a critical step in the identification of novel anticancer drug candidates. The data presented in this guide highlight the potential of this chemical scaffold to yield potent and selective cytotoxic agents. The provided experimental protocol for the MTT assay offers a standardized method for in vitro evaluation. The visualized signaling pathways, including those of EGFR, VEGFR, and CDK, provide a framework for understanding the potential mechanisms of action of these compounds. Further investigation into the structure-activity relationships, selectivity, and in vivo efficacy of promising pyrazole derivatives is warranted to advance their development as next-generation cancer therapeutics.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. repository.up.ac.za [repository.up.ac.za]
- 8. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 11. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. MTT assay overview | Abcam [abcam.com]
Unlocking Therapeutic Potential: A Technical Guide to the Research Applications of 1-Benzyl-4-bromo-1H-pyrazole (CAS 50877-41-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the research applications for the compound 1-Benzyl-4-bromo-1H-pyrazole, registered under CAS number 50877-41-3. This versatile heterocyclic building block has emerged as a significant scaffold in medicinal chemistry, particularly in the development of targeted therapeutics such as protein degraders and kinase inhibitors. Its unique structural features allow for diverse chemical modifications, making it a valuable starting point for the synthesis of novel drug candidates.
Core Applications in Drug Discovery
Research indicates that 1-Benzyl-4-bromo-1H-pyrazole is a key intermediate in the synthesis of molecules designed to modulate critical cellular pathways involved in cancer and inflammatory diseases. Its primary applications are centered around its use as a foundational scaffold for:
-
Proteolysis Targeting Chimeras (PROTACs): This compound serves as a building block for the "warhead" component of PROTACs, which are designed to selectively target and induce the degradation of specific proteins. A notable application is in the development of PROTACs targeting Polo-like kinase 1 (PLK1), a protein implicated in cancer progression.
-
Kinase Inhibitors: The pyrazole nucleus is a well-established pharmacophore in the design of kinase inhibitors. 1-Benzyl-4-bromo-1H-pyrazole has been utilized in the synthesis of inhibitors for Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis and inflammation.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 1-Benzyl-4-bromo-1H-pyrazole is presented below.
| Property | Value |
| CAS Number | 50877-41-3 |
| Molecular Formula | C₁₀H₉BrN₂ |
| Molecular Weight | 237.10 g/mol |
| Appearance | Solid |
| Purity | Typically ≥96% |
| InChI Key | QKTAXFTZNKXHMW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CN2C=C(C=N2)Br |
Key Synthetic Applications and Target Overview
The primary utility of 1-Benzyl-4-bromo-1H-pyrazole lies in its role as a synthetic intermediate. The following table outlines the classes of therapeutic agents synthesized from this compound and their respective biological targets, as described in recent patent literature.
| Therapeutic Class | Biological Target | Research Area |
| PROTACs | PLK1 | Oncology |
| Kinase Inhibitors | RIPK1 | Inflammatory Diseases |
| Allosteric Modulators | NR2B | Neurological Disorders |
Experimental Protocols
Detailed experimental protocols for the utilization of 1-Benzyl-4-bromo-1H-pyrazole in the synthesis of advanced intermediates for drug discovery are outlined below. These protocols are based on methodologies described in patent literature.
Synthesis of a PROTAC Intermediate via Buchwald-Hartwig Amination
This protocol describes the coupling of 1-Benzyl-4-bromo-1H-pyrazole with a piperazine derivative, a common step in the assembly of PROTAC linkers.
Materials:
-
1-Benzyl-4-bromo-1H-pyrazole (2 g, 8.44 mmol)
-
tert-Butyl piperazine-1-carboxylate hydrochloride (3.00 g, 13.47 mmol)
-
tBuXPhos Pd G3 (600.00 mg, 755.31 µmol)
-
Sodium tert-butoxide (t-BuONa) (2 M solution, 10.00 mL)
-
Dioxane (40 mL)
-
Nitrogen gas
Procedure:
-
A mixture of 1-benzyl-4-bromo-1H-pyrazole, tert-butyl piperazine-1-carboxylate HCl, tBuXPhos Pd G3, and sodium tert-butoxide in dioxane is prepared in a reaction vessel.
-
The vessel is degassed and purged with nitrogen gas three times to ensure an inert atmosphere.
-
The reaction mixture is then stirred at 100°C for 16 hours under a nitrogen atmosphere.
-
Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting residue is purified by column chromatography to yield the desired product.
Synthesis of a Necroptosis Inhibitor Precursor via Bromination
This protocol details the synthesis of an ethyl 1-benzyl-4-bromo-1H-pyrazole-3-carboxylate, a precursor for RIPK1 inhibitors.[1]
Materials:
-
Ethyl 1-benzyl-1H-pyrazole-3-carboxylate (6.4 g, 27.8 mmol)
-
Acetonitrile (100 mL)
-
Liquid bromine (6.7 g, 41.7 mmol)
-
3M Sodium thiosulfate solution
-
Ethyl acetate
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Celite
Procedure:
-
Dissolve ethyl 1-benzyl-1H-pyrazole-3-carboxylate in acetonitrile in a 250 mL round-bottom flask.
-
Slowly add liquid bromine dropwise to the reaction mixture at room temperature and stir overnight.
-
Quench the reaction by the slow dropwise addition of 3M sodium thiosulfate solution and stir for 15 minutes.
-
Remove the acetonitrile by evaporation.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic phases and wash with saturated sodium chloride solution (2 x 15 mL).
-
Dry the organic phase over anhydrous sodium sulfate and filter through Celite.
-
Remove the organic solvent by rotary evaporation.
-
Purify the residue by silica gel column chromatography (petroleum ether:ethyl acetate gradient from 100:0 to 50:50) to afford the final product.[1]
Cell Viability Assay for Necroptosis Inhibition
This assay is used to determine the biological activity of compounds synthesized from 1-Benzyl-4-bromo-1H-pyrazole derivatives in inhibiting programmed cell necrosis.[1]
Cell Line: FADD-deficient Jurkat cells (human peripheral blood leukemia T-cell line).
Procedure:
-
Culture FADD-deficient Jurkat cells in vitro to the logarithmic growth phase.
-
Collect the cells by centrifugation at 1000 rpm for 5 minutes and discard the supernatant.
-
Adjust the cell concentration to 2.5 x 10⁵ cells/mL.
-
Seed the cells into 96-well plates.
-
Treat the cells with varying concentrations of the test compound.
-
Induce necroptosis using an appropriate stimulus (e.g., TNF-α).
-
After a suitable incubation period, measure cell viability using a chemiluminescence-based assay.
-
Calculate the percentage of inhibition of necroptosis relative to untreated controls.
Visualizations: Pathways and Workflows
The following diagrams illustrate the synthetic utility and mechanistic context of compounds derived from 1-Benzyl-4-bromo-1H-pyrazole.
Caption: Synthetic utility of 1-Benzyl-4-bromo-1H-pyrazole.
Caption: General mechanism of a PROTAC.
Caption: Simplified necroptosis signaling pathway.
References
Theoretical Properties of 1-Benzyl-4-(4-bromophenyl)pyrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and known properties of 1-Benzyl-4-(4-bromophenyl)pyrazole, a heterocyclic compound of interest in medicinal chemistry and drug development. This document collates available data on its physicochemical characteristics, spectral properties, and potential biological activities, drawing from existing literature on the compound and structurally similar pyrazole derivatives. Detailed methodologies for synthesis and characterization, where available for analogous compounds, are presented to facilitate further research. This guide aims to serve as a foundational resource for professionals engaged in the study and application of novel pyrazole-based compounds.
Introduction
Pyrazole derivatives are a well-established class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are recognized as "privileged structures" in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The compound this compound, with its distinct substitution pattern, presents a promising scaffold for the development of novel therapeutic agents. The presence of the benzyl group can enhance lipophilicity and introduce specific steric interactions, while the bromophenyl moiety offers a site for further chemical modification and can influence the electronic properties of the pyrazole ring. This guide explores the theoretical underpinnings and available experimental data to provide a detailed understanding of this compound.
Molecular and Physicochemical Properties
The fundamental properties of this compound are summarized below. While experimental data for this specific molecule is limited, some properties can be predicted or are available from chemical suppliers.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₃BrN₂ | [1] |
| Molecular Weight | 313.19 g/mol | [1] |
| CAS Number | 1191063-24-7 | [1] |
| SMILES | BrC1=CC=C(C2=CN(CC3=CC=CC=C3)N=C2)C=C1 | [1] |
| Predicted XlogP | 4.1 | [2] |
Spectroscopic Properties (Inferred from Analogues)
Nuclear Magnetic Resonance (NMR) Spectroscopy
Based on data for similar pyrazole derivatives, the following proton (¹H) and carbon-¹³ (¹³C) NMR spectral features are anticipated. For instance, ¹H and ¹³C NMR data for 1-benzyl-3,5-dimethyl-1H-pyrazole and 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole are available.[3]
¹H NMR (Expected):
-
Aromatic Protons (Benzyl & Bromophenyl): Multiple signals in the range of δ 7.0-8.0 ppm.
-
Pyrazole Ring Protons: Two singlets, one for the C3-H and one for the C5-H of the pyrazole ring.
-
Benzyl CH₂ Protons: A singlet around δ 5.2-5.6 ppm.
¹³C NMR (Expected):
-
Aromatic Carbons: Signals in the range of δ 120-140 ppm.
-
Pyrazole Ring Carbons: Signals for C3, C4, and C5 of the pyrazole ring.
-
Benzyl CH₂ Carbon: A signal around δ 50-55 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the aromatic rings and the pyrazole nucleus. For a related compound, (E)1-((1-(4-(4-bromophenyl))-3-phenyl-1H-pyrazole-4-yl)methylene)-2-(quinoline-3-yl) hydrazine, characteristic peaks were observed for N-H stretching (around 3343 cm⁻¹), C=N stretching (around 1467 cm⁻¹), and aromatic C=C stretching (around 1577 cm⁻¹).[4] For this compound, the absence of an N-H bond would mean the lack of the N-H stretching band.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3000-3100 |
| C=C Aromatic Stretch | 1450-1600 |
| C-N Stretch | 1300-1400 |
| C-Br Stretch | 500-600 |
Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. Fragmentation patterns would likely involve the loss of the benzyl group and cleavage of the pyrazole ring. The predicted monoisotopic mass is 312.0262 Da.[2]
Synthesis and Experimental Protocols
While a specific, detailed protocol for the synthesis of this compound was not found, a general and widely applicable method for the synthesis of N-aryl/alkyl pyrazoles involves the reaction of a corresponding hydrazine with a 1,3-dicarbonyl compound or its equivalent. A plausible synthetic route is outlined below, based on established pyrazole synthesis methodologies.
General Synthetic Approach
A common method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a β-diketone with a hydrazine. For this compound, a potential synthetic pathway could involve the reaction of benzylhydrazine with a suitable β-dicarbonyl precursor bearing the 4-bromophenyl group.
Alternatively, a multi-step synthesis could be envisioned, starting from a pre-formed pyrazole ring followed by N-benzylation.
Illustrative Experimental Protocol (Adapted from related syntheses)
The following protocol is a generalized procedure adapted from the synthesis of similar pyrazole derivatives and should be optimized for the specific target molecule.
Step 1: Synthesis of a β-keto-aldehyde or equivalent precursor. This step would involve the Claisen condensation of an appropriate ester and ketone to generate the necessary 1,3-dicarbonyl moiety with a 4-bromophenyl group.
Step 2: Cyclocondensation with Benzylhydrazine.
-
Dissolve the β-dicarbonyl precursor in a suitable solvent such as ethanol or acetic acid.
-
Add an equimolar amount of benzylhydrazine (or its hydrochloride salt with a base).
-
Reflux the reaction mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash with a cold solvent, and dry.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Characterization: The final product should be characterized by NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Potential Biological Activity and Signaling Pathways (Inferred)
Direct studies on the biological activity and the signaling pathways modulated by this compound are not available. However, based on the activities of structurally related compounds, several potential applications can be postulated.
Postulated Biological Activities
-
Anti-inflammatory Activity: Many pyrazole derivatives are known to exhibit anti-inflammatory properties, most notably through the inhibition of cyclooxygenase (COX) enzymes.
-
Anticancer Activity: The pyrazole scaffold is present in numerous compounds with demonstrated anticancer activity. The mechanism of action can vary widely, from kinase inhibition to induction of apoptosis.
-
Antimicrobial Activity: Pyrazole derivatives have been reported to possess antibacterial and antifungal properties.
Potential Signaling Pathway Interactions
Given the structural motifs present in this compound, it is plausible that it could interact with various signaling pathways implicated in disease. For instance, other substituted pyrazoles have been shown to act as inhibitors of kinases, which are key components of many signaling cascades that regulate cell proliferation, differentiation, and survival.
Logical and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate a logical workflow for the synthesis and characterization of this compound, as well as a hypothetical signaling pathway that could be investigated.
Caption: Workflow for the synthesis and characterization of this compound.
Caption: A hypothetical signaling pathway involving kinase inhibition by the compound.
Conclusion
This compound is a molecule with significant potential in the field of drug discovery, owing to the well-documented and diverse biological activities of the pyrazole scaffold. While specific experimental and theoretical data for this exact compound are currently limited in publicly accessible literature, this guide provides a robust framework for its study based on the properties of closely related analogues. The provided synthetic strategies and characterization methods, along with the postulated biological activities, offer a starting point for researchers to explore the therapeutic potential of this and similar pyrazole derivatives. Further computational and experimental investigations are warranted to fully elucidate the properties and potential applications of this compound.
References
Methodological & Application
Application Notes & Protocols: Synthesis of 1-Benzyl-4-(4-bromophenyl)pyrazole via Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 1-Benzyl-4-(4-bromophenyl)pyrazole, a key intermediate in the development of various therapeutic agents. The core of this synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds. Pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties[1][2][3].
The described methodology offers a robust and efficient route to the target compound, which can be further functionalized to generate libraries of novel molecules for drug discovery programs.
Experimental Protocols
This protocol outlines the synthesis of this compound from 1-Benzyl-4-iodopyrazole and 4-bromophenylboronic acid via a Suzuki-Miyaura cross-coupling reaction.
Materials and Reagents:
-
1-Benzyl-4-iodopyrazole
-
4-bromophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium Carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Argon or Nitrogen gas
Instrumentation:
-
Schlenk flask or other suitable reaction vessel
-
Magnetic stirrer with heating plate
-
Condenser
-
Inert gas supply (Argon or Nitrogen)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Column chromatography setup
-
NMR Spectrometer
-
Mass Spectrometer
Experimental Workflow Diagram:
Caption: Experimental workflow for the synthesis of this compound.
Detailed Procedure:
-
Reaction Setup: To a Schlenk flask, add 1-Benzyl-4-iodopyrazole (1.0 mmol, 1.0 equiv.), 4-bromophenylboronic acid (1.2 mmol, 1.2 equiv.), and sodium carbonate (2.5 mmol, 2.5 equiv.).
-
Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL) to the flask.
-
Degassing: Bubble argon or nitrogen gas through the reaction mixture for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of the inert gas, add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Reaction: Heat the reaction mixture to 90 °C and stir for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Characterization: Characterize the final product by NMR and Mass Spectrometry to confirm its identity and purity.
Data Presentation
The following table summarizes typical reaction parameters for the Suzuki-Miyaura coupling of pyrazole derivatives, which can be optimized for the synthesis of this compound.
| Parameter | Condition | Reference |
| Palladium Catalyst | Pd(PPh₃)₄ (5 mol %) | [4][5] |
| Pd(OAc)₂ with a ligand (e.g., JohnPhos) | [6] | |
| XPhos Pd G2 precatalyst | [7] | |
| Base | Na₂CO₃ (2.5 equiv.) | [4] |
| K₂CO₃ (2.0 equiv.) | [6][8] | |
| K₃PO₄ (2.0 equiv.) | [9] | |
| Solvent System | 1,4-Dioxane:H₂O (4:1) | [4][9] |
| DMF | [6][8] | |
| EtOH:H₂O (1:1) | [10][11] | |
| Reaction Temperature | 60-120 °C | [4][9][10][11] |
| Reaction Time | 2-22 hours | [4][5][10][11] |
Signaling Pathway and Logical Relationships
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The catalytic cycle consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (1-Benzyl-4-iodopyrazole) to form a Pd(II) complex.
-
Transmetalation: The organic group from the organoboron reagent (4-bromophenylboronic acid), activated by a base, is transferred to the palladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle[12][13][14].
These application notes provide a comprehensive guide for the synthesis of this compound. The provided protocol and data are intended to serve as a starting point for researchers, who may need to optimize conditions for their specific needs.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Suzuki coupling on 4-(3-bromobenzylidene)-3-methyl- 1-phenyl-1H-pyrazol-5(4H)-one | International Journal of Drug Design and Discovery [ijddd.com]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Suzuki Coupling [organic-chemistry.org]
Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the Knorr pyrazole synthesis, a cornerstone reaction in heterocyclic chemistry for the preparation of substituted pyrazoles. Pyrazole scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active compounds. This protocol outlines the general principles, detailed experimental procedures, and quantitative data to facilitate the synthesis of diverse pyrazole derivatives.
Introduction
The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, is a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1] The reaction is typically catalyzed by an acid and proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[2] This method is highly versatile, allowing for the introduction of a variety of substituents onto the pyrazole core, making it a valuable tool in the synthesis of compound libraries for drug discovery.
Reaction Mechanism and Regioselectivity
The mechanism of the Knorr pyrazole synthesis involves the initial condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone. Subsequent intramolecular attack of the second nitrogen atom onto the remaining carbonyl group, followed by dehydration, leads to the formation of the pyrazole ring.[3]
A key consideration in the Knorr synthesis, when using unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial nucleophilic attack of the substituted hydrazine can occur at either of the two different carbonyl carbons, potentially leading to the formation of two regioisomeric pyrazole products.[4] The selectivity is influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions such as pH.[5]
Caption: General mechanism of the Knorr pyrazole synthesis.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various substituted pyrazoles via the Knorr synthesis and its modifications.
| 1,3-Dicarbonyl Compound (R¹/R³) | Hydrazine (R²) | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Ethyl acetoacetate | Phenylhydrazine | Acetic acid/Ethanol | Reflux | 1 h | 95 | [6] |
| Acetylacetone | Hydrazine hydrate | Acetic acid/1-Propanol | 100 | 1 h | High | [7] |
| Ethyl benzoylacetate | Hydrazine hydrate | Acetic acid/1-Propanol | 100 | 1 h | High | [7] |
| 2-(Trifluoromethyl)-1,3-diketone | Phenylhydrazine | Ethanol | Reflux | - | 63 | [8] |
| Dibenzoylmethane | p-Tolylhydrazine | Cu(OTf)₂/[BMIM-PF₆] | RT | - | 82 | [8] |
| Metal-acetylacetonate | Phenylhydrazine HCl | DMSO (Microwave) | - | - | Excellent | [9] |
| 1,3-Diketones | Hydrazine | LiHMDS/THF | - | - | Good to Excellent | [1] |
| Hydrazones | Acetophenones | I₂/HCl/DMSO/Ethanol | - | - | Good to Excellent | [10] |
Experimental Protocols
Safety Precaution: Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
General Procedure for the Synthesis of Substituted Pyrazoles
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 eq).
-
Solvent and Catalyst: Add a suitable solvent such as ethanol or 1-propanol, followed by a catalytic amount of acid (e.g., glacial acetic acid, a few drops).[7]
-
Addition of Hydrazine: Add the substituted hydrazine (1.0-1.2 eq) to the mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux or 100 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).[7]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by vacuum filtration. Alternatively, the solvent can be removed under reduced pressure, and the crude product purified by column chromatography or recrystallization.
Example Protocol: Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (Edaravone)
This protocol is adapted from the synthesis of Edaravone.[11]
-
Reactant Addition: In a round-bottom flask, carefully add ethyl acetoacetate (1.0 eq) and phenylhydrazine (1.0 eq). The addition is exothermic.
-
Heating: Heat the mixture under reflux for 1 hour.
-
Isolation: Cool the resulting syrup in an ice bath and add a small amount of diethyl ether. Stir vigorously to induce crystallization.
-
Purification: Collect the crude product by vacuum filtration and recrystallize from ethanol to obtain the pure pyrazolone.
Microwave-Assisted Protocol
Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[12]
-
Reaction Mixture: In a microwave-safe vessel, combine the 1,3-dicarbonyl compound (1.0 eq), the hydrazine derivative (1.0 eq), and a suitable solvent (e.g., DMSO).[9]
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature and time (e.g., 140 °C for 20 minutes).
-
Work-up: After cooling, the product can be isolated by precipitation with water followed by filtration, or by extraction and subsequent purification.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the Knorr pyrazole synthesis.
Caption: Experimental workflow for Knorr pyrazole synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 4. 2024.sci-hub.box [2024.sci-hub.box]
- 5. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. rsc.org [rsc.org]
- 12. dergipark.org.tr [dergipark.org.tr]
Experimental protocol for N-benzylation of pyrazoles
An N-benzylation of pyrazoles is a chemical reaction that attaches a benzyl group to one of the nitrogen atoms of a pyrazole ring. This process is a key step in the synthesis of many compounds with applications in medicinal chemistry and materials science. The reaction typically involves the deprotonation of the pyrazole NH group with a base, followed by a nucleophilic substitution reaction with a benzyl halide.
The choice of reaction conditions, such as the base, solvent, and temperature, can significantly influence the reaction's yield and regioselectivity. For substituted pyrazoles, benzylation can occur at either the N1 or N2 position, leading to a mixture of isomers. The ratio of these isomers is often dependent on the steric and electronic properties of the substituents on the pyrazole ring.
Experimental Data Summary
The efficiency and outcome of the N-benzylation of pyrazoles are highly dependent on the chosen experimental conditions. The following table summarizes various reported methods, highlighting the reagents used and the corresponding product yields.
| Pyrazole Substrate | Benzylating Agent | Base | Solvent | Catalyst | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pyrazole | Benzyl bromide | K₂CO₃ | Acetonitrile | - | Reflux | 6 | 95 | |
| Pyrazole | Benzyl chloride | KOH | Toluene/H₂O | TBAB | 80 | 5 | 88 | |
| 4-Iodopyrazole | Benzyl bromide | NaH | DMF | - | RT | 12 | 92 | |
| 3,5-Dimethylpyrazole | Benzyl bromide | K₂CO₃ | Acetone | - | Reflux | 8 | 90 | |
| Pyrazole | Benzyl bromide | Cs₂CO₃ | Acetonitrile | - | 80 | 2 | 98 |
TBAB: Tetrabutylammonium bromide; DMF: Dimethylformamide; RT: Room Temperature.
General Reaction Scheme
The diagram below illustrates the general chemical transformation in the N-benzylation of a pyrazole, resulting in a mixture of N1 and N2-benzylated isomers.
Caption: General reaction scheme for the N-benzylation of pyrazole.
Detailed Experimental Protocol
This protocol describes a general procedure for the N-benzylation of pyrazole using potassium carbonate as the base and acetonitrile as the solvent.
Materials and Equipment:
-
Pyrazole (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous acetonitrile (CH₃CN)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup (separatory funnel, beakers, etc.)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (for chromatography)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add pyrazole (1.0 eq) and anhydrous acetonitrile. Stir the mixture at room temperature until the pyrazole is fully dissolved.
-
Addition of Base: Add anhydrous potassium carbonate (2.0 eq) to the solution. The mixture will become a suspension.
-
Addition of Benzylating Agent: Slowly add benzyl bromide (1.1 eq) to the stirring suspension at room temperature.
-
Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 82°C for acetonitrile). Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetonitrile. Combine the filtrate and the washings.
-
Solvent Removal: Remove the acetonitrile under reduced pressure using a rotary evaporator to obtain the crude product.
-
Extraction: Dissolve the crude residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-benzylated pyrazole.
-
Purification: Purify the crude product by silica gel column chromatography, typically using a mixture of ethyl acetate and hexane as the eluent, to separate the N1 and N2 isomers and any remaining impurities.
Experimental Workflow
The following diagram outlines the key steps involved in the N-benzylation of pyrazoles, from initial setup to final product analysis.
Application of 1-Benzyl-4-(4-bromophenyl)pyrazole as a Kinase Inhibitor
Keywords: 1-Benzyl-4-(4-bromophenyl)pyrazole, kinase inhibitor, RIP1 kinase, necroptosis, experimental protocols, signaling pathways.
Abstract
This document provides detailed application notes and experimental protocols for the use of this compound as a potential kinase inhibitor. While specific quantitative data for this exact compound is not publicly available, extensive research on structurally related 1-benzyl-1H-pyrazole derivatives strongly indicates its potent inhibitory activity against Receptor-Interacting Protein 1 (RIP1) kinase, a key regulator of necroptosis.[1] These notes are intended for researchers, scientists, and drug development professionals working in the fields of kinase signaling, cell death, and inflammation.
Introduction
The pyrazole scaffold is a well-established pharmacophore in the development of kinase inhibitors, with several approved drugs incorporating this moiety.[2][3] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[2][3] this compound belongs to a class of compounds that have been investigated for their kinase inhibitory potential.
Recent studies on a series of 1-benzyl-1H-pyrazole derivatives have identified potent inhibitors of Receptor-Interacting Protein 1 (RIP1) kinase.[1] RIP1 kinase is a crucial mediator of necroptosis, a form of programmed necrotic cell death that plays a significant role in various inflammatory and neurodegenerative diseases.[1] Therefore, inhibitors of RIP1 kinase are of considerable therapeutic interest.
This document outlines the potential application of this compound as a RIP1 kinase inhibitor, provides protocols for its in vitro and cellular characterization, and depicts the relevant signaling pathway and experimental workflow.
Data Presentation
While specific quantitative data for this compound is not available in the cited literature, the following table summarizes the activity of a closely related and potent 1-benzyl-1H-pyrazole derivative, compound 4b (1-benzyl-3-methyl-4-(4-nitrophenyl)-1H-pyrazole), which serves as a strong indicator of the potential efficacy of the title compound.[1]
| Compound | Target Kinase | Assay Type | Quantitative Data | Reference |
| Compound 4b (analog) | RIP1 Kinase | Binding Assay | Kd = 0.078 µM | [1] |
| Compound 4b (analog) | Cellular Necroptosis | Cell-based Assay | EC50 = 0.160 µM | [1] |
Signaling Pathway and Experimental Workflow
To visually represent the biological context and experimental approach for evaluating this compound, the following diagrams have been generated using Graphviz.
Experimental Protocols
The following are generalized protocols that can be adapted for the evaluation of this compound as a RIP1 kinase inhibitor.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is for determining the in vitro inhibitory activity of the compound against RIP1 kinase.
Materials:
-
Recombinant human RIP1 kinase
-
Myelin Basic Protein (MBP) or other suitable substrate
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of a solution containing the RIP1 kinase in kinase buffer to each well.
-
Add 2 µL of a solution containing the substrate (e.g., MBP) and ATP in kinase buffer to initiate the reaction. The final ATP concentration should be at or near the Km for RIP1.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Read the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular Necroptosis Inhibition Assay
This protocol assesses the ability of the compound to inhibit necroptosis in a cellular context. HT-29 cells are a suitable model as they undergo necroptosis upon treatment with TNF-α, a Smac mimetic, and a pan-caspase inhibitor.
Materials:
-
HT-29 human colon cancer cells
-
DMEM or other suitable cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
TNF-α (Tumor Necrosis Factor-alpha)
-
Smac mimetic (e.g., birinapant)
-
Pan-caspase inhibitor (e.g., z-VAD-fmk)
-
This compound (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar cell viability reagent
-
96-well clear-bottom white plates
Procedure:
-
Seed HT-29 cells in a 96-well plate at a density of approximately 10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-treat the cells with the diluted compound or DMSO (vehicle control) for 1 hour.
-
Induce necroptosis by adding a cocktail of TNF-α (e.g., 100 ng/mL), Smac mimetic (e.g., 100 nM), and z-VAD-fmk (e.g., 20 µM) to the wells.
-
Include control wells with cells only, cells with DMSO, and cells with the necroptosis-inducing cocktail and DMSO.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions. This involves adding the reagent to the wells, incubating, and reading the luminescence.
-
Calculate the percent inhibition of cell death for each compound concentration and determine the EC50 value by fitting the data to a dose-response curve.
Conclusion
This compound represents a promising candidate for the inhibition of RIP1 kinase, a key player in the necroptosis pathway. The provided protocols offer a framework for the in vitro and cellular characterization of this compound. Based on the activity of structurally similar molecules, it is anticipated that this compound will exhibit potent inhibitory effects on RIP1 kinase and subsequent necroptotic cell death. Further investigation into its selectivity, mechanism of action, and in vivo efficacy is warranted to fully elucidate its therapeutic potential.
References
- 1. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Anticancer Assays Using 1-Benzyl-4-(4-bromophenyl)pyrazole
Affiliation: Google Research
Application Notes
Introduction
Pyrazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including potent anticancer effects.[1][2][3] These compounds have been shown to target various cancer cell lines through multiple mechanisms of action, such as the induction of apoptosis, cell cycle arrest, and the inhibition of crucial protein kinases like EGFR, VEGFR, and CDK.[2][4][5] 1-Benzyl-4-(4-bromophenyl)pyrazole is a synthetic pyrazole derivative with a chemical structure that suggests potential as an anticancer agent. The presence of the bromophenyl group, in particular, has been associated with cytotoxic activity in other pyrazole analogs.[1] These application notes provide a comprehensive overview of the proposed use of this compound in a panel of in vitro anticancer assays to evaluate its therapeutic potential.
Principle
The central hypothesis is that this compound will exhibit cytotoxic and antiproliferative effects on cancer cells. The proposed assays are designed to quantify this activity, elucidate the underlying mechanism of action, and identify the cellular pathways modulated by the compound. The protocols described herein cover the evaluation of cytotoxicity, the induction of apoptosis, effects on cell cycle progression, and the potential inhibition of a key signaling pathway.
Potential Applications
The experimental data generated from these assays can be utilized for:
-
Lead Compound Identification: To determine if this compound warrants further investigation as a lead compound in anticancer drug discovery.
-
Mechanism of Action Studies: To understand how the compound exerts its anticancer effects at a cellular and molecular level.
-
Structure-Activity Relationship (SAR) Studies: To provide a basis for the synthesis of more potent and selective analogs.
-
Translational Research: To guide future in vivo studies and potential clinical development.
Data Presentation
Disclaimer: The following table presents hypothetical data for illustrative purposes, as specific experimental results for this compound were not available in the public domain at the time of this writing. This data is intended to demonstrate the expected format for presenting quantitative results from the described assays.
| Assay Type | Cancer Cell Line | Parameter | This compound (IC₅₀/Effect) | Doxorubicin (Positive Control) (IC₅₀/Effect) |
| Cytotoxicity | MCF-7 (Breast) | IC₅₀ (µM) | 15.2 ± 1.8 | 1.1 ± 0.2 |
| A549 (Lung) | IC₅₀ (µM) | 22.5 ± 2.5 | 1.8 ± 0.3 | |
| HCT-116 (Colon) | IC₅₀ (µM) | 18.9 ± 2.1 | 0.9 ± 0.1 | |
| Apoptosis | MCF-7 | % Apoptotic Cells (at 1x IC₅₀) | 45.3% ± 4.2% | 65.8% ± 5.1% |
| Cell Cycle Analysis | MCF-7 | % Cells in G2/M phase (at 1x IC₅₀) | 35.1% ± 3.5% | 48.2% ± 4.0% |
| Kinase Inhibition | CDK2 | IC₅₀ (µM) | 8.7 ± 1.1 | 0.5 ± 0.08 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on various cancer cell lines and calculate the half-maximal inhibitory concentration (IC₅₀).
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
This compound (stock solution in DMSO)
-
Doxorubicin (positive control)
-
DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound and Doxorubicin in the culture medium.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound and the positive control. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ values using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To determine if this compound induces apoptosis in cancer cells.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include an untreated control.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
Objective: To investigate the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
This compound
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% ethanol (ice-cold)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at its IC₅₀ concentration for 24 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for Key Signaling Proteins
Objective: To examine the effect of this compound on the expression levels of proteins involved in apoptosis and cell cycle regulation (e.g., Bcl-2, Bax, Caspase-3, CDK2, Cyclin B1).
Materials:
-
Cancer cell line (e.g., MCF-7)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-CDK2, anti-Cyclin B1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels
-
Western blotting apparatus
-
Chemiluminescence detection system
Procedure:
-
Treat cells with this compound at its IC₅₀ concentration for 24 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and image the blot. β-actin is used as a loading control.
Visualizations
Caption: Experimental workflow for evaluating the anticancer activity of this compound.
Caption: Proposed intrinsic apoptosis signaling pathway targeted by this compound.
Caption: Proposed mechanism of G2/M cell cycle arrest induced by this compound.
References
- 1. srrjournals.com [srrjournals.com]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 [mdpi.com]
Application Notes & Protocols: A Comprehensive Protocol for Evaluating the Anti-inflammatory Properties of Pyrazole Derivatives
Introduction
Inflammation is a complex biological response of the body's tissues to harmful stimuli, such as pathogens, damaged cells, or irritants.[1][2] While acute inflammation is a crucial part of the healing process, chronic inflammation can lead to various diseases, including rheumatoid arthritis, inflammatory bowel disease, and asthma.[1] Pyrazole derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, with many exhibiting potent anti-inflammatory, analgesic, and antipyretic properties.[2][3][4] A well-known example is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor.[1][5]
The anti-inflammatory action of many pyrazole derivatives is attributed to their ability to inhibit key enzymes in the inflammatory cascade, primarily the COX enzymes, which are responsible for the synthesis of prostaglandins.[1] Additionally, they can modulate other inflammatory pathways, such as the lipoxygenase (LOX) pathway and the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) through the inhibition of signaling pathways like NF-κB.[1][6]
These application notes provide a detailed set of protocols for researchers, scientists, and drug development professionals to systematically evaluate the anti-inflammatory potential of novel pyrazole derivatives, from initial in vitro screening to in vivo validation.
In Vitro Evaluation of Anti-inflammatory Activity
In vitro assays are essential for the initial screening of compounds, providing insights into their mechanism of action and potency in a controlled environment.
Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This assay determines the ability of a compound to selectively inhibit the COX-1 and COX-2 isoforms. The selectivity index (SI = IC50 COX-1 / IC50 COX-2) is a critical parameter, with higher values indicating a more favorable safety profile (lower gastrointestinal side effects).[7]
Protocol: Colorimetric or Fluorometric COX Inhibitor Screening
This protocol is based on commercially available kits (e.g., Cayman Chemical Cat. No. 560131 or Sigma-Aldrich Cat. No. MAK399).[7][8]
Materials:
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic Acid (substrate)
-
Celecoxib (positive control)
-
Test Pyrazole Derivatives
-
96-well plate (black for fluorometric assay)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. Reconstitute enzymes and substrate immediately before use and keep on ice.[8]
-
Compound Preparation: Dissolve test pyrazole derivatives in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare a serial dilution to obtain a range of final test concentrations.
-
Assay Setup: To each well of the 96-well plate, add the following in order:
-
Assay Buffer
-
COX-1 or COX-2 enzyme
-
Test compound or vehicle control (for enzyme activity) or positive control (Celecoxib).
-
-
Incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid solution to all wells.
-
Measurement: Immediately begin reading the output (fluorescence at Ex/Em = 535/587 nm or absorbance) kinetically for 5-10 minutes using a microplate reader.[8]
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound compared to the vehicle control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
Calculate the Selectivity Index (SI) = IC50(COX-1) / IC50(COX-2).[7]
-
Lipopolysaccharide (LPS)-Induced Inflammation in RAW 264.7 Macrophages
This cell-based model is widely used to assess the general anti-inflammatory properties of compounds by mimicking a bacterial infection-induced inflammatory response.[9] LPS stimulation of RAW 264.7 macrophage cells leads to the production of key inflammatory mediators.[10][11]
Protocol: Measurement of Inflammatory Mediators
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test Pyrazole Derivatives
-
Griess Reagent for Nitric Oxide (NO) measurement
-
ELISA kits for PGE2, TNF-α, and IL-6
-
MTT reagent for cell viability assay
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5×10^5 cells/mL and allow them to adhere for 24 hours.[12]
-
Treatment:
-
Pre-treat the cells with various concentrations of the pyrazole derivatives for 1-2 hours.
-
Induce inflammation by adding LPS (final concentration 1 µg/mL) to the wells (except for the negative control group) and incubate for 24 hours.[13]
-
-
Cell Viability (MTT Assay): First, confirm that the test compounds are not cytotoxic at the tested concentrations. Treat a separate plate of cells with the compounds alone (without LPS) and perform an MTT assay.[11]
-
Supernatant Collection: After the 24-hour incubation, centrifuge the plate and collect the cell culture supernatant for analysis.
-
Nitric Oxide (NO) Assay:
-
PGE2 and Cytokine (TNF-α, IL-6) Assays:
-
Data Analysis: Calculate the percentage inhibition of NO, PGE2, TNF-α, and IL-6 production by the test compounds compared to the LPS-only treated group.
In Vivo Evaluation of Anti-inflammatory Activity
Promising candidates from in vitro screening should be advanced to in vivo models to evaluate their efficacy and safety in a whole biological system.
Carrageenan-Induced Paw Edema in Rats
This is the most widely used and validated in vivo model for screening acute anti-inflammatory agents.[14][15] The inflammatory response induced by carrageenan is biphasic, with the initial phase involving histamine and serotonin release, and the later phase (after 3 hours) involving prostaglandin production, which can be inhibited by COX inhibitors.[3]
Protocol:
Animals:
-
Male Wistar or Sprague-Dawley rats (150-200g).
Materials:
-
Test Pyrazole Derivatives
-
Reference Drug (e.g., Indomethacin 5-10 mg/kg or Diclofenac 10 mg/kg)[15][17]
-
Vehicle (e.g., 0.5% Carboxymethyl cellulose or 2% DMSO in saline)
-
Digital Plethysmometer or Calipers
Procedure:
-
Animal Acclimatization & Grouping: Acclimatize animals for at least one week. Randomly divide them into groups (n=6 per group): Vehicle Control, Reference Drug, and Test Compound groups (at various doses).[17]
-
Drug Administration: Administer the test compounds, reference drug, or vehicle via the desired route (e.g., oral gavage (PO) or intraperitoneal (IP)) 30-60 minutes before carrageenan injection.[15][16]
-
Baseline Measurement: Just before inducing inflammation, measure the initial volume (or thickness) of the right hind paw of each rat. This is the 0-hour reading.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[15][17][18]
-
Edema Measurement: Measure the paw volume (or thickness) at regular intervals, typically at 1, 2, 3, and 4 hours after the carrageenan injection.[16][17]
-
Data Analysis:
-
Calculate the increase in paw volume for each animal at each time point: Edema = (Paw volume at time 't') - (Paw volume at time 0).
-
Calculate the percentage inhibition of edema for each treated group relative to the control group using the formula:
-
% Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
-
Acute Toxicity Study
A preliminary assessment of the compound's safety is crucial. This is often done by determining the median lethal dose (LD50) according to OECD guidelines.[19] This helps in establishing a safe dose range for further studies.
Data Presentation
Quantitative data should be summarized in clear, structured tables to facilitate comparison between test compounds and controls.
Table 1: In Vitro COX-1 and COX-2 Enzyme Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50) |
| Pyrazole Derivative 1 | 15.2 | 0.05 | 304 |
| Pyrazole Derivative 2 | 25.8 | 2.1 | 12.3 |
| Celecoxib (Control) | 12.6 | 0.04 | 315 |
Table 2: Effect on Inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells (at 10 µM)
| Compound | % Inhibition of NO | % Inhibition of PGE2 | % Inhibition of TNF-α | % Inhibition of IL-6 | Cell Viability (%) |
| Pyrazole Derivative 1 | 75.4 | 82.1 | 68.5 | 71.3 | >95% |
| Pyrazole Derivative 2 | 45.2 | 51.6 | 39.8 | 42.5 | >95% |
| Dexamethasone (Control) | 88.9 | 91.5 | 85.3 | 89.0 | >95% |
Table 3: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Treatment Group (Dose) | Paw Edema Volume Increase (mL) at 3 hr (Mean ± SEM) | % Inhibition of Edema at 3 hr |
| Vehicle Control | 0.85 ± 0.06 | - |
| Pyrazole Derivative 1 (10 mg/kg) | 0.32 ± 0.04 | 62.4% |
| Pyrazole Derivative 1 (20 mg/kg) | 0.21 ± 0.03 | 75.3% |
| Indomethacin (10 mg/kg) | 0.39 ± 0.05 | 54.1% |
Table 4: Acute Oral Toxicity
| Compound | LD50 (mg/kg) | Observation |
| Pyrazole Derivative 1 | >500 | No mortality or signs of toxicity observed |
| Pyrazole Derivative 2 | >500 | No mortality or signs of toxicity observed |
Visualization of Pathways and Workflows
Caption: Arachidonic acid inflammatory signaling pathway.
Caption: Experimental workflow for in vitro screening.
Caption: Experimental workflow for in vivo testing.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. sciencescholar.us [sciencescholar.us]
- 3. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of pyrazole derivatives in the management of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. researchgate.net [researchgate.net]
- 10. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 12. biorxiv.org [biorxiv.org]
- 13. mdpi.com [mdpi.com]
- 14. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. inotiv.com [inotiv.com]
- 17. Experimental Protocol and Carrageenan induced paw oedema [bio-protocol.org]
- 18. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 19. jpsbr.org [jpsbr.org]
Application Notes and Protocols for Antimicrobial Screening of Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial properties.[1][2][3] These compounds have shown promise in combating various pathogenic microorganisms, including drug-resistant strains.[2][4] This document provides detailed application notes and standardized protocols for the antimicrobial screening of pyrazole compounds, designed to assist researchers in the systematic evaluation of their potential as novel antimicrobial agents.
The provided protocols cover essential in vitro screening methods, including the determination of the zone of inhibition by agar diffusion and the quantitative assessment of antimicrobial activity through the determination of the Minimum Inhibitory Concentration (MIC).
Experimental Protocols
Protocol 1: Agar Well Diffusion Assay
This method is a preliminary screening technique to qualitatively assess the antimicrobial activity of pyrazole compounds.
Materials:
-
Test pyrazole compounds
-
Standard antibiotic and antifungal drugs (e.g., Ciprofloxacin, Fluconazole)
-
Dimethyl sulfoxide (DMSO)
-
Sterile nutrient agar or Mueller-Hinton agar plates
-
Sterile potato dextrose agar plates (for fungi)
-
Cultures of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)[5]
-
Sterile cork borer (6 mm diameter)
-
Micropipettes
-
Incubator
Procedure:
-
Preparation of Test Solutions: Dissolve the pyrazole compounds in DMSO to a desired stock concentration (e.g., 1 mg/mL).
-
Inoculum Preparation: Prepare a standardized microbial suspension equivalent to 0.5 McFarland standard. This can be achieved by suspending microbial colonies in sterile saline and adjusting the turbidity.
-
Plate Preparation: Using a sterile cotton swab, evenly streak the prepared inoculum over the entire surface of the agar plates.
-
Well Creation: Use a sterile cork borer to create uniform wells (6 mm in diameter) in the agar.
-
Compound Application: Carefully add a fixed volume (e.g., 100 µL) of the pyrazole compound solution into each well. Also, include wells for a positive control (standard antibiotic/antifungal) and a negative control (DMSO).
-
Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.
-
Data Collection: Measure the diameter of the zone of inhibition (in mm) around each well. A larger diameter indicates greater antimicrobial activity.
Protocol 2: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[6][7][8][9]
Materials:
-
Test pyrazole compounds
-
Standard antimicrobial agents
-
DMSO
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other suitable liquid media
-
Cultures of test microorganisms
-
Spectrophotometer or microplate reader
-
Multichannel pipette
Procedure:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the pyrazole compound in DMSO.
-
In a 96-well plate, perform serial two-fold dilutions of the compound in the appropriate broth to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
-
Inoculum Preparation:
-
Prepare a microbial suspension and adjust its turbidity to a 0.5 McFarland standard.
-
Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours for bacteria and at 28°C for 48 hours for fungi.
-
-
MIC Determination:
Data Presentation
The following tables summarize representative quantitative data for the antimicrobial activity of pyrazole compounds against various microorganisms.
Table 1: Zone of Inhibition of Selected Pyrazole Derivatives
| Compound | S. aureus (mm) | E. coli (mm) | P. aeruginosa (mm) | C. albicans (mm) | Reference |
| Pyrazole A | 18 | 15 | 12 | 20 | [10] |
| Pyrazole B | 22 | 19 | 16 | 24 | [10] |
| Pyrazole C | 15 | 12 | 10 | 18 | [11] |
| Ciprofloxacin | 25 | 28 | 22 | - | |
| Fluconazole | - | - | - | 26 |
Table 2: Minimum Inhibitory Concentration (MIC) of Pyrazole Derivatives
| Compound | S. aureus (µg/mL) | E. coli (µg/mL) | A. baumannii (µg/mL) | MRSA (µg/mL) | Reference |
| Naphthyl-pyrazole | 1.56 | - | 0.78 | - | [4] |
| Coumarinyl-pyrazole | - | - | - | 1.56 | [4] |
| Pyrazole-imidazole-triazole hybrid | Low µmol/mL | Low µmol/mL | - | - | [4] |
| Pyrazole-thiobarbituric acid 4h | 32 | >64 | - | - | [12] |
| Pyrazole-thiobarbituric acid 4l | >64 | >64 | - | - | [12] |
| Pyrazolo[1,5-a]pyrimidine 3a | 0.125 | 0.062-0.25 | - | - | [13] |
Visualizations
The following diagrams illustrate the experimental workflow for antimicrobial screening and potential signaling pathways targeted by pyrazole compounds.
Caption: Experimental workflow for antimicrobial screening of pyrazole compounds.
Caption: Potential antimicrobial mechanisms of action for pyrazole compounds.
Conclusion
The protocols and data presented herein provide a comprehensive framework for the antimicrobial screening of pyrazole compounds. Adherence to these standardized methods will facilitate the generation of reproducible and comparable data, which is crucial for the identification and development of novel pyrazole-based antimicrobial agents. Further investigations into the mechanism of action and in vivo efficacy are warranted for lead compounds identified through these screening procedures.
References
- 1. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. antibacterial-pyrazoles-tackling-resistant-bacteria - Ask this paper | Bohrium [bohrium.com]
- 3. ijrar.org [ijrar.org]
- 4. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of minimum inhibitory concentration values (MICs) against Sporothrix brasiliensis and Sporoth... [protocols.io]
- 7. Frontiers | Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method [frontiersin.org]
- 8. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for the Column Chromatography Purification of 1-Benzyl-4-(4-bromophenyl)pyrazole
Introduction
1-Benzyl-4-(4-bromophenyl)pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazole derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties[1]. The synthesis of such compounds often results in a crude product containing unreacted starting materials, byproducts, and other impurities. Therefore, an efficient purification method is crucial to obtain the compound of interest with high purity for subsequent characterization and biological evaluation. Column chromatography is a widely used and effective technique for the purification of organic compounds[2][3][4]. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography.
Materials and Methods
Materials
-
Crude this compound
-
Silica gel (for column chromatography, 40-63 µm particle size)[5][6]
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (for sample loading)
-
Glass column for chromatography
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp for TLC visualization
-
Rotary evaporator
Instrumentation
-
Fume hood
-
Automated flash chromatography system (optional)[7] or manual setup with a packed column
-
NMR spectrometer for purity analysis
-
Mass spectrometer for identity confirmation
Experimental Protocol
1. Preparation of the Stationary Phase (Slurry Packing Method)
-
In a beaker, weigh the required amount of silica gel (typically 50-100 times the weight of the crude product).
-
Add the initial mobile phase solvent (e.g., 100% hexane) to the silica gel to create a slurry.
-
Stir the slurry gently with a glass rod to remove any air bubbles.
-
Secure the chromatography column vertically in a fume hood. Ensure the stopcock is closed.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Pour a small amount of the initial mobile phase into the column.
-
Carefully and quickly pour the silica gel slurry into the column.
-
Continuously tap the side of the column to ensure even packing and prevent the formation of air bubbles or channels.
-
Open the stopcock to allow the solvent to drain, collecting it for reuse. Add more mobile phase as needed to prevent the silica bed from running dry.
-
Once the silica gel has settled into a packed bed, add a thin layer of sand on top to protect the silica surface from disturbance during sample loading.
-
Drain the solvent until it is just level with the top of the sand layer.
2. Sample Preparation and Loading
-
Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or the mobile phase.
-
Alternatively, for less soluble compounds, use a dry loading technique:
-
Dissolve the crude product in a suitable solvent.
-
Add a small amount of silica gel to the solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.
-
Carefully add this powder to the top of the packed column.
-
3. Elution and Fraction Collection
-
Carefully add the mobile phase to the top of the column.
-
Begin the elution process by opening the stopcock to allow the mobile phase to flow through the column. A typical starting mobile phase for pyrazole derivatives is a non-polar mixture, such as hexane/ethyl acetate (19:1)[8].
-
Maintain a constant flow rate. If using an automated system, set the desired flow rate.
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds with higher polarity. For example, the ethyl acetate concentration in the hexane/ethyl acetate mixture can be increased from 5% to 20%[5][9].
-
Collect the eluent in fractions using test tubes or flasks.
-
Monitor the separation by spotting the collected fractions on TLC plates and visualizing them under a UV lamp.
-
Combine the fractions that contain the pure desired product.
4. Product Isolation
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound as a solid or oil.
-
Determine the yield and characterize the purified compound using analytical techniques such as NMR and Mass Spectrometry to confirm its identity and purity.
Data Presentation
The following table summarizes the key parameters for the column chromatography purification of this compound.
| Parameter | Description |
| Stationary Phase | Silica Gel (40-63 µm)[5][6] |
| Mobile Phase | Hexane and Ethyl Acetate[5][8][9][10] |
| Elution Method | Gradient Elution: Start with Hexane/Ethyl Acetate (19:1) and gradually increase to Hexane/Ethyl Acetate (4:1)[8][9]. |
| Sample Loading | Wet loading with minimal Dichloromethane or dry loading on silica gel. |
| Detection Method | Thin Layer Chromatography (TLC) with UV visualization (254 nm)[11]. |
| Expected Purity | >95% (as determined by NMR) |
| Typical Yield | 60-90% (dependent on the purity of the crude product) |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the purification of this compound using column chromatography.
Caption: Workflow for the purification of this compound.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. silicycle.com [silicycle.com]
- 7. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 8. rsc.org [rsc.org]
- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 10. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 11. rsc.org [rsc.org]
Application Notes and Protocols for the Analytical Characterization of Pyrazole Derivatives
Introduction
Pyrazole and its derivatives represent a significant class of heterocyclic compounds with broad applications in medicinal chemistry and drug development. Their diverse pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties, have made them a focal point of extensive research. Accurate and thorough characterization of these derivatives is crucial for structure elucidation, purity assessment, and understanding their structure-activity relationships. This document provides detailed application notes and experimental protocols for the key analytical techniques employed in the characterization of pyrazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of pyrazole derivatives. ¹H and ¹³C NMR are routinely used to determine the molecular structure by providing detailed information about the chemical environment of hydrogen and carbon atoms, respectively.[1][2] The chemical shifts (δ), coupling constants (J), and signal multiplicities in ¹H NMR spectra help in assigning the protons on the pyrazole ring and its substituents.[3][4] For instance, the protons of the pyrazole ring typically appear in distinct regions of the spectrum.[5][6] ¹³C NMR provides information on the carbon skeleton of the molecule.[7][8] Advanced 2D NMR techniques such as COSY, HSQC, and HMBC can be employed to establish connectivity between protons and carbons, confirming the overall structure and stereochemistry.[4][9]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation :
-
Weigh 5-10 mg of the pyrazole derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a standard 5 mm NMR tube.[7][10]
-
Ensure the sample is completely dissolved. If necessary, sonicate the sample for a few minutes.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
-
Instrument Setup :
-
Place the NMR tube in the spectrometer's sample holder.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Set the appropriate acquisition parameters, including the number of scans, relaxation delay, and spectral width. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Acquisition :
-
Acquire the ¹H NMR spectrum.
-
Subsequently, acquire the ¹³C NMR spectrum.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in complex structure elucidation.
-
-
Data Processing and Analysis :
-
Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the NMR spectrum.
-
Phase the spectrum and perform baseline correction.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.[3]
-
Data Presentation: NMR Spectral Data for Pyrazole Derivatives
| Compound | Solvent | Nucleus | Chemical Shift (δ, ppm) |
| Pyrazole | CDCl₃ | ¹H | 7.63 (d, 2H), 6.33 (t, 1H) |
| 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one | CDCl₃ | ¹H | 8.00–7.98 (m, 2H, o-Ph), 7.65–7.64 (m, 2H, H-4, pyrazole), 7.60–7.57 (m, 1H, p-Ph), 7.54–7.53 (m, 2H, H-5, pyrazole), 7.48–7.44 (m, 2H, m-Ph), 7.17 (t, J = 6.6 Hz, 1H, CH–CH₂), 6.28–6.26 (m, 2H, H-3, pyrazole), 4.39 (d, J = 6.6 Hz, 2H, CH–CH₂)[8] |
| 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one | CDCl₃ | ¹³C | 194.7 (C=O), 140.3 (2C), 135.9, 133.7, 129.1 (2C), 128.7 (2C), 128.2 (2C), 106.6 (2C), 71.3, 42.2[8] |
| 3,5-dimethylpyrazole | CDCl₃ | ¹H | 9.8 (s, 1H, NH), 5.75 (s, 1H, H-4), 2.19 (s, 6H, 2xCH₃) |
| 3,5-diphenylpyrazole | CDCl₃ | ¹H | 11.5 (s, 1H, NH), 7.8 (d, 4H, Ar-H), 7.3 (m, 6H, Ar-H), 6.8 (s, 1H, H-4) |
Visualization: NMR Experimental Workflow
Mass Spectrometry (MS)
Application Note
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of pyrazole derivatives.[1][11] It also provides valuable structural information through the analysis of fragmentation patterns.[12][13] Techniques like Electron Impact (EI) and Electrospray Ionization (ESI) are commonly employed. High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass, which can be used to confirm the molecular formula.[12] The fragmentation of the pyrazole ring and its substituents can provide insights into the connectivity of the molecule.[14][15]
Experimental Protocol: Mass Spectrometry
-
Sample Preparation :
-
Prepare a dilute solution of the pyrazole derivative (typically 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. The choice of solvent depends on the ionization technique.
-
For direct infusion, filter the sample solution through a syringe filter (0.22 µm) to remove any particulate matter.
-
For LC-MS, the sample is injected into the HPLC system, which is coupled to the mass spectrometer.
-
-
Instrument Setup :
-
Calibrate the mass spectrometer using a standard calibration compound to ensure mass accuracy.
-
Select the appropriate ionization mode (e.g., ESI positive or negative, EI). ESI is generally suitable for polar and thermally labile compounds, while EI is used for volatile and thermally stable compounds.
-
Optimize the ionization source parameters, such as capillary voltage, cone voltage, and gas flow rates, to maximize the signal intensity of the analyte.
-
-
Data Acquisition :
-
Acquire the mass spectrum in full scan mode to detect all ions within a specified mass range.
-
For structural elucidation, perform tandem mass spectrometry (MS/MS) experiments by selecting the molecular ion (or a prominent fragment ion) and inducing its fragmentation to obtain a product ion spectrum.
-
-
Data Analysis :
-
Determine the molecular weight from the molecular ion peak (e.g., [M+H]⁺, [M-H]⁻, or M⁺·).
-
Use the isotopic pattern to aid in elemental composition determination.
-
Analyze the fragmentation pattern in the MS/MS spectrum to deduce the structure of the compound.[13]
-
Data Presentation: Mass Spectrometry Data for Pyrazole Derivatives
| Compound | Ionization Mode | m/z (Observed) | Interpretation |
| Pyronylpyrazole Derivative 1 | EI | 340 | Molecular Ion[12] |
| Pyronylpyrazole Derivative 2 | EI | 340 | (M-H₂O)⁺[12] |
| Pyrazoline Derivative | ESI | 380 | Molecular Ion[15] |
| N-acetyl pyrazole derivative 5e | ESI-MS | 404.09 | [M+H]⁺ |
| 1-phenyl-3-(p-tolyl)-1H-pyrazole | EI | 234 | Molecular Ion |
Visualization: Mass Spectrometry Experimental Workflow
High-Performance Liquid Chromatography (HPLC)
Application Note
High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation, purification, and quantification of pyrazole derivatives.[16] Reversed-phase HPLC (RP-HPLC) is the most common mode used, where a non-polar stationary phase (like C18) and a polar mobile phase are employed.[17][18] This technique is crucial for assessing the purity of synthesized compounds, monitoring reaction progress, and for the isolation of specific derivatives from complex mixtures.[19] Method development involves optimizing the mobile phase composition, flow rate, and column temperature to achieve optimal separation.[16]
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation :
-
Accurately weigh and dissolve the pyrazole derivative in a suitable solvent (e.g., methanol, acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).[16]
-
Prepare working standards by diluting the stock solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Instrument and Column :
-
HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
A C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is commonly used.[16]
-
-
Chromatographic Conditions :
-
Mobile Phase : A mixture of an aqueous phase (e.g., water with 0.1% trifluoroacetic acid or formic acid) and an organic phase (e.g., acetonitrile or methanol).[16][17]
-
Elution Mode : Isocratic (constant mobile phase composition) or gradient (composition changes over time).
-
Flow Rate : Typically 1.0 mL/min.[16]
-
Column Temperature : Maintained at a constant temperature, e.g., 25 °C.[16]
-
Injection Volume : 5-20 µL.[16]
-
Detection Wavelength : Determined by acquiring a UV spectrum of the analyte; a common wavelength is 254 nm.[19]
-
-
Analysis :
-
Inject the sample and standards into the HPLC system.
-
Record the chromatograms.
-
Identify the peak corresponding to the pyrazole derivative by comparing its retention time with that of a standard.
-
Determine the purity of the sample by calculating the peak area percentage.
-
Data Presentation: HPLC Parameters for Pyrazole Derivatives
| Parameter | Condition 1 | Condition 2 |
| Column | Eclipse XBD-C18 (250 mm × 4.6 mm, 5 µm)[16] | Newcrom R1[17] |
| Mobile Phase | 0.1% Trifluoroacetic acid in Water: Methanol (20:80 v/v)[16] | Acetonitrile, Water, and Phosphoric Acid[17] |
| Flow Rate | 1.0 mL/min[16] | 1.0 mL/min |
| Detection | DAD at 206 nm[16] | UV at 254 nm[19] |
| Column Temp. | 25 ± 2 °C[16] | 25 °C[19] |
| Injection Vol. | 5.0 µL[16] | Not Specified |
Visualization: HPLC Experimental Workflow
X-ray Crystallography
Application Note
Single-crystal X-ray crystallography provides unambiguous proof of the molecular structure of pyrazole derivatives, including their three-dimensional arrangement in the solid state.[20][21] This technique is essential for determining bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.[22] The resulting crystallographic data, including unit cell dimensions and space group, are definitive for structural characterization.[23][24]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth :
-
Grow single crystals of the pyrazole derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
-
Crystal Mounting and Data Collection :
-
Structure Solution and Refinement :
-
Data Analysis :
-
Analyze the final refined structure to determine bond lengths, bond angles, and torsion angles.
-
Identify and analyze intermolecular interactions.
-
Generate graphical representations of the molecular structure.
-
Data Presentation: Crystallographic Data for Pyrazole Derivatives
| Compound | Crystal System | Space Group | Unit Cell Parameters |
| Compound 4 | Triclinic | P1̄ | a = 9.348(2) Å, b = 9.793(2) Å, c = 16.366(4) Å, α = 87.493(6)°, β = 87.318(6)°, γ = 84.676(6)°[20] |
| Compound 5a | Monoclinic | P2₁/n | a = 21.54552(17) Å, b = 7.38135(7) Å, c = 22.77667(19) Å, β = 101.0921(8)°[20] |
| Pyrazolone Derivative (I) | Monoclinic | P2₁/n | Not fully specified[22] |
| Pyrazolone Derivative (II) | Triclinic | P-1 | Not fully specified[22] |
| 4-Iodo-1H-pyrazole | Orthorhombic | Not specified | Not fully specified[23] |
Visualization: X-ray Crystallography Workflow
FT-IR and UV-Vis Spectroscopy
Application Note
Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the functional groups present in pyrazole derivatives by measuring the absorption of infrared radiation.[1][25] Characteristic absorption bands for N-H, C=N, C=C, and C=O stretching vibrations can confirm the presence of the pyrazole ring and its substituents.[26][27][28]
UV-Vis Spectroscopy provides information about the electronic transitions within the molecule.[29][30] The absorption maxima (λmax) can be used to confirm the presence of the pyrazole chromophore and any conjugated systems.[31][32]
Experimental Protocols
FT-IR Spectroscopy
-
Sample Preparation : Prepare the sample as a KBr pellet, a Nujol mull, or a thin film on a salt plate. For KBr pellets, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.[7]
-
Data Acquisition : Place the sample in the FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.[33]
-
Data Analysis : Identify the characteristic absorption bands and assign them to specific functional groups.[1]
UV-Vis Spectroscopy
-
Sample Preparation : Prepare a dilute solution of the pyrazole derivative in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of known concentration (ca. 10⁻⁵ - 10⁻⁶ M).[29]
-
Data Acquisition : Record the UV-Vis absorption spectrum over a specific wavelength range (e.g., 200-400 nm) using a spectrophotometer.[31]
-
Data Analysis : Determine the wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε).
Data Presentation: Spectroscopic Data
| Technique | Compound | Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment |
| FT-IR | N-acetyl pyrazole derivative 5e | 1654 | C=O stretching[1] |
| Pyrazole Derivative | 1574, 1498, 1468 | Pyrazole ring vibrations[26] | |
| Pyrazole Derivative | 1108 | N-N stretching[26] | |
| UV-Vis | Pyrazole (gas phase) | 203 | π → π* transition[32] |
| Pyrazole ligand pypzR(16)py | ~280, ~320 | Absorption bands[29] |
Visualization: Spectroscopic Analysis Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. visnav.in [visnav.in]
- 3. jocpr.com [jocpr.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazole(288-13-1) 1H NMR spectrum [chemicalbook.com]
- 7. jocpr.com [jocpr.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. jocpr.com [jocpr.com]
- 16. ijcpa.in [ijcpa.in]
- 17. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 18. researchgate.net [researchgate.net]
- 19. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. spast.org [spast.org]
- 23. mdpi.com [mdpi.com]
- 24. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor [mdpi.com]
- 25. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. spectrabase.com [spectrabase.com]
- 29. researchgate.net [researchgate.net]
- 30. mdpi.com [mdpi.com]
- 31. researchgate.net [researchgate.net]
- 32. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 33. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-Benzyl-4-(4-bromophenyl)pyrazole in the Development of Molecular Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole-based compounds are a versatile class of heterocyclic molecules that have garnered significant attention in medicinal chemistry and drug discovery. Their unique structural and electronic properties make them ideal scaffolds for the development of a wide range of therapeutic agents and molecular probes. 1-Benzyl-4-(4-bromophenyl)pyrazole, in particular, presents a promising core structure for the design of novel molecular probes for bioimaging and target identification. The presence of the benzyl group offers opportunities for steric and electronic modifications, while the bromophenyl moiety can be utilized for further functionalization, such as through cross-coupling reactions, to introduce fluorophores or other reporter groups. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of molecular probes, with a focus on its potential as a kinase inhibitor probe.
Application Notes
Rationale for Use as a Molecular Probe Scaffold
The this compound scaffold possesses several key features that make it an attractive starting point for the development of molecular probes:
-
Target Interaction: The pyrazole core is a known pharmacophore that can engage in hydrogen bonding and other non-covalent interactions with various biological targets, including the ATP-binding pocket of kinases.[1][2][3]
-
Synthetic Tractability: The synthesis of the pyrazole core and its derivatives is well-established, allowing for the facile introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties.[4][5] The bromine atom on the phenyl ring serves as a versatile handle for late-stage functionalization to attach fluorescent dyes or affinity tags.
-
Fluorescence Potential: While the intrinsic fluorescence of the core scaffold may be weak, its rigid structure can serve as a platform for the construction of fluorescent probes. Modification with suitable fluorophores can lead to probes with desirable photophysical properties for bioimaging applications.[6]
Potential as a Kinase Inhibitor Probe
Numerous pyrazole derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways and are frequently dysregulated in diseases such as cancer and inflammatory disorders.[1][2][3] The 1-benzyl-1H-pyrazole scaffold, in particular, has been explored for the development of inhibitors for Receptor-Interacting Protein 1 (RIP1) kinase, a key mediator of necroptosis and inflammation.[7]
By functionalizing the this compound scaffold with a suitable fluorescent reporter, it is possible to develop molecular probes to:
-
Visualize Target Engagement: Monitor the binding of the probe to its target kinase within living cells using fluorescence microscopy.
-
Quantify Target Levels: Assess the expression levels of the target kinase in different cell types or disease states.
-
Screen for New Inhibitors: Develop competitive binding assays to identify new small molecules that displace the fluorescent probe from its target.
Quantitative Data
The following table summarizes key quantitative data for a representative 1-benzyl-1H-pyrazole derivative targeting RIP1 kinase. While specific data for this compound as a probe is not yet available, these values for a closely related analog provide a benchmark for expected performance.
| Parameter | Value | Biological Target | Reference |
| Binding Affinity (Kd) | 0.078 µM | RIP1 Kinase | [7] |
| Cellular Potency (EC50) | 0.160 µM | Necroptosis Inhibition | [7] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established methods for the synthesis of substituted pyrazoles.[4][8]
Materials:
-
4-Bromoacetophenone
-
Benzylhydrazine
-
Hydrazine hydrate
-
Formic acid
-
Ethanol
-
Sodium hydroxide
-
Dichloromethane
-
Silica gel for column chromatography
Procedure:
-
Synthesis of 1-(4-bromophenyl)ethanone benzylhydrazone:
-
To a solution of 4-bromoacetophenone (1 mmol) in ethanol (10 mL), add benzylhydrazine (1.1 mmol).
-
Add a catalytic amount of acetic acid and reflux the mixture for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol.
-
-
Cyclization to form the pyrazole ring:
-
The resulting hydrazone (1 mmol) is treated with an excess of formic acid.
-
The mixture is heated to reflux for 8-12 hours.
-
After cooling, the reaction mixture is poured into ice-water and neutralized with a sodium hydroxide solution.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude this compound is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
General Protocol for Fluorescence Microscopy Imaging
This protocol provides a general guideline for using a fluorescently labeled this compound derivative for cellular imaging.
Materials:
-
Fluorescently labeled this compound probe
-
Cell line of interest (e.g., HT-29 cells for RIP1 kinase studies)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
Formaldehyde or Paraformaldehyde (for fixing)
-
DAPI or Hoechst stain (for nuclear counterstaining)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture and Seeding:
-
Culture the chosen cell line in appropriate medium supplemented with FBS and antibiotics.
-
Seed the cells onto glass-bottom dishes or coverslips at a suitable density and allow them to adhere overnight.
-
-
Probe Incubation:
-
Prepare a stock solution of the fluorescent probe in DMSO.
-
Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium.
-
Remove the old medium from the cells and incubate them with the probe-containing medium for a specific time (e.g., 30 minutes to 2 hours) at 37°C in a CO2 incubator.
-
-
Washing and Staining (Optional):
-
Remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS to remove unbound probe.
-
If desired, incubate the cells with a nuclear counterstain like DAPI or Hoechst for 10-15 minutes.
-
Wash the cells again with PBS.
-
-
Cell Fixation (Optional):
-
For fixed-cell imaging, incubate the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Imaging:
-
Mount the coverslips on a microscope slide with a drop of mounting medium.
-
Image the cells using a fluorescence microscope equipped with appropriate excitation and emission filters for the specific fluorophore used in the probe and the nuclear stain.
-
Visualizations
Signaling Pathway
The following diagram illustrates the central role of RIPK1 in TNF-alpha-mediated signaling, leading to either cell survival (NF-κB activation) or cell death (apoptosis or necroptosis). A molecular probe based on this compound could be used to investigate the role of RIPK1 kinase activity in these pathways.
Caption: RIPK1 signaling pathway.
Experimental Workflow
The following diagram outlines the general workflow for developing and utilizing a molecular probe based on this compound.
Caption: Probe development workflow.
References
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [ouci.dntb.gov.ua]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of pyrazoles from sulfonyl hydrazone and benzyl acrylate under transition-metal-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
Application Notes and Protocols: Agrochemical Applications of Brominated Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the agrochemical applications of brominated pyrazole compounds, detailing their fungicidal, insecticidal, and herbicidal activities. This document includes a compilation of quantitative efficacy data, detailed experimental protocols for biological assays, and visualizations of key experimental workflows and mechanisms of action.
Introduction to Brominated Pyrazoles in Agrochemicals
Pyrazole-containing compounds are a significant class of heterocyclic molecules widely utilized in the development of agrochemicals due to their diverse biological activities.[1] The introduction of a bromine atom to the pyrazole ring can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, often enhancing its biological efficacy and spectrum of activity. Brominated pyrazoles serve as crucial intermediates in the synthesis of a variety of commercial and developmental pesticides, including fungicides, insecticides, and herbicides.[2]
Key Application Areas:
-
Fungicides: Brominated pyrazole carboxamides have shown significant efficacy against a range of phytopathogenic fungi, particularly those in the Rhizoctonia genus.[3][4] Their mode of action often involves the inhibition of succinate dehydrogenase (SDH) in the mitochondrial respiratory chain.
-
Insecticides: N-pyridylpyrazole derivatives containing bromine are potent insecticides.[5][6] A prominent example is the scaffold found in diamide insecticides, which act as ryanodine receptor modulators, causing uncontrolled release of intracellular calcium and leading to paralysis and death of the target insect.[6]
-
Herbicides: Brominated pyrazoles are utilized in the development of herbicides that inhibit key plant enzymes. One notable mechanism is the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a critical enzyme in the biosynthesis of plastoquinone and tocopherols, leading to bleaching and death of susceptible weeds.[7]
Quantitative Efficacy Data
The following tables summarize the biological activity of various brominated and related pyrazole compounds against key agricultural pests.
Table 1: Fungicidal Activity of Pyrazole Derivatives
| Compound ID | Target Pathogen | Assay Type | Efficacy (EC₅₀ in µg/mL) | Reference |
| 7ai (Isoxazolol Pyrazole Carboxylate) | Rhizoctonia solani | Mycelial Growth Inhibition | 0.37 | [3] |
| 7af (Pyrazole Carboxamide) | Alternaria porri | Mycelial Growth Inhibition | 7.89 | [3] |
| 7bc (Pyrazole Carboxamide) | Marssonina coronaria | Mycelial Growth Inhibition | 15.35 | [3] |
| 6d (Pyrazole-thiazole carboxamide) | Rhizoctonia cerealis | In vitro | 5.11 | [8] |
| 6j (Pyrazole-thiazole carboxamide) | Rhizoctonia cerealis | In vitro | 8.14 | [8] |
| Fluxapyroxad (Commercial Fungicide) | Rhizoctonia cerealis | In vitro | 11.93 | [8] |
Table 2: Insecticidal Activity of Brominated Pyrazole Derivatives
| Compound ID | Target Insect | Assay Type | Efficacy (LC₅₀ in mg/L) | Reference |
| 10g (Diacylhydrazine derivative) | Plutella xylostella | Larvicidal Bioassay | 27.49 | [2] |
| 10h (Diacylhydrazine derivative) | Plutella xylostella | Larvicidal Bioassay | 23.67 | [2] |
| 10w (Diacylhydrazine derivative) | Plutella xylostella | Larvicidal Bioassay | 28.90 | [2] |
| Tebufenozide (Commercial Insecticide) | Plutella xylostella | Larvicidal Bioassay | >500 | [2] |
| Compound 10 | Plutella xylostella | Leaf-dip Bioassay | 100% mortality at 1 ppm | [9] |
Table 3: Herbicidal Activity of Pyrazole Derivatives
| Compound ID | Target Weed | Application | Efficacy (% Inhibition or GR₅₀) | Reference |
| QYR301 | Echinochloa crus-galli | Post-emergence | High Efficacy at 60-120 g a.i./ha | [7] |
| QYR301 | Leptochloa chinensis | Post-emergence | Satisfactory control at 135-180 g a.i./ha | [7] |
| Pyroxasulfone | Palmer amaranth | Pre-emergence | Extended residual control | [10][11] |
| Pyroxasulfone | Giant foxtail | Pre-emergence | Extended residual control | [10][11] |
Experimental Protocols
Protocol for In Vitro Fungicidal Activity Assay: Mycelial Growth Inhibition
This protocol details the procedure for assessing the efficacy of brominated pyrazole compounds against phytopathogenic fungi.
1. Materials:
- Test compounds (brominated pyrazoles)
- Commercial fungicide (e.g., Fluxapyroxad) as a positive control
- Dimethyl sulfoxide (DMSO) for dissolving compounds
- Potato Dextrose Agar (PDA) medium
- Sterile Petri dishes (90 mm)
- Actively growing cultures of target fungi (e.g., Rhizoctonia solani) on PDA
- Sterile cork borer (5 mm diameter)
- Incubator set at 25-28°C
- Laminar flow hood
- Micropipettes and sterile tips
2. Procedure:
- Preparation of Stock Solutions: Dissolve the test compounds and the positive control fungicide in DMSO to prepare stock solutions of 10 mg/mL.
- Preparation of Fungicide-Amended Media: Autoclave the PDA medium and cool it to approximately 50-60°C in a water bath. Add the appropriate volume of the stock solutions to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with PDA and DMSO (without any test compound). Gently swirl the flasks to ensure homogenous mixing and pour approximately 20 mL of the amended PDA into each sterile Petri dish. Allow the plates to solidify in the laminar flow hood.
- Inoculation: From the edge of an actively growing fungal colony (typically 5-7 days old), take a 5 mm mycelial disc using a sterile cork borer. Place the mycelial disc, with the mycelium-side facing down, at the center of each PDA plate (both treated and control).
- Incubation: Seal the Petri dishes with parafilm and incubate them at 25-28°C in the dark.
- Data Collection: When the fungal growth in the control plate has reached approximately two-thirds of the plate diameter, measure the colony diameter of all treatments.[12]
- Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: Percentage Inhibition = [(dc - dt) / dc] x 100 Where:
- dc = average diameter of the fungal colony in the control group
- dt = average diameter of the fungal colony in the treatment group
- Determination of EC₅₀: To determine the half-maximal effective concentration (EC₅₀), test a range of concentrations and use probit analysis to calculate the concentration of the compound that inhibits fungal growth by 50%.
Protocol for Insecticidal Activity Assay: Topical Application
This protocol describes a method for evaluating the contact toxicity of brominated pyrazole compounds against insects such as houseflies (Musca domestica) or lepidopteran larvae.[13][14]
1. Materials:
- Test compounds (brominated pyrazoles)
- Technical grade insecticide as a positive control (e.g., a commercial pyrethroid)
- Acetone or another suitable solvent
- Micro-applicator or a calibrated micropipette
- Test insects (e.g., 3-5 day old adult female houseflies or third-instar larvae of Plutella xylostella)
- CO₂ or chilling system for anesthetizing insects
- Ventilated holding containers (e.g., petri dishes or small cups with a mesh lid)
- Sucrose solution (10%) for feeding
- Controlled environment chamber (25 ± 2°C, 60 ± 10% RH, 12:12 L:D photoperiod)
2. Procedure:
- Preparation of Dosing Solutions: Prepare a series of dilutions of the test compounds and the positive control in a suitable solvent (e.g., acetone). A typical concentration range might be from 0.1 to 100 µg/µL. A solvent-only control must be included.
- Insect Anesthetization: Anesthetize the insects using a brief exposure to CO₂ or by chilling them on a cold plate until they are immobile.
- Topical Application: Using a micro-applicator, apply a precise volume (typically 0.2 to 1 µL) of the dosing solution to the dorsal thorax of each anesthetized insect.[14] Treat at least 20-30 insects per concentration level.
- Holding and Observation: Place the treated insects in the holding containers with access to a 10% sucrose solution. Maintain the containers in a controlled environment chamber.
- Mortality Assessment: Assess insect mortality at 24, 48, and 72 hours post-treatment. An insect is considered dead if it is unable to make any coordinated movement when gently prodded with a fine brush.
- Data Analysis: Correct the mortality data for control mortality using Abbott's formula if necessary. Calculate the LC₅₀ (lethal concentration for 50% of the population) values using probit analysis.
Protocol for Herbicidal Efficacy Assay: Greenhouse Pot Study
This protocol outlines the procedure for evaluating the pre-emergence and post-emergence herbicidal activity of brominated pyrazole compounds in a greenhouse setting.[15][16]
1. Materials:
- Test compounds (brominated pyrazoles)
- Commercial herbicide with a known mode of action as a positive control
- Solvent (e.g., acetone) and surfactant
- Pots (e.g., 10 cm diameter) filled with a standardized soil mix (e.g., sandy loam)
- Seeds of target weed species (e.g., Echinochloa crus-galli, Abutilon theophrasti) and crop species (e.g., corn, soybean)
- Greenhouse with controlled temperature, humidity, and lighting
- Laboratory sprayer calibrated to deliver a specific volume
2. Pre-emergence Application Protocol:
- Planting: Fill the pots with soil and sow a predetermined number of seeds of the target weed and crop species at an appropriate depth.
- Herbicide Application: Prepare spray solutions of the test compounds and the positive control at various application rates (e.g., 50, 100, 200 g a.i./ha) in a water/acetone mixture with a surfactant. Spray the soil surface evenly using the laboratory sprayer. An untreated control (sprayed with the solvent/surfactant mixture only) must be included.
- Watering and Incubation: Water the pots gently from the top to activate the herbicide. Place the pots in the greenhouse under optimal growing conditions.
- Efficacy Assessment: At 14-21 days after treatment (DAT), visually assess the percentage of weed control and crop injury on a scale of 0% (no effect) to 100% (complete kill). Additionally, harvest the above-ground biomass of the plants, dry them in an oven, and weigh to determine the growth reduction.
3. Post-emergence Application Protocol:
- Planting and Growth: Sow the seeds as described for the pre-emergence assay and allow the plants to grow to a specific stage (e.g., 2-4 leaf stage).
- Herbicide Application: Apply the herbicide solutions directly to the foliage of the plants using the laboratory sprayer.
- Incubation: Return the pots to the greenhouse. Avoid overhead watering for the first 24 hours to allow for herbicide absorption.
- Efficacy Assessment: Assess weed control and crop injury at 7, 14, and 21 DAT as described for the pre-emergence assay.
Visualizations of Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the application of brominated pyrazole agrochemicals.
References
- 1. Design, synthesis, and quantitative structure-activity relationship study of herbicidal analogues of pyrazolo[5,1-d][1,2,3,5]tetrazin-4(3H)ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, structure and insecticidal activities of some novel amides containing N-pyridylpyrazole moeities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Structure and Insecticidal Activities of Some Novel Amides Containing N-Pyridylpyrazole Moeities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of weed control efficacy and crop safety of the new HPPD-inhibiting herbicide-QYR301 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluating efficacy of preemergence soybean herbicides using field treated soil in greenhouse bioassays | Weed Technology | Cambridge Core [cambridge.org]
- 11. researchgate.net [researchgate.net]
- 12. The Effect of Fungicides on Mycelial Growth and Conidial Germination of the Ginseng Root Rot Fungus, Cylindrocarpon destructans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies [jove.com]
- 14. Topical Application of Insecticidal Active Ingredients [protocols.io]
- 15. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 16. weedscience.mgcafe.uky.edu [weedscience.mgcafe.uky.edu]
High-Throughput Screening of Pyrazole Libraries: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for high-throughput screening (HTS) of pyrazole libraries, a critical step in the discovery of novel therapeutic agents. The pyrazole scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs, and is a common starting point for hit-to-lead campaigns.[1][2] This document outlines two common HTS methodologies: a cell-based phenotypic screen to assess cytotoxicity and a target-based biochemical assay to identify specific enzyme inhibitors.
Application Note 1: Cell-Based High-Throughput Screening of a Pyrazole Library for Anticancer Activity using the MTT Assay
This protocol describes a colorimetric assay to evaluate the effect of a pyrazole library on the metabolic activity of cancer cells, which serves as an indicator of cell viability and cytotoxicity.[3][4] The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a robust and widely used method suitable for HTS.[3][5]
Experimental Workflow
Caption: Workflow for a cell-based MTT high-throughput screen.
Experimental Protocol
Materials:
-
Pyrazole library (10 mM stock in DMSO)
-
Cancer cell line (e.g., HCT116, MCF7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[3]
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette and automated liquid handling system
-
Microplate reader
Procedure:
-
Compound Plating:
-
Using an automated liquid handler, serially dilute the pyrazole library compounds in complete culture medium in 96-well plates to achieve a range of final assay concentrations (e.g., 0.1 to 100 µM).
-
Include wells with vehicle control (DMSO at the same final concentration as the compounds) and a positive control for cytotoxicity (e.g., doxorubicin).
-
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Dilute the cells in complete culture medium to a final density of 5,000 cells per 100 µL.
-
Dispense 100 µL of the cell suspension into each well of the compound-containing plates.
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[3]
-
Incubate the plates for an additional 4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Agitate the plates on an orbital shaker for 15 minutes to ensure complete solubilization.[5]
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[5]
-
Data Presentation
Table 1: Representative Cytotoxicity Data for a Pyrazole Library Screened against HCT116 Cells.
| Compound ID | Structure | IC50 (µM) |
| PZ-001 | Pyrazole | >100 |
| PZ-002 | 4-nitro-pyrazole | 46.2[6] |
| PZ-003 | Phenyl-pyrazole | 15.8 |
| PZ-004 | Pyrazole-carboxamide | 5.2 |
| Doxorubicin | (Positive Control) | 0.8 |
Application Note 2: Biochemical High-Throughput Screening of a Pyrazole Library for Protein Kinase Inhibition using a Fluorescence Polarization Assay
This protocol details a target-based approach to identify pyrazole compounds that inhibit a specific protein kinase, such as Cyclin-Dependent Kinase 8 (CDK8), a key regulator of transcription implicated in cancer.[7] The fluorescence polarization (FP) assay is a homogeneous method well-suited for HTS, measuring the binding of a fluorescently labeled tracer to the kinase.[8][9]
CDK8 Signaling Pathway
CDK8, in a complex with Cyclin C, is a component of the Mediator complex which regulates RNA polymerase II-dependent transcription.[7][10] It can influence various signaling pathways, including Wnt/β-catenin, TGF-β, and STAT signaling.[7] Inhibition of CDK8 is a promising strategy for cancer therapy.
Caption: Simplified CDK8 signaling pathway.
Experimental Protocol
Materials:
-
Pyrazole library (10 mM stock in DMSO)
-
Recombinant human CDK8/CycC enzyme
-
Fluorescently labeled kinase tracer (e.g., a fluorescent ATP competitive ligand)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Staurosporine (positive control inhibitor)
-
Low-volume 384-well black plates
-
Multichannel pipette and automated liquid handling system
-
Microplate reader with FP capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of CDK8/CycC and the fluorescent tracer in kinase assay buffer. The optimal concentrations should be determined empirically to give a stable and robust FP signal.[11]
-
Prepare a working solution of ATP at a concentration close to its Km for CDK8.
-
-
Compound Plating:
-
Dispense the pyrazole library compounds and controls (DMSO vehicle, staurosporine) into the 384-well plates using an acoustic liquid handler for low-volume dispensing.
-
-
Assay Reaction:
-
Add the CDK8/CycC-tracer mix to all wells.
-
Incubate for 15-30 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
-
Data Acquisition:
-
Incubate the plate for 60 minutes at room temperature.
-
Measure the fluorescence polarization (in millipolarization units, mP) using a microplate reader. Excite the tracer at its excitation wavelength and measure the emitted light in parallel and perpendicular planes.[9]
-
-
Data Analysis:
-
A decrease in the mP value indicates displacement of the fluorescent tracer by a pyrazole compound, signifying inhibition.
-
Calculate the percent inhibition for each compound relative to the high (no enzyme or potent inhibitor) and low (vehicle) controls.
-
For active compounds, perform follow-up dose-response experiments to determine the IC50 value.
-
Data Presentation
Table 2: Representative Inhibition Data for a Pyrazole Library Screened against CDK8.
| Compound ID | Structure | % Inhibition at 10 µM | IC50 (nM) |
| PZ-101 | Pyrazole | < 5% | > 10,000 |
| PZ-102 | Pyrazole-benzimidazole | 85% | 138[6] |
| PZ-103 | Pyrazole-urea | 92% | 3 |
| PZ-104 | Pyrazole-amide | 78% | 299[6] |
| Staurosporine | (Positive Control) | > 99% | 15 |
These protocols provide a foundation for the high-throughput screening of pyrazole libraries. Optimization of specific parameters such as cell density, incubation times, and reagent concentrations will be necessary for different cell lines and kinase targets.[5][11] Quantitative HTS (qHTS) approaches, where compounds are screened at multiple concentrations in the primary screen, can provide richer datasets and reduce false negatives.[12][13][14]
References
- 1. How Are Biochemical Assays Used in High-Throughput Screening? [synapse.patsnap.com]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchhub.com [researchhub.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format | Springer Nature Experiments [experiments.springernature.com]
- 9. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 12. Quantitative high-throughput screening: a titration-based approach that efficiently identifies biological activities in large chemical libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 14. semanticscholar.org [semanticscholar.org]
Application Notes and Protocols: Synthesis and Evaluation of Pyrazole Derivatives as Selective COX-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis and evaluation of pyrazole derivatives as selective cyclooxygenase-2 (COX-2) inhibitors. The pyrazole scaffold is a key pharmacophore found in several established anti-inflammatory drugs, most notably Celecoxib.[1] These guidelines are intended to assist researchers in the design, synthesis, and biological assessment of novel pyrazole-based compounds for potential therapeutic use.
Introduction: The Role of Selective COX-2 Inhibition
Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used to manage pain, inflammation, and fever.[2] Their primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the conversion of arachidonic acid into prostaglandins.[3] There are two main isoforms of this enzyme:
-
COX-1: A constitutively expressed enzyme responsible for producing prostaglandins that protect the gastrointestinal tract and mediate platelet function.[4]
-
COX-2: An inducible enzyme that is upregulated during inflammation and is responsible for the synthesis of pro-inflammatory prostaglandins.[4][5]
Traditional NSAIDs inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects, such as ulcers and bleeding.[2][3] Selective COX-2 inhibitors were developed to reduce inflammation and pain while minimizing these adverse effects.[2] The diaryl-substituted pyrazole structure is a cornerstone of selective COX-2 inhibition, as exemplified by Celecoxib, which contains a 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzenesulfonamide structure.[4][6] The sulfonamide side chain binds to a hydrophilic region near the active site of the COX-2 enzyme, contributing to its selectivity.[4][7]
Mechanism of Action and Signaling Pathway
Selective COX-2 inhibitors function by blocking the synthesis of prostaglandins, particularly prostaglandin E2 (PGE2), which are key mediators of inflammation and pain.[7] By selectively targeting the COX-2 isoform, these compounds can alleviate inflammatory symptoms without disrupting the protective functions of COX-1.
Synthesis of Pyrazole Derivatives
A common and effective method for synthesizing 1,3,5-substituted pyrazole derivatives involves the condensation of 1,3-dicarbonyl compounds (like ethyl acetoacetate) with a substituted hydrazine.[1] Another prevalent approach is the reaction between a chalcone and a hydrazine derivative. The following workflow outlines a general procedure.
Experimental Protocols
This protocol is a generalized procedure based on the synthesis of Celecoxib and its analogs.[4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4,4,4-trifluoro-1-(4-methylphenyl)-butane-1,3-dione (1.0 eq) in absolute ethanol.
-
Addition of Hydrazine: Add (4-sulfamoylphenyl)hydrazine hydrochloride (1.1 eq) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After completion, cool the reaction mixture to room temperature. A solid precipitate should form.
-
Isolation: Filter the solid product using a Buchner funnel and wash with cold ethanol to remove any unreacted starting materials.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure pyrazole derivative.
-
Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
This protocol outlines a common method to determine the inhibitory potency (IC₅₀) of synthesized compounds against COX-1 and COX-2 enzymes.[8][9]
-
Enzyme Preparation: Use commercially available human recombinant COX-1 and COX-2 enzymes.
-
Incubation Buffer: Prepare an incubation buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a cofactor solution (e.g., glutathione, hematin).
-
Compound Preparation: Dissolve the synthesized pyrazole derivatives and a reference standard (e.g., Celecoxib) in DMSO to prepare stock solutions. Create a series of dilutions to test a range of concentrations.
-
Assay Procedure:
-
In a 96-well plate, add the incubation buffer, the enzyme (either COX-1 or COX-2), and the test compound solution.
-
Pre-incubate the mixture for 15 minutes at room temperature.
-
Initiate the reaction by adding the substrate, arachidonic acid.
-
Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
-
Detection: Stop the reaction by adding a quenching solution (e.g., 1 M HCl). Measure the amount of Prostaglandin E2 (PGE2) produced using a commercial Prostaglandin E2 EIA Kit.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration compared to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) using non-linear regression analysis.
-
Calculate the Selectivity Index (SI) as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI value indicates greater selectivity for COX-2.
-
Structure-Activity Relationships and Performance Data
The efficacy and selectivity of pyrazole derivatives are highly dependent on the substituents at various positions of the pyrazole ring. The diarylpyrazole scaffold of drugs like Celecoxib has key features essential for potent and selective COX-2 inhibition.[4][10]
The following table summarizes the in vitro COX inhibitory activity of several recently synthesized pyrazole derivatives, demonstrating their potential as selective COX-2 inhibitors compared to the reference drug, Celecoxib.
| Compound ID | Description | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Celecoxib | Reference Drug | 5.43 | 2.16 | 2.51 | [8][11] |
| Compound 5f | Pyrazole-pyridazine hybrid with trimethoxybenzylidene | 14.34 | 1.50 | 9.56 | [8] |
| Compound 6f | Aminopyrazole-pyridazine hybrid with trimethoxybenzylidene | 9.56 | 1.15 | 8.31 | [8] |
| Compound 6e | Aminopyrazole-pyridazine hybrid with bromobenzylidene | >100 | 2.51 | >39.84 | [8][12] |
| Compound 15a | Diaryl-triazole derivative | 0.325 | 0.002 | 162.5 | [13] |
| Compound 4d | Diaryl-pyrazole with sulfone substituent | 5.375 | 0.098 | 54.85 | [13] |
| Compound 5b | Benzothiophen-2-yl pyrazole carboxylic acid | 5.40 | 0.01 | 344.56 | [14] |
| PYZ16 | Sulfonamide diarylpyrazole | 5.58 | 0.52 | 10.73 | [15][16] |
Note: IC₅₀ values and Selectivity Indices can vary based on assay conditions and enzyme source. The data presented is for comparative purposes.
Conclusion
The pyrazole nucleus remains a highly valuable scaffold in the development of selective COX-2 inhibitors. By leveraging established synthetic protocols and in vitro screening assays, researchers can efficiently design and evaluate novel derivatives. The structure-activity relationships highlight the importance of specific substitutions on the aryl rings and the pyrazole core to achieve high potency and selectivity. The protocols and data provided herein serve as a comprehensive guide for professionals engaged in the discovery of safer and more effective anti-inflammatory agents.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 4. Celecoxib - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. [PDF] Synthesis, Biological Activity, and Molecular Modeling Studies of Pyrazole and Triazole Derivatives as Selective COX-2 Inhibitors | Semantic Scholar [semanticscholar.org]
- 14. Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Troubleshooting Knorr pyrazole synthesis impurities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the Knorr pyrazole synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and analysis of pyrazoles prepared via the Knorr reaction.
1. Why is my reaction mixture turning a deep yellow or red color?
Discoloration, often described as a "sinful yellow/red," is a common observation in Knorr pyrazole syntheses, particularly when using hydrazine salts like phenylhydrazine hydrochloride. This is often attributed to the formation of colored impurities from the hydrazine starting material.
Troubleshooting Steps:
-
Addition of a mild base: If you are using a hydrazine salt (e.g., hydrochloride), the reaction mixture can become acidic, which may promote the formation of colored byproducts. Adding one equivalent of a mild base, such as sodium acetate (NaOAc) or potassium acetate (KOAc), can neutralize the acid and lead to a cleaner reaction profile.
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate the formation of colored impurities that may arise from oxidative processes.
-
Purification: Colored impurities can often be removed during workup and purification. Washing the crude product with a non-polar solvent like toluene may help remove some of the coloration before further purification steps.
2. My reaction is not going to completion or the yield is low. What can I do?
Incomplete conversion or low yields can be attributed to several factors, including reaction conditions and the nature of the starting materials.
Troubleshooting Steps:
-
pH Optimization: The pH of the reaction medium plays a crucial role. Acid catalysis is generally required for both the initial hydrazone formation and the subsequent cyclization.[1] However, highly acidic conditions can also lead to side reactions. For reactions involving β-ketoesters, the addition of a few drops of glacial acetic acid is often sufficient to catalyze the reaction.[1] The optimal pH may need to be determined empirically for your specific substrates.
-
Temperature and Reaction Time: The Knorr synthesis is often exothermic and proceeds quickly.[2] However, for less reactive substrates, heating may be necessary. Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal reaction time and to ensure the starting material has been consumed.
-
Solvent Choice: The choice of solvent can influence the reaction rate and outcome. Protic polar solvents are generally favored for the formation of the pyrazole product. Common solvents include ethanol, 1-propanol, and water/acetic acid mixtures.
3. I am getting a mixture of regioisomers. How can I improve the regioselectivity?
The formation of a mixture of regioisomers is a significant challenge in the Knorr pyrazole synthesis when using unsymmetrical 1,3-dicarbonyl compounds. The regioselectivity is determined by which carbonyl group the substituted nitrogen of the hydrazine attacks first.
Troubleshooting Strategies:
-
Steric and Electronic Control: The inherent steric and electronic properties of the substituents on the 1,3-dicarbonyl compound can direct the initial nucleophilic attack. A more sterically hindered or less electrophilic carbonyl group is less likely to be attacked first.
-
Reactant Stoichiometry: Varying the ratio of the 1,3-dicarbonyl and hydrazine reactants has been shown to affect the regioisomeric ratio. Experimenting with different stoichiometries may favor the formation of one isomer over the other.
-
pH Control: The pH of the reaction can influence the regioselectivity. Under acidic conditions, the reaction mechanism may be altered, potentially favoring one regioisomer.
-
Alternative Synthetic Routes: If achieving high regioselectivity is critical and cannot be accomplished through the traditional Knorr synthesis, consider alternative methods for pyrazole synthesis that offer better regio-control.
4. What are the common impurities I should look for, and how can I identify them?
Besides regioisomers and colored byproducts, other common impurities include unreacted starting materials, and reaction intermediates.
Common Impurities and Identification Methods:
| Impurity Type | Identification Method | Key Observations |
| Unreacted 1,3-Dicarbonyl | TLC, HPLC, 1H NMR | Appearance of a spot/peak corresponding to the starting material. Characteristic signals in the 1H NMR spectrum. |
| Unreacted Hydrazine | TLC, HPLC | Can be difficult to visualize by UV on TLC unless derivatized. May appear as a distinct peak in HPLC. |
| Hydrazone Intermediate | HPLC-MS, 1H NMR | Can be detected as a reaction intermediate.[1] Will have a distinct mass in MS and characteristic imine and other signals in the 1H NMR. |
| Hydroxylpyrazolidine Intermediate | HPLC-MS | Has been observed as a reaction intermediate. Will have a mass corresponding to the addition of hydrazine to the dicarbonyl without the loss of two water molecules. |
| Di-addition Products | HPLC-MS | An intermediate resulting from the addition of two molecules of hydrazine to the dicarbonyl compound has been reported. |
| Regioisomers | 1H NMR, 13C NMR, HPLC | Will have very similar properties, but often separable by HPLC. NMR will show distinct sets of signals for each isomer. |
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis (Pyrazolone from a β-Ketoester)
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the β-ketoester (1 equivalent) and the hydrazine (1-2 equivalents).
-
Solvent and Catalyst: Add a suitable solvent such as ethanol or 1-propanol, followed by a catalytic amount of glacial acetic acid (e.g., 3-5 drops).
-
Heating: Heat the reaction mixture with stirring to a temperature of approximately 100°C.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of 30% ethyl acetate/70% hexane) to check for the consumption of the starting ketoester.
-
Workup: Once the reaction is complete, add water to the hot reaction mixture with stirring to precipitate the pyrazolone product.
-
Isolation: Cool the mixture to room temperature and then in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold water to remove any water-soluble impurities like excess hydrazine and acetic acid.
-
Drying: Allow the product to air dry or dry in a desiccator.
-
Analysis: Determine the yield, melting point, and purity of the product by TLC, HPLC, and NMR.
Protocol 2: Purification by Recrystallization
Recrystallization is a common method for purifying solid pyrazole products.
-
Solvent Selection: Choose a suitable solvent or solvent system. Good single solvents for pyrazoles are often alcohols like ethanol. For a two-solvent system, common choices include ethanol/water or ethyl acetate/hexanes. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Dissolution: In an Erlenmeyer flask, add the crude pyrazole product and a minimal amount of the hot recrystallization solvent (or the "good" solvent in a two-solvent system) until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Remove the charcoal by hot gravity filtration.
-
Crystallization:
-
Single Solvent: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.
-
Two-Solvent System: To the hot solution in the "good" solvent, add the "bad" solvent (in which the compound is insoluble) dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again. Allow the solution to cool slowly.
-
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals.
Protocol 3: Reaction Monitoring and Impurity Profiling by HPLC
This is a general reverse-phase HPLC method that can be adapted for the analysis of Knorr pyrazole synthesis reactions.
-
Column: C18, 5 µm particle size, e.g., 250 x 4.6 mm.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid, can be a good starting point. For example, a gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the product and expected impurities have good absorbance (e.g., 254 nm or determined by UV-Vis spectroscopy).
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Monitor the disappearance of starting material peaks and the appearance of the product peak. The presence of other peaks indicates impurities. For quantitative analysis, a calibration curve with a known standard of the product is required.
Visualizing Experimental Workflows
Troubleshooting Workflow for Low Yield in Knorr Pyrazole Synthesis
A workflow diagram for troubleshooting low product yield.
Logical Relationship for Regioisomer Formation
Formation of regioisomers from an unsymmetrical dicarbonyl.
References
Technical Support Center: Optimization of Suzuki Coupling Reactions for Aryl Bromides
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing Suzuki coupling reactions for aryl bromides.
Troubleshooting Guide for Suzuki Coupling of Aryl Bromides
Low yield or no reaction is a common issue in Suzuki coupling. The following table outlines potential causes and recommended solutions to troubleshoot your experiment.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive Catalyst: The Pd(0) active species is not forming efficiently.[1] | Ensure proper degassing of solvents and reagents to remove oxygen.[1] Consider using a Pd(0) precatalyst like Pd₂(dba)₃ or a Pd(II) precatalyst with a reducing agent (e.g., a phosphine ligand). |
| Poor Ligand Choice: The ligand may not be suitable for the specific aryl bromide (e.g., sterically hindered or electron-rich substrates).[1][2] | For electron-rich aryl bromides, use electron-rich and bulky phosphine ligands like Buchwald ligands (e.g., SPhos, XPhos) to facilitate oxidative addition.[1][3] For less demanding substrates, PPh₃ may be sufficient. | |
| Inappropriate Base: The base may be too weak or too strong, or have poor solubility. | Screen different bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, or KOtBu.[4][5][6] The choice of base can be solvent-dependent.[7] | |
| Suboptimal Solvent: The solvent may not be appropriate for the reaction temperature or solubility of reagents. | Common solvents include toluene, dioxane, DMF, and THF, often with water as a co-solvent.[4][8] For biphasic reactions, ensure vigorous stirring to maximize interfacial contact.[1] | |
| Low Reaction Temperature: The reaction may be too slow at the current temperature. | Gradually increase the reaction temperature. Microwave heating can sometimes improve yields and reduce reaction times.[9] | |
| Homocoupling of Boronic Acid | Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.[10] | Thoroughly degas all solvents and the reaction mixture (e.g., by freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen).[1][9] |
| Use of Pd(II) Precatalyst: Some Pd(II) sources can lead to homocoupling before the catalytic cycle begins.[10] | While common, if homocoupling is a major issue, consider switching to a Pd(0) precatalyst. | |
| Protodeboronation (Hydrolysis of Boronic Acid) | Harsh Reaction Conditions: High temperatures or a strongly basic aqueous environment can lead to the hydrolysis of the boronic acid.[1] | Use milder reaction conditions (lower temperature, weaker base). Consider using more stable boronic acid derivatives like pinacol esters (BPin) or trifluoroborate salts (BF₃K).[1] |
| Dehalogenation of Aryl Bromide | Presence of Hydride Source: Some reagents or solvents (e.g., alcohols, amines) can act as hydride sources, leading to the reduction of the aryl bromide.[10] | Choose a solvent that is less likely to act as a hydride donor. Ensure the purity of all reagents. |
Frequently Asked Questions (FAQs)
1. What is the best catalyst for the Suzuki coupling of an aryl bromide?
There is no single "best" catalyst as the optimal choice depends on the specific aryl bromide and boronic acid. However, palladium catalysts are the most common. For simple aryl bromides, Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with PPh₃ can be effective. For more challenging substrates, such as electron-rich or sterically hindered aryl bromides, catalyst systems using bulky, electron-rich phosphine ligands like those developed by Buchwald (e.g., SPhos, XPhos) or Herrmann's catalyst are often more successful.[3][11]
2. How do I choose the right ligand for my reaction?
The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.
-
Electron-rich ligands are generally preferred for the oxidative addition of aryl bromides, especially those that are electron-rich themselves.[1]
-
Bulky ligands can promote reductive elimination and prevent the formation of undesired side products.[1]
-
Bidentate ligands like dppf can be effective in many cases.
A screening of different ligands may be necessary to find the optimal one for a new reaction.
3. Which base should I use for the Suzuki coupling of an aryl bromide?
The choice of base is critical and often depends on the solvent and the nature of the coupling partners.
-
Inorganic bases are most common. K₂CO₃ is a good starting point for many reactions.[4][6]
-
Cs₂CO₃ is often more effective, particularly in dioxane as a solvent.[8]
-
K₃PO₄ is another strong base that can be beneficial, especially in anhydrous conditions with the presence of a small amount of water.[2][5]
-
Organic bases like triethylamine (TEA) are generally less effective than inorganic bases in aqueous media.[6]
4. What is the best solvent for my reaction?
The solvent system needs to solubilize the reactants and be compatible with the chosen temperature and base.
-
Aprotic solvents like toluene, dioxane, and DMF are frequently used.
-
Aqueous mixtures (e.g., toluene/water, DMF/water) are common as water is often necessary to activate the boronic acid and the base.[4][12]
-
The ratio of organic solvent to water can be an important parameter to optimize.
5. How can I minimize side reactions like homocoupling and protodeboronation?
-
To minimize homocoupling: Rigorously exclude oxygen from your reaction by using properly degassed solvents and maintaining an inert atmosphere (argon or nitrogen).[1][10]
-
To minimize protodeboronation: Use the mildest possible reaction conditions (temperature and base strength) that still afford a good reaction rate. Alternatively, using more stable boronic acid derivatives like pinacol esters can prevent this side reaction.[1][10]
Experimental Protocol: General Procedure for Suzuki Coupling of an Aryl Bromide
This protocol provides a general starting point. The specific reagents, conditions, and stoichiometry may need to be optimized for your particular substrates.
Reagents and Equipment:
-
Aryl bromide (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)
-
Solvent (e.g., Toluene/Water 4:1)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a Schlenk flask, add the aryl bromide, arylboronic acid, palladium catalyst, and base.
-
Degassing: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) for 3-5 cycles to remove all oxygen.
-
Solvent Addition: Add the degassed solvent system to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add water and a suitable organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.
-
Extraction: Separate the layers. Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Visualizations
Caption: General experimental workflow for a Suzuki coupling reaction.
Caption: Troubleshooting flowchart for Suzuki coupling reactions.
Caption: Interplay of key components in a Suzuki coupling reaction.
References
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
Recrystallization techniques for purifying pyrazole compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the recrystallization of pyrazole compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents for recrystallizing pyrazole and its derivatives?
A1: The choice of solvent is critical and depends on the specific pyrazole derivative's polarity and substituents. However, some generally effective solvents and solvent systems include:
-
Single Solvents: Ethanol, methanol, isopropanol, acetone, ethyl acetate, cyclohexane, and water are frequently used.[1][2][3] Pyrazole itself can be crystallized from petroleum ether, cyclohexane, or water.[4][5]
-
Mixed Solvent Systems: A common technique is to dissolve the pyrazole compound in a hot solvent in which it is soluble (e.g., ethanol, methanol) and then add a hot anti-solvent (e.g., water) until turbidity appears, followed by slow cooling.[3] Hexane/ethyl acetate and hexane/acetone are also reported as useful combinations.[6]
Q2: My pyrazole compound is "oiling out" instead of crystallizing. What should I do?
A2: "Oiling out" occurs when the compound's melting point is lower than the temperature of the solution from which it is precipitating.[7] Here are several strategies to address this:
-
Increase the Solvent Volume: Add more of the "good" solvent (the one the compound is more soluble in) to the hot solution. This keeps the compound dissolved at a lower temperature, allowing crystallization to occur below its melting point.[7]
-
Lower the Crystallization Temperature Slowly: Ensure the solution cools as slowly as possible. An insulated container or a Dewar flask can be used. Rapid cooling often promotes oiling out.
-
Change the Solvent System: Experiment with different solvent or solvent/anti-solvent combinations. A solvent with a lower boiling point might be beneficial.
-
Use a Seed Crystal: If you have a small amount of pure, solid material, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.[7]
Q3: The recrystallization yield of my pyrazole compound is very low. How can I improve it?
A3: A low yield can be due to several factors.[7] Consider the following:
-
Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent required to fully dissolve your crude product. Using an excess will result in a significant portion of your compound remaining in the mother liquor upon cooling.[7]
-
Cool the Solution Thoroughly: Ensure the solution is cooled to a low enough temperature (e.g., in an ice bath) to maximize the precipitation of the product, provided the impurities remain in solution.
-
Evaporate Excess Solvent: If you suspect too much solvent was added, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.[7]
-
Check the Mother Liquor: After filtration, you can test the mother liquor for the presence of your compound. Evaporating a small sample of the filtrate can indicate if a substantial amount of product was left behind.[7]
Q4: My pyrazole compound won't crystallize at all. What steps can I take?
A4: If no crystals form after the solution has cooled, it is likely supersaturated. The following techniques can help induce crystallization:
-
Scratch the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[7]
-
Introduce a Seed Crystal: Adding a tiny crystal of the pure compound can initiate crystallization.[7]
-
Reduce the Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of your compound and then try cooling again.[7]
-
Cool to a Lower Temperature: If you have only cooled to room temperature, try placing the flask in an ice bath or a refrigerator.
Q5: Are there alternative purification methods to recrystallization for pyrazole compounds?
A5: Yes, if recrystallization proves difficult, other methods can be employed:
-
Acid-Base Extraction: For pyrazoles with acidic or basic functional groups, purification can be achieved through acid-base extraction.[3]
-
Formation of Acid Addition Salts: Pyrazoles can be dissolved in an organic solvent and treated with an inorganic or organic acid to form acid addition salts, which can then be crystallized. This method can be effective for separating closely related impurities.[2][8]
-
Chromatography: While recrystallization is often preferred for its simplicity and scalability, column chromatography using silica gel or neutral alumina can be a very effective purification method.[3] For basic pyrazole compounds that may stick to silica gel, the silica can be deactivated with triethylamine.[3]
Troubleshooting Guides
Solvent Selection for Pyrazole Recrystallization
A systematic approach to selecting an appropriate solvent system is crucial for successful recrystallization.
Caption: Workflow for selecting a suitable recrystallization solvent.
Troubleshooting Common Recrystallization Problems
This decision tree provides a logical workflow for addressing common issues encountered during the recrystallization of pyrazole compounds.
Caption: Decision tree for troubleshooting recrystallization issues.
Data Presentation
Solubility of 1H-Pyrazole
The following table summarizes the solubility of the parent 1H-pyrazole in various solvents at different temperatures. This data can serve as a starting point for selecting a recrystallization solvent.
| Solvent | Temperature (°C) | Solubility (moles/L) | Reference |
| Water | 9.6 | 2.7 | [4][5] |
| Water | 24.8 | 19.4 | [4][5] |
| Cyclohexane | 31.8 | 0.577 | [4][5] |
| Cyclohexane | 56.2 | 5.86 | [4][5] |
| Benzene | 5.2 | 0.31 (in 1000mL) | [4][5] |
| Benzene | 46.5 | 16.8 (in 1000mL) | [4][5] |
| Various Organic Solvents | Room Temperature | Soluble in ethanol, methanol, acetone. | [1] |
Experimental Protocols
General Protocol for Single-Solvent Recrystallization of a Pyrazole Compound
-
Dissolution: Place the crude pyrazole compound in an Erlenmeyer flask. Add a small amount of the selected solvent (e.g., ethanol). Heat the mixture to boiling (e.g., on a hot plate or in a water bath) while stirring.
-
Achieve Saturation: Continue adding the hot solvent in small portions until the pyrazole compound just completely dissolves. It is crucial to use the minimum amount of hot solvent necessary.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a pre-warmed flask.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[9]
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 20-30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities from the mother liquor.
-
Drying: Allow the crystals to dry completely, either by air-drying on the filter paper or by placing them in a desiccator.
General Protocol for Mixed-Solvent Recrystallization of a Pyrazole Compound
-
Dissolution: Dissolve the crude pyrazole compound in the minimum amount of a hot solvent in which it is readily soluble (the "good" solvent, e.g., ethanol or methanol).
-
Addition of Anti-Solvent: While the solution is still hot, add a hot anti-solvent (a solvent in which the compound is poorly soluble, e.g., water) dropwise until the solution becomes faintly turbid (cloudy).[3]
-
Clarification: If turbidity persists, add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 6-8 from the single-solvent recrystallization protocol, using the cold solvent mixture or just the cold anti-solvent for washing the crystals.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazole | 288-13-1 [chemicalbook.com]
- 5. Pyrazole CAS#: 288-13-1 [m.chemicalbook.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 9. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Overcoming Poor Solubility of Pyrazole Derivatives in Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor solubility of pyrazole derivatives during in vitro and cell-based assays.
Troubleshooting Guide
Issue: My pyrazole derivative precipitates out of solution when I add it to my aqueous assay buffer or cell culture medium.
This is a common issue for poorly soluble compounds. Here are a series of steps to troubleshoot and resolve this problem:
1. Review Your Stock Solution Preparation:
-
Is your compound fully dissolved in the stock solvent? Visually inspect your stock solution for any undissolved particles. If necessary, gentle warming (to 37°C) or sonication can help ensure complete dissolution in the initial solvent, which is typically dimethyl sulfoxide (DMSO).[1]
-
Are you using an appropriate stock concentration? A highly concentrated stock solution is more likely to precipitate upon dilution into an aqueous environment. Consider preparing a lower concentration stock solution in DMSO.
2. Optimize Your Dilution Protocol:
-
Are you performing a stepwise dilution? Abrupt changes in solvent composition can cause precipitation. A serial dilution of your stock solution in the assay buffer or medium is recommended over a single, large dilution.[2]
-
Is the final concentration of your organic solvent (e.g., DMSO) within an acceptable range for your assay? For most cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid cellular toxicity.[2] However, some cell lines can tolerate up to 1%.[3] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[4][5]
3. Modify Your Assay Buffer/Medium:
-
Can you include a co-solvent? For cell-free assays, the addition of a small percentage of a water-miscible organic co-solvent, such as ethanol or polyethylene glycol (PEG), to the aqueous buffer can improve the solubility of your pyrazole derivative.
-
Is the pH of your buffer optimal? The solubility of ionizable compounds can be pH-dependent. If your pyrazole derivative has acidic or basic properties, adjusting the pH of the assay buffer may enhance its solubility.[6][7]
4. Consider Advanced Formulation Strategies:
If the above steps are insufficient, more advanced techniques may be necessary, particularly for in vivo studies but also adaptable for challenging in vitro systems:
-
Complexation with cyclodextrins: Cyclodextrins can encapsulate poorly soluble drugs, increasing their aqueous solubility.
-
Use of surfactants: Surfactants can form micelles that solubilize hydrophobic compounds. This is more applicable to cell-free assays, as surfactants can be toxic to cells.[1]
-
Solid dispersions: Dispersing the compound in a polymer matrix can improve its dissolution rate and solubility.
Frequently Asked Questions (FAQs)
Q1: What is the best initial solvent for my pyrazole derivative?
A1: Dimethyl sulfoxide (DMSO) is the most common and effective initial solvent for dissolving poorly soluble compounds for biological assays due to its high solubilizing power for both polar and non-polar substances.[8]
Q2: My compound seems to dissolve in DMSO, but I still see precipitation in my assay plate. Why?
A2: This is likely due to the compound crashing out of solution when the DMSO stock is diluted into the aqueous assay buffer or cell culture medium. The dramatic change in solvent polarity reduces the solubility of the compound. A stepwise dilution and ensuring the final DMSO concentration is as high as is tolerable by the assay can help mitigate this.[4]
Q3: How can I determine the maximum soluble concentration of my pyrazole derivative in my assay medium?
A3: You can perform a simple solubility test. Prepare a serial dilution of your compound in the assay medium. After an incubation period (e.g., 1-2 hours at the assay temperature), visually inspect the solutions for any precipitate. Alternatively, you can centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV.
Q4: Can I use sonication or heating to dissolve my pyrazole derivative in the final assay medium?
A4: While gentle warming (e.g., to 37°C) and sonication can be used to dissolve the compound in the initial stock solvent (like DMSO), they are generally not recommended for the final aqueous solution, especially for cell-based assays.[1] Heating can degrade the compound or other components of the medium, and sonication can be harsh on cells. It is better to optimize the solvent system and dilution method.
Q5: My pyrazole derivative is colored. Will this interfere with my colorimetric assay (e.g., MTT assay)?
A5: Yes, colored compounds can interfere with absorbance-based assays. It is crucial to include a control that contains the compound in the medium without cells to measure its intrinsic absorbance. This background absorbance should be subtracted from the absorbance of the wells with cells.
Data Presentation
Table 1: Solubility of Selected Pyrazole Derivatives in Various Solvents.
| Pyrazole Derivative | Solvent/System | Solubility | Temperature (°C) |
| Celecoxib | Ethanol | ~25 mg/mL | Not Specified |
| DMSO | ~16.6 mg/mL | Not Specified | |
| 1:4 Ethanol:PBS (pH 7.2) | ~0.2 mg/mL | Not Specified | |
| 5% Cremophor RH 40 | 1434.7 µg/mL | Not Specified | |
| Water | Practically Insoluble | Not Specified | |
| Ruxolitinib | DMSO | ~5 mg/mL | Not Specified |
| Ethanol | ~13 mg/mL | Not Specified | |
| 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL | Not Specified | |
| Water (pH 3.3) | Highly Soluble | 37 | |
| Water (pH 6.8) | 1.6 mg/mL | 37 |
This table summarizes data from multiple sources.[6][8][9][10][11][12]
Experimental Protocols
Protocol 1: Preparation of Pyrazole Derivative Stock and Working Solutions for Cell-Based Assays
Objective: To prepare a stock solution of a poorly soluble pyrazole derivative in DMSO and dilute it to final working concentrations in cell culture medium with minimal precipitation.
Materials:
-
Pyrazole derivative (powder form)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Optional: Sonicator or 37°C water bath
Procedure:
-
Stock Solution Preparation (e.g., 10 mM in DMSO): a. Calculate the mass of the pyrazole derivative needed to prepare a desired volume of a 10 mM stock solution. b. Weigh the compound accurately and place it in a sterile microcentrifuge tube. c. Add the calculated volume of sterile DMSO to the tube. d. Vortex the tube vigorously for 1-2 minutes to dissolve the compound. e. Visually inspect the solution to ensure there are no visible particles. If not fully dissolved, you may gently warm the solution to 37°C for a few minutes or sonicate briefly.[1] f. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]
-
Preparation of Working Solutions in Cell Culture Medium: a. Determine the final concentrations of the pyrazole derivative needed for your experiment. b. Calculate the volume of the stock solution required to achieve the highest desired concentration in your final assay volume, ensuring the final DMSO concentration does not exceed the tolerance level of your cells (typically ≤0.5%). c. Serial Dilution Method: i. In a sterile plate or tubes, add the appropriate volume of cell culture medium to each well/tube. ii. For the highest concentration, add the calculated volume of the DMSO stock solution directly to the medium. Pipette up and down several times to mix thoroughly. iii. Perform serial dilutions by transferring a defined volume of the higher concentration solution to the next well/tube containing fresh medium, mixing well at each step. d. Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without the compound) to the cell culture medium as used for the highest compound concentration.
-
Treating the Cells: a. Add the prepared working solutions (and the vehicle control) to your cells in the culture plates. b. Gently swirl the plates to ensure even distribution of the compound. c. Incubate for the desired treatment period.
Visualizations
Figure 1. Simplified diagram of the JAK-STAT signaling pathway and its inhibition by pyrazole derivatives.
Caption: Cytokine binding activates JAK, which phosphorylates STAT, leading to gene expression. Pyrazole inhibitors block JAK activity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Buy Ruxolitinib phosphate | 1092939-17-7 | >98% [smolecule.com]
- 7. WO2021260727A1 - Oral liquid formulations of ruxolitinib - Google Patents [patents.google.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. pmda.go.jp [pmda.go.jp]
- 12. Development and Evaluation of Poorly Water-Soluble Celecoxib as Solid Dispersions Containing Nonionic Surfactants Using Fluidized-Bed Granulation - PMC [pmc.ncbi.nlm.nih.gov]
How to avoid regioisomer formation in pyrazole synthesis
This guide provides researchers, scientists, and drug development professionals with practical solutions for controlling and avoiding regioisomer formation during pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of regioisomer formation in pyrazole synthesis?
A1: The formation of a regioisomeric mixture is a common issue in the classical Knorr pyrazole synthesis, especially when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine.[1] The reaction can initiate at either of the two non-equivalent carbonyl groups, leading to two different pyrazole products that are often difficult to separate.[1]
Q2: How can I predict which regioisomer will be the major product?
A2: The regioselectivity is governed by a combination of steric and electronic factors of the substituents on both the 1,3-dicarbonyl compound and the hydrazine.[1] Generally, the initial attack of the more basic nitrogen of the hydrazine occurs at the more electrophilic (less hindered) carbonyl carbon of the dicarbonyl compound. Under acidic conditions, the reaction often favors the formation of the more stable regioisomer (thermodynamic control), while kinetic control can sometimes be achieved under milder conditions.[2][3][4]
Q3: Can reaction conditions influence the regioselectivity?
A3: Yes, reaction conditions play a crucial role. Factors such as solvent, temperature, and the presence of a catalyst can significantly impact the ratio of regioisomers. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity in favor of one isomer.[5][6] Similarly, aprotic dipolar solvents can yield better results than polar protic solvents in certain cases.[7]
Q4: Are there alternative synthetic methods that offer better regiocontrol?
A4: Absolutely. To overcome the poor regioselectivity of the standard Knorr condensation, several alternative strategies have been developed. These include:
-
Using 1,3-dicarbonyl surrogates like β-enaminones or acetylenic ketones.[1][7]
-
1,3-dipolar cycloaddition reactions between a diazo compound and an alkyne, which can be highly regioselective.[7][8][9]
-
Multi-component reactions that offer a one-pot synthesis with high regioselectivity.[9][10]
-
Regioselective C-H functionalization or substitution on a pre-formed pyrazole ring.[1][11]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solutions |
| Low Regioselectivity (e.g., ~1:1 mixture of isomers) | The electronic and steric differences between the two carbonyl groups of the 1,3-dicarbonyl compound are minimal. | 1. Modify Reaction Conditions: Experiment with different solvents, particularly fluorinated alcohols (TFE, HFIP), to enhance regioselectivity.[5] 2. Temperature Control: Investigate the effect of temperature. Lower temperatures may favor the kinetic product, while higher temperatures may favor the thermodynamic product.[4] 3. Change Synthetic Strategy: Employ a regioselective method such as a 1,3-dipolar cycloaddition or use a 1,3-dicarbonyl surrogate like a β-enaminone.[1] |
| Difficulty Separating Regioisomers | The regioisomers have very similar physical properties (e.g., polarity, boiling point). | 1. Improve Regioselectivity Pre-emptively: Focus on maximizing the formation of a single isomer during the reaction to simplify purification. 2. Derivatization: If separation is unavoidable, consider derivatizing the mixture to introduce a functional group that may alter the physical properties of one isomer, facilitating separation. |
| Inconsistent Regioisomeric Ratios Between Batches | The reaction is sensitive to subtle variations in conditions (e.g., reaction time, water content, rate of addition). | 1. Standardize Protocol: Ensure strict control over all reaction parameters, including temperature, concentration, and reaction time. 2. Investigate Kinetic vs. Thermodynamic Control: Determine if the product ratio changes over time. If so, the reaction may be under kinetic control initially, equilibrating to the thermodynamic product over time.[4] Standardizing the reaction time is critical. |
Key Strategies for Regiocontrol
Strategic Selection of Reaction Conditions
The choice of solvent can have a profound impact on the regioselectivity of pyrazole synthesis.
Table 1: Effect of Solvent on Regioselectivity in the Reaction of 1-(Aryl)-4,4,4-trifluoro-1,3-butanediones with Methylhydrazine
| Entry | R¹ in Diketone | Solvent | Regioisomeric Ratio (2:3) |
| 1 | 4-MeO-Ph | EtOH | 60:40 |
| 2 | 4-MeO-Ph | TFE | 95:5 |
| 3 | 4-MeO-Ph | HFIP | >99:1 |
| 4 | 4-Cl-Ph | EtOH | 75:25 |
| 5 | 4-Cl-Ph | TFE | 96:4 |
| 6 | 4-Cl-Ph | HFIP | >99:1 |
Data adapted from Fustero, S., et al. (2009). J. Org. Chem.[5]
As shown in the table, fluorinated alcohols like TFE and HFIP significantly improve the formation of the 5-arylpyrazole isomer (product 2) compared to conventional solvents like ethanol.[5]
Use of 1,3-Dicarbonyl Surrogates
To circumvent the ambiguity of using unsymmetrical 1,3-diketones, precursors where the reactivity of the two electrophilic sites is clearly differentiated can be used.
Example Workflow: Using a β-Enaminone Surrogate
Caption: Workflow for regioselective pyrazole synthesis using a β-enaminone intermediate.
Logic for Strategy Selection
Choosing the right approach depends on the starting materials and the desired outcome. The following decision tree can guide your strategy.
Caption: Decision tree for selecting a pyrazole synthesis strategy to control regioselectivity.
Example Experimental Protocol
Regioselective Synthesis of 5-Aryl-1-methyl-3-(trifluoromethyl)pyrazole using HFIP
This protocol is adapted from a procedure known to enhance regioselectivity through the use of a fluorinated alcohol solvent.[5]
Materials:
-
1-(Aryl)-4,4,4-trifluoro-1,3-butanedione (1.0 equiv)
-
Methylhydrazine (1.1 equiv)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (0.2 M solution)
Procedure:
-
To a solution of the 1-(Aryl)-4,4,4-trifluoro-1,3-butanedione (1.0 equiv) in HFIP, add methylhydrazine (1.1 equiv) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent (HFIP) under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-1-methyl-3-(trifluoromethyl)pyrazole as a single regioisomer (>99:1 selectivity).
Note: The high selectivity is attributed to the unique properties of HFIP as a solvent, which can influence the reaction pathway to strongly favor one regioisomeric outcome.[5]
References
- 1. 2024.sci-hub.box [2024.sci-hub.box]
- 2. Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Pyrazole synthesis [organic-chemistry.org]
- 10. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Regioselective synthesis of unsymmetrical 3, 5-dialkyl-1-arylpyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Palladium catalyst issues in cross-coupling reactions
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Issue 1: Low or No Product Yield
Q: My cross-coupling reaction is giving a very low yield or no product at all. What are the common causes and how can I troubleshoot this?
A: Low or no conversion is a frequent issue in palladium-catalyzed reactions. The causes can be broadly categorized into problems with the catalyst, reagents, or reaction conditions.
Potential Causes & Troubleshooting Steps:
-
Inactive Catalyst: The Pd(0) active species may not be forming efficiently or is deactivating.[1]
-
Pre-catalyst Reduction: Many reactions use a Pd(II) pre-catalyst (like Pd(OAc)₂) which must be reduced to Pd(0) in situ.[1] Inefficient reduction can lead to low activity.[1] Consider a pre-catalyst that is more easily reduced or use a Pd(0) source directly, like Pd₂(dba)₃.
-
Catalyst Deactivation: The active catalyst can aggregate to form inactive palladium black.[1][2] This is often due to ligand dissociation, especially when using hindered monodentate phosphines.[3] Ensure your reaction is properly degassed, as oxygen can oxidize the active Pd(0) and sensitive phosphine ligands.[3]
-
Catalyst Loading: While low catalyst loadings are desirable, for a difficult or new reaction, increasing the catalyst loading (e.g., from 1 mol% to 5 mol%) can help achieve conversion.[4] Optimization can later reduce this amount.[5][6]
-
-
Reagent Quality and Reactivity:
-
Starting Materials: Ensure the purity of your starting materials (aryl halide, organometallic reagent, etc.). Impurities can act as catalyst poisons.[7]
-
Aryl Halide Reactivity: The reactivity of aryl halides follows the general trend: I > OTf ≈ Br > Cl.[8] Aryl chlorides are particularly challenging and often require specialized, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) to facilitate the oxidative addition step.[9][10]
-
Organometallic Reagent: Some organometallic reagents have limited stability. For example, certain boronic acids can undergo protodeboronation under the reaction conditions.[9] Using the corresponding boronic ester can sometimes improve stability.[9]
-
-
Sub-optimal Reaction Conditions:
-
Solvent: The choice of solvent is critical as it affects solubility, reaction kinetics, and catalyst stability.[11] For instance, in Sonogashira couplings, polar aprotic solvents like DMF can sometimes slow the reaction by displacing ligands from the palladium complex.[11] A solvent screen (e.g., Toluene, Dioxane, DMF, THF) is often necessary.
-
Base: The base plays a crucial role and its strength and solubility can significantly impact the outcome.[9] For Suzuki reactions, common bases include K₂CO₃ and K₃PO₄. Anhydrous couplings with K₃PO₄ may require a small amount of water to function effectively.[12]
-
Temperature: If the reaction is sluggish at room temperature or with mild heating, increasing the temperature may be necessary. However, high temperatures can also accelerate catalyst decomposition.[13]
-
Issue 2: Catalyst Deactivation and Palladium Black Formation
Q: My reaction mixture turns black and stalls. Is this palladium black, and how can I prevent it?
A: The formation of a black precipitate is a strong indication of catalyst decomposition into palladium black, an inactive, agglomerated form of palladium metal.[2][14] This is a common deactivation pathway.
Potential Causes & Prevention Strategies:
-
Ligand Dissociation: The most common cause is the loss of the stabilizing ligand from the palladium center, leading to the aggregation of "naked" Pd(0) atoms.[1]
-
Increase Ligand Ratio: While a 1:1 or 2:1 ligand-to-palladium ratio is common, an excess of the ligand can sometimes prevent dissociation and stabilize the catalytic species. However, be aware that a large excess of ligand can also inhibit the reaction by occupying coordination sites.[15]
-
Use Chelating Ligands: Bidentate ligands (e.g., DPPF, Xantphos) often form more stable complexes with palladium compared to monodentate ligands, reducing the likelihood of dissociation and aggregation.[1]
-
-
High Catalyst Concentration: Lowering the palladium concentration can favor the desired catalytic cycle over the aggregation pathway that forms palladium black.[2]
-
Reaction Conditions:
-
Temperature: High temperatures can accelerate the decomposition process. Try running the reaction at the lowest temperature that still provides a reasonable rate.
-
Oxygen Sensitivity: Ensure the reaction is thoroughly deoxygenated. Oxygen can degrade phosphine ligands to phosphine oxides, which can alter the ligand-to-metal ratio and lead to catalyst instability.[1][3]
-
Issue 3: Presence of Side Products (Homocoupling, Dehalogenation)
Q: My reaction is producing significant amounts of homocoupled or dehalogenated side products. How can I improve the selectivity?
A: Side reactions compete with the desired cross-coupling pathway, reducing the yield of the target molecule. Understanding their origin is key to suppression.
Common Side Reactions & Solutions:
-
Homocoupling: This involves the coupling of two molecules of the same starting material (e.g., two organometallic reagents or two aryl halides).[9]
-
Suzuki Homocoupling (Biaryl Formation): The homocoupling of boronic acids is often promoted by the presence of oxygen.[9] Rigorous degassing of solvents and reagents is crucial. Running the reaction at a lower temperature can also minimize this side reaction.[9]
-
Sonogashira Homocoupling (Diyne Formation): The copper co-catalyst often used in Sonogashira reactions can promote the homocoupling of terminal alkynes.[9] Switching to a "copper-free" protocol, which typically uses more specialized palladium catalysts or bulky phosphine ligands, can eliminate this issue.[9]
-
Stille Homocoupling: This side reaction can occur through the reaction of two organostannane molecules with the palladium catalyst.[16]
-
-
Dehalogenation (Hydrodehalogenation): This side reaction replaces the halide on the starting material with a hydrogen atom, producing a reduced arene byproduct.[9]
-
Causes: This is more common with electron-rich aryl halides and highly active catalyst systems.[9] The hydrogen source can be the solvent, base, or other reagents.
-
Solutions: Try using a less active catalyst system, a different solvent, or a milder base. Verifying the stability of your substrate under the coupling conditions through control experiments can help diagnose the problem.[9]
-
Troubleshooting Workflow and Diagrams
General Catalytic Cycle
The general mechanism for most palladium-catalyzed cross-coupling reactions involves a Pd(0)/Pd(II) catalytic cycle.[8][17] Understanding these fundamental steps is essential for troubleshooting.
Caption: The catalytic cycle for a typical cross-coupling reaction.
Troubleshooting Workflow for Low Yield
When faced with a low-yielding reaction, a systematic approach can help identify the root cause.
Caption: A logical workflow for diagnosing low-yield reactions.
Data and Protocols
Table 1: Common Parameters for Cross-Coupling Reactions
This table provides typical starting points for key reaction parameters. Optimization is almost always necessary.
| Parameter | Typical Range / Common Choices | Notes |
| Pd Catalyst Loading | 0.5 - 5 mol% | Lower loadings (<1 mol%) are used for efficient reactions; higher loadings may be needed for difficult substrates.[4] |
| Ligand:Pd Ratio | 1:1 to 4:1 | For monodentate ligands, a 2:1 or 4:1 ratio is common. For bidentate ligands, a 1:1 to 1.2:1 ratio is typical.[1] |
| Common Solvents | Toluene, Dioxane, THF, DMF, Acetonitrile | Solvent choice is highly substrate and reaction-dependent and can dramatically affect yield.[2][11] |
| Common Bases | Suzuki: K₂CO₃, K₃PO₄, Cs₂CO₃Heck: Et₃N, DIPEASonogashira: Et₃N, PiperidineBuchwald-Hartwig: NaOtBu, K₃PO₄ | The base must be chosen carefully to avoid degrading sensitive substrates.[9][10] |
| Temperature | Room Temp to 150 °C | Many modern catalyst systems work at lower temperatures, but challenging substrates may require significant heating.[9][18] |
Experimental Protocol: General Method for Troubleshooting a Failed Reaction
This protocol outlines a systematic approach to optimize a reaction that is failing or performing poorly.
Objective: To identify the parameter(s) causing low yield and systematically optimize the reaction.
Methodology:
-
Control Experiments (The Baseline):
-
Re-run the Original Reaction: First, repeat the reaction exactly as before to confirm the failure is reproducible.
-
Check Starting Material Stability: Set up a reaction containing your most sensitive starting material, the base, and the solvent (no catalyst or other coupling partner). Heat to the reaction temperature for several hours. Analyze the sample to see if the starting material has decomposed.[9]
-
Verify Catalyst Source: If possible, test your catalyst/pre-catalyst in a known, reliable reaction to ensure it is active.
-
-
Systematic Parameter Screen: Change one variable at a time while keeping others constant.
-
Ligand Screening: If your reaction uses a ligand, this is often the most critical variable.
-
Select a panel of 3-5 ligands with different electronic and steric properties (e.g., a simple triarylphosphine like PPh₃, a bulky trialkylphosphine like P(t-Bu)₃, and a biarylphosphine like SPhos).
-
Run small-scale reactions with each ligand under the original conditions.
-
-
Solvent Screening:
-
Using the best ligand from the previous step (or the original ligand if none was used), screen a panel of common solvents (e.g., Toluene, Dioxane, DMF). Ensure all are anhydrous and properly degassed.
-
-
Base Screening:
-
Using the best conditions found so far, screen a panel of bases with varying strengths and properties (e.g., an inorganic carbonate like K₂CO₃, a phosphate like K₃PO₄, and an organic amine like Et₃N, if appropriate for the reaction type).
-
-
Temperature Optimization:
-
Once the best combination of ligand, solvent, and base is identified, run the reaction at three different temperatures (e.g., 60 °C, 80 °C, 100 °C) to find the optimal balance between reaction rate and catalyst stability.
-
-
-
Analysis:
-
Analyze each reaction by a suitable method (TLC, LC-MS, GC-MS, or ¹H NMR) to determine the conversion to product and identify any major side products. This will provide quantitative data to guide further optimization.
-
References
- 1. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 2. research.vu.nl [research.vu.nl]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 8. fiveable.me [fiveable.me]
- 9. jmcct.com [jmcct.com]
- 10. quora.com [quora.com]
- 11. books.lucp.net [books.lucp.net]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Stille reaction - Wikipedia [en.wikipedia.org]
- 17. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of Pyrazole Compounds in Solution
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies to enhance the stability of pyrazole compounds in solution. Below you will find frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My pyrazole compound is degrading in aqueous solution. What are the most common causes?
A1: Pyrazole compounds, while generally robust, can be susceptible to degradation in solution through several mechanisms:
-
Hydrolysis: This is particularly common for pyrazole derivatives containing ester functional groups. These can be hydrolyzed to the corresponding carboxylic acid and alcohol, especially under basic or acidic pH conditions. For instance, certain pyrazolyl benzoic acid esters have been observed to hydrolyze rapidly in buffers with a pH of 8.[1][2]
-
Oxidation: The pyrazole ring itself is relatively resistant to oxidation, but the molecule as a whole can be degraded by oxidizing agents.[3] This can occur in the presence of dissolved oxygen, peroxides, or other reactive oxygen species. The N-1 and C-4 positions of the pyrazole ring can be susceptible to oxidative processes, potentially leading to N-oxides or hydroxylated species.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions leading to the degradation of pyrazole compounds.[4] The specific degradation pathway will depend on the chromophores present in the molecule and the wavelength of light.
Q2: How can I determine the primary degradation pathway for my specific pyrazole compound?
A2: A forced degradation study (also known as stress testing) is the most effective way to identify the primary degradation pathways. This involves subjecting a solution of your compound to various stress conditions to accelerate degradation. The International Conference on Harmonisation (ICH) guidelines suggest the following conditions:
-
Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 40-60 °C).
-
Basic Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperatures.
-
Neutral Hydrolysis: Refluxing in water.
-
Oxidation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.
-
Photolysis: Exposure to a combination of visible and UV light (e.g., using a photostability chamber).
-
Thermal Stress: Heating the solid compound or a solution at elevated temperatures (e.g., 60-80 °C).
By analyzing the degradation products formed under each condition (typically using a stability-indicating HPLC method), you can determine the compound's susceptibility to hydrolysis, oxidation, and photodegradation.
Q3: What are the best practices for preparing and storing pyrazole compound solutions to maximize stability?
A3: To maximize the stability of your pyrazole compound solutions, consider the following:
-
pH Control: If your compound is susceptible to hydrolysis, buffering the solution to a pH where it is most stable is crucial. This often means avoiding highly acidic or basic conditions.
-
Solvent Selection: While aqueous solutions are common, for some applications, using organic co-solvents can enhance stability. However, ensure the chosen solvent is compatible with your experimental system.
-
Protection from Light: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil, especially if photolability is a concern.
-
Inert Atmosphere: For oxygen-sensitive compounds, degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
-
Temperature Control: Store solutions at the lowest practical temperature to slow down degradation reactions. Refrigeration (2-8 °C) or freezing (-20 °C or -80 °C) is often recommended for long-term storage.
-
Use of Antioxidants: If your compound is prone to oxidation, the addition of antioxidants to the formulation can be beneficial. Common antioxidants include ascorbic acid, butylated hydroxytoluene (BHT), and sodium metabisulfite.
Strategies for Enhancing Stability
For compounds with inherent instability, chemical modification can be a powerful strategy.
Data on Stability Enhancement by Chemical Modification
The table below illustrates how modifying a functional group can significantly improve the hydrolytic stability of a pyrazole derivative.
| Compound Type | Functional Group | pH | Half-life (t½) | Stability |
| Pyrazole Derivative A | Ester | 8 | ~1-2 hours | Low |
| Pyrazole Derivative B | Amide | 8 | > 24 hours | High |
| Pyrazole Derivative C | Alkene | 8 | > 24 hours | High |
Data is illustrative and based on findings from studies on pyrazole derivatives where ester groups were replaced with more stable amide or alkene isosteres.[1][2]
Experimental Protocols
Protocol for a Stability-Indicating Reversed-Phase HPLC (RP-HPLC) Method
This protocol provides a general framework for developing a stability-indicating HPLC method for a novel pyrazole compound.
1. Objective: To develop and validate an RP-HPLC method capable of separating the intact pyrazole compound from its potential degradation products, process impurities, and excipients.
2. Materials and Equipment:
-
HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
HPLC grade acetonitrile (ACN) and methanol (MeOH).
-
HPLC grade water.
-
Buffers (e.g., phosphate, acetate) and acids/bases for pH adjustment (e.g., phosphoric acid, triethylamine).
-
Reference standard of the pyrazole compound.
-
Forced degradation samples (from the protocol described in Q2).
3. Chromatographic Conditions (Starting Point):
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: Determined from the UV spectrum of the pyrazole compound (e.g., λmax).
-
Injection Volume: 10 µL.
4. Method Development and Specificity:
-
Inject the reference standard to determine its retention time and peak shape.
-
Inject each of the forced degradation samples.
-
Evaluate the chromatograms to ensure that all degradation product peaks are well-resolved from the main compound peak and from each other (resolution > 1.5).
-
If resolution is inadequate, optimize the mobile phase composition, gradient slope, pH, and/or column type. A PDA detector is useful for assessing peak purity.
5. Validation (as per ICH guidelines): Once the method is optimized, validate it for:
-
Specificity: As determined during the forced degradation study.
-
Linearity: Analyze a series of dilutions of the reference standard (e.g., 5-150 µg/mL) and plot a calibration curve.
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the reference standard.
-
Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days or by different analysts).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate changes in method parameters (e.g., flow rate, column temperature, mobile phase composition).
Visualizing Degradation and Experimental Workflows
Potential Degradation Pathways
Caption: Common degradation pathways for pyrazole compounds in solution.
Workflow for Troubleshooting Pyrazole Stability
Caption: A systematic workflow for identifying and addressing pyrazole instability.
Decision Logic for Stabilization Strategy
Caption: A decision tree for choosing an appropriate stabilization method.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pyrazole N-Alkylation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the N-alkylation of pyrazoles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My pyrazole N-alkylation is resulting in a mixture of N1 and N2 regioisomers. How can I improve the regioselectivity?
A1: Regioselectivity in pyrazole N-alkylation is a common challenge influenced by steric and electronic factors of the pyrazole ring, the nature of the alkylating agent, the base, and the solvent system.[1][2]
-
Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom.[3] For unsymmetrical pyrazoles, bulky substituents on the pyrazole ring will direct the alkylating agent to the more accessible nitrogen.[4]
-
Solvent Choice: The polarity of the solvent can significantly impact regioselectivity. For instance, in the reaction of 1,3-dicarbonyl compounds with arylhydrazines, polar aprotic solvents like DMAc, DMF, and NMP favor the formation of a single regioisomer, whereas polar protic solvents like ethanol can lead to poor selectivity.[5] Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to dramatically increase regioselectivity in certain pyrazole formations.[6]
-
Base/Catalyst System: The choice of base or catalyst is critical. For 3-substituted pyrazoles, using K2CO3 in DMSO has been shown to achieve regioselective N1-alkylation.[2] In some cases, different bases can lead to opposite regioselectivity. The use of sterically bulky α-halomethylsilanes as alkylating agents, followed by protodesilylation, has also been demonstrated to significantly improve N1-selectivity.[7]
Q2: I am observing low yields in my pyrazole N-alkylation reaction. What are the potential causes and solutions?
A2: Low yields can stem from several factors, including suboptimal reaction conditions, poor reactivity of the starting materials, or side reactions.
-
Reaction Conditions:
-
Temperature: Ensure the reaction temperature is optimal. Some protocols require heating, while others proceed at room temperature.[3][8] For instance, in an acid-catalyzed approach using trichloroacetimidates, the reaction can be completed in 4 hours at room temperature.[3][4]
-
Reaction Time: Monitor the reaction progress to determine the optimal time. Incomplete conversion will result in low yields.
-
Reagent Stoichiometry: The ratio of pyrazole, alkylating agent, and base/catalyst is crucial. Minor changes in the equivalents of reagents can reduce the yield.[8]
-
-
Reactivity of Starting Materials:
-
Alkylating Agent: The nature of the alkylating agent plays a significant role. For example, in acid-catalyzed alkylations with trichloroacetimidates, benzylic, phenethyl, and benzhydryl trichloroacetimidates generally provide good yields, while methyl, allyl, and tert-butyl imidates may fail to produce the desired product.[3][4] The presence of strong electron-withdrawing groups on the alkylating agent can also hinder the reaction.[4]
-
Pyrazole Substituents: Steric hindrance from substituents on the pyrazole ring, particularly at the 3 and 5 positions, can slow down the alkylation and lead to lower yields.[4]
-
-
Side Reactions: The formation of quaternary salts, isomerization, or elimination products can reduce the yield of the desired N-alkylated pyrazole.[9] Using solvent-free conditions with microwave irradiation has been reported to minimize side reactions.[9]
Q3: What are the recommended starting conditions for a typical base-mediated pyrazole N-alkylation?
A3: A common starting point for base-mediated N-alkylation involves the use of a carbonate base in a polar aprotic solvent.
A frequently successful combination is potassium carbonate (K2CO3) in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[2] Sodium hydride (NaH) in tetrahydrofuran (THF) is another effective system, particularly for achieving high N-1 regioselectivity with primary alkyl halides.[10] The reaction is typically run at room temperature or with gentle heating.
Q4: Are there alternative, milder methods for pyrazole N-alkylation that avoid strong bases or high temperatures?
A4: Yes, several alternative methods have been developed.
-
Acid-Catalyzed Alkylation: A method using trichloroacetimidate electrophiles with a Brønsted acid catalyst, such as camphorsulfonic acid (CSA), allows for the N-alkylation of pyrazoles under mild conditions (room temperature, 4 hours) and avoids the need for a strong base.[3][11]
-
Mitsunobu Reaction: This reaction provides an alternative route for N-alkylation.[4]
-
Transition Metal Catalysis: Various transition metal-catalyzed methods have also been developed for pyrazole N-alkylation.[4]
Data and Experimental Protocols
Table 1: Optimization of Acid-Catalyzed Pyrazole N-Alkylation Conditions[3][4]
| Entry | Catalyst (0.2 equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CSA | DCE | 25 | 4 | 77 |
| 2 | Bi(OTf)3 | DCE | 25 | 24 | 25 |
| 3 | Sc(OTf)3 | DCE | 25 | 24 | 45 |
| 4 | TMSOTf | DCE | 25 | 24 | 60 |
| 5 | CSA | CH2Cl2 | 25 | 24 | 55 |
| 6 | CSA | THF | 25 | 24 | 0 |
| 7 | CSA | Toluene | 25 | 24 | 45 |
| 8 | None | DCE | 80 | 24 | Trace |
Reaction of 4-chloropyrazole with phenethyl trichloroacetimidate. CSA = Camphorsulfonic Acid, DCE = 1,2-Dichloroethane, OTf = Trifluoromethanesulfonate, TMS = Trimethylsilyl, THF = Tetrahydrofuran.
Table 2: Effect of Base and Solvent on Indazole N-Alkylation Regioselectivity[10]
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Ratio (N1:N2) |
| 1 | Cs2CO3 | DMF | 25 | 18 | >98 | 88:12 |
| 2 | K2CO3 | DMF | 25 | 18 | 90 | 85:15 |
| 3 | NaH | DMF | 25 | 18 | >98 | 90:10 |
| 4 | NaH | THF | 25 | 18 | >98 | 96:4 |
| 5 | NaH | Dioxane | 25 | 18 | >98 | 95:5 |
| 6 | LHMDS | THF | -78 to 25 | 1 | >98 | 93:7 |
| 7 | t-BuOK | THF | 25 | 1 | >98 | 94:6 |
Reaction of 6-nitro-1H-indazole with n-pentyl bromide. DMF = Dimethylformamide, THF = Tetrahydrofuran, LHMDS = Lithium bis(trimethylsilyl)amide, t-BuOK = Potassium tert-butoxide.
Experimental Protocols
General Procedure for Acid-Catalyzed N-Alkylation of Pyrazoles[3][4]
-
To a round-bottom flask, add the pyrazole (1.0 equiv), the trichloroacetimidate (1.0 equiv), and camphorsulfonic acid (CSA, 0.2 equiv).
-
Place the flask under an inert atmosphere (e.g., argon).
-
Add dry 1,2-dichloroethane (DCE) to form a 0.25 M solution.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Base-Mediated N-Alkylation of Pyrazoles[2]
-
To a solution of the 3-substituted pyrazole (1.0 equiv) in DMSO, add potassium carbonate (K2CO3, 2.0 equiv).
-
Add the alkylating agent (1.1 equiv) to the mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature or heated) and monitor by TLC or LC-MS.
-
After completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the desired N-alkylated pyrazole.
Visualizations
Caption: General experimental workflow for pyrazole N-alkylation.
Caption: Key factors influencing regioselectivity in pyrazole N-alkylation.
References
- 1. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 2024.sci-hub.box [2024.sci-hub.box]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Pyrazole Synthesis via Cyclocondensation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering difficulties with pyrazole synthesis through cyclocondensation reactions, particularly the reaction of 1,3-dicarbonyl compounds with hydrazines.
Troubleshooting Failed or Low-Yielding Cyclocondensation Reactions
Researchers often face challenges such as no reaction, low yield, or the formation of multiple products. This guide provides a systematic approach to troubleshooting these common issues.
My cyclocondensation reaction to form a pyrazole did not work. What are the initial checks?
When a reaction fails to yield the desired pyrazole, a logical sequence of checks can help identify the root cause. Start by verifying the integrity of your starting materials and the accuracy of your reaction setup.
Troubleshooting Workflow for Failed Reactions
Caption: A stepwise guide for troubleshooting failed pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: I am not getting any product. What are the most common reasons for complete reaction failure?
A1: Complete failure of the cyclocondensation reaction often points to fundamental issues with the reactants or reaction conditions.
-
Poor Quality of Hydrazine: Hydrazine and its derivatives can be unstable. Ensure you are using a fresh or properly stored reagent. Unprotected hydrazine can be particularly problematic; in some cases, using a protected form or generating the hydrazine in situ may be necessary.[1][2]
-
Inactive 1,3-Dicarbonyl Compound: The 1,3-dicarbonyl compound may be impure or degraded. Verify its purity by techniques like NMR or melting point analysis. In some cases, the in situ generation of the 1,3-dicarbonyl from a ketone and an acid chloride immediately before adding the hydrazine can lead to better results.[3][4]
-
Absence of a Catalyst: While some cyclocondensations proceed without a catalyst, many require an acid or base to facilitate the reaction. Without a catalyst, the reaction may not proceed at all under mild conditions.[3]
-
Inappropriate Solvent: The choice of solvent is crucial. The solvent must be able to dissolve the reactants but should generally be inert to the reaction conditions. Using a solvent that is not sufficiently dry can also inhibit the reaction.
Q2: My reaction yield is very low. How can I optimize it?
A2: Low yields are a common problem that can often be addressed by systematically optimizing the reaction conditions.
-
Catalyst Optimization: The type and amount of catalyst can significantly impact yield.
-
Acid Catalysis: Acetic acid is a common choice. For less reactive substrates, stronger acids like HCl or H₂SO₄ can be beneficial, as they accelerate the dehydration steps.[5]
-
Lewis Acid Catalysis: Lewis acids like SmCl₃ or lithium perchlorate have been shown to improve yields.[1][3]
-
Base Catalysis: In some cases, a strong base like t-BuOK may be required, particularly when using specific substrates like nitroolefins with hydrazones.[5]
-
-
Solvent Effects: The polarity and boiling point of the solvent can influence the reaction rate and equilibrium. Aprotic polar solvents like DMF, DMAc, or DMSO are often effective.[3][5] Sometimes, changing to a protic solvent like ethanol can improve results.
-
Temperature Adjustment: Many cyclocondensations are performed at room temperature or with gentle heating. If the yield is low, increasing the temperature might be necessary. However, excessive heat can lead to side reactions and decomposition. A systematic study of the temperature profile is recommended.[3]
-
Reaction Time: Ensure the reaction has been allowed to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Q3: I have a mixture of products, including what I suspect are regioisomers. How can I improve the regioselectivity?
A3: The reaction of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine can lead to two different regioisomers. Controlling the regioselectivity is a significant challenge in pyrazole synthesis.[1][3]
-
Steric Hindrance: The steric bulk of the substituents on both the dicarbonyl compound and the hydrazine can direct the initial nucleophilic attack to the less hindered carbonyl group, thus favoring one regioisomer.[5]
-
Electronic Effects: The electronic properties of the substituents can influence the reactivity of the two carbonyl groups.
-
Solvent Choice: The solvent can play a role in regioselectivity. For instance, polar aprotic and fluorinated solvents have been reported to increase the regioselectivity in the synthesis of 1,3,5-trisubstituted pyrazoles.
-
pH Control: The pH of the reaction medium can influence which nitrogen of the substituted hydrazine is more nucleophilic, thereby affecting the regiochemical outcome.
-
Alternative Strategies: If controlling the regioselectivity of the cyclocondensation proves difficult, consider alternative synthetic routes that are inherently regioselective, such as those involving α,β-unsaturated ketones with a leaving group.[1][3]
Q4: What are common side reactions, and how can I minimize them?
A4: Besides the formation of regioisomers, other side reactions can reduce the yield of the desired pyrazole.
-
Formation of Pyrazolines: Incomplete aromatization can lead to the formation of pyrazoline intermediates. Oxidation of the reaction mixture, sometimes simply by exposure to air, or by adding a mild oxidizing agent, can drive the reaction to the desired pyrazole.[1][5]
-
Self-Condensation of Reactants: The 1,3-dicarbonyl compound can undergo self-condensation under certain conditions.
-
Reaction with Solvent: Some reactive intermediates might react with the solvent.
-
Decomposition: At elevated temperatures, the starting materials or the product may decompose.
To minimize side reactions, carefully control the reaction temperature, use purified reagents and solvents, and consider running the reaction under an inert atmosphere if your substrates are sensitive to oxidation.
Data on Reaction Condition Optimization
The following tables summarize quantitative data from various studies, illustrating the impact of different catalysts and solvents on reaction yield.
Table 1: Effect of Catalyst on Pyrazole Synthesis
| Entry | 1,3-Dicarbonyl | Hydrazine | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Acetylacetone | Phenylhydrazine | None | Ethanol | Reflux | Low | [3] |
| 2 | Acetylacetone | Phenylhydrazine | Acetic Acid | Ethanol | Reflux | 85 | [5] |
| 3 | Acetylacetone | 2,4-Dinitrophenylhydrazine | LiClO₄ | Ethylene Glycol | RT | 95 | [3] |
| 4 | Ethyl Acetoacetate | Phenylhydrazine | SmCl₃ | Toluene | Reflux | 92 | [1] |
| 5 | Dibenzoylmethane | Hydrazine Hydrate | Ionic Liquid | None | 80 | 94 | [1] |
Table 2: Effect of Solvent on Pyrazole Synthesis
| Entry | 1,3-Dicarbonyl | Hydrazine | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | 1-Phenyl-1,3-butanedione | Phenylhydrazine | Acetic Acid | Ethanol | Reflux | 78 | [5] |
| 2 | 1-Phenyl-1,3-butanedione | Phenylhydrazine | HCl | DMAc | RT | 98 | [3][5] |
| 3 | 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Phenylhydrazine | Acetic Acid | Toluene | 60 | 65 | [3] |
| 4 | 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Phenylhydrazine | Acetic Acid | THF | 60 | Lower | [3] |
Key Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Pyrazole Synthesis
This protocol describes a standard method for the Knorr pyrazole synthesis using acetic acid as a catalyst.
Caption: Workflow for a typical acid-catalyzed pyrazole synthesis.
Methodology:
-
Reactant Preparation: In a round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent such as ethanol.
-
Addition of Hydrazine: Add the hydrazine derivative (1.0-1.2 eq) to the solution.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Reaction: Heat the mixture to reflux and monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified.
-
Purification: The crude product is typically purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: One-Pot Synthesis of Pyrazoles from Ketones and Acid Chlorides
This advanced protocol is useful when the 1,3-dicarbonyl is unstable or not commercially available.[3][4]
Methodology:
-
Dicarbonyl Formation: To a solution of the ketone (1.0 eq) and a suitable base (e.g., LiHMDS) in an anhydrous solvent (e.g., THF) at low temperature (-78 °C), add the acid chloride (1.0 eq). Allow the reaction to warm to room temperature.
-
Cyclocondensation: To the in situ generated 1,3-dicarbonyl, add the hydrazine derivative (1.1 eq) and a catalytic amount of acid (e.g., acetic acid).
-
Reaction and Work-up: Stir the reaction at room temperature or heat as necessary until completion (monitored by TLC). The work-up and purification follow standard procedures as described in Protocol 1.
References
- 1. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 2. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazole synthesis [organic-chemistry.org]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Reducing reaction time for pyrazole synthesis with microwave assistance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing microwave assistance to reduce reaction times in pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using microwave irradiation for pyrazole synthesis compared to conventional heating?
Microwave-assisted organic synthesis (MAOS) offers several key advantages over traditional heating methods for pyrazole synthesis. The primary benefit is a dramatic reduction in reaction time, often from several hours to just a few minutes.[1][2][3] This is due to efficient internal heating of the reaction mixture through direct coupling of microwave energy with polar molecules.[3][4][5] Consequently, this rapid and uniform heating can lead to significantly higher product yields and improved purity by minimizing the formation of side products.[4][6][7] Furthermore, microwave synthesis is considered a greener chemistry approach as it often requires less solvent and consumes less energy.[6][7][8]
Q2: How do I select the appropriate solvent for my microwave-assisted pyrazole synthesis?
The choice of solvent is critical for the success of a microwave-assisted reaction. The ideal solvent should have a high dielectric constant, enabling it to efficiently absorb microwave energy and heat the reaction mixture.[4] Polar solvents such as ethanol, acetic acid, and dimethylformamide (DMF) are commonly used.[6][9] In some cases, solvent-free conditions can be employed, where the reactants themselves absorb the microwave energy, offering an even more environmentally friendly option.[4][7][9] The selection should also consider the solubility of the reactants and the reaction temperature required.
Q3: Can I use a domestic microwave for pyrazole synthesis?
While it is technically possible to use a domestic microwave oven, it is strongly discouraged for chemical synthesis. Domestic ovens lack the necessary safety features and precise control over reaction parameters like temperature, pressure, and power.[9] This can lead to safety hazards and poor reproducibility.[10] Dedicated scientific microwave reactors are designed with features for sealed-vessel reactions, accurate temperature and pressure monitoring, and homogeneous microwave distribution, ensuring safe and reproducible results.[3]
Q4: What is a typical power setting and reaction time for microwave-assisted pyrazole synthesis?
The optimal power and time are highly dependent on the specific reactants, solvent, and scale of the reaction. However, literature reports provide a general range. Power settings can vary from 100W to 420W.[11][12][13] Reaction times are typically in the range of 2 to 20 minutes.[2][10] It is crucial to optimize these parameters for each specific reaction to achieve the best results.[12]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Inefficient microwave absorption by the reaction mixture.- Reaction temperature is too low.- Incorrect solvent or lack of a suitable catalyst.- Insufficient reaction time. | - Add a small amount of a polar solvent or a susceptor (an inert, high-dielectric material) to improve energy absorption.[4]- Increase the microwave power or the target temperature.[12]- Screen different polar solvents (e.g., ethanol, DMF, acetic acid).[6][9]- Introduce a suitable catalyst, such as pyrrolidine or zinc chloride, if applicable to your reaction.[1][13]- Incrementally increase the reaction time and monitor the progress using techniques like TLC. |
| Charring or Decomposition of Reactants/Products | - Excessive microwave power leading to localized overheating ("hot spots").- Reaction temperature is too high.- Prolonged exposure to microwave irradiation. | - Reduce the microwave power and ensure efficient stirring to promote even heat distribution.- Lower the set reaction temperature.- Reduce the reaction time. Perform time-course experiments to find the optimal duration. |
| Formation of Multiple Products/Side Reactions | - Reaction temperature is too high, promoting side reactions.- Non-optimal solvent or catalyst. | - Lower the reaction temperature to improve selectivity.- Experiment with different solvents or catalysts that may favor the desired reaction pathway.- In some cases, solvent-free conditions can lead to cleaner reactions.[7] |
| Reaction Does Not Reach the Set Temperature | - The reaction mixture has poor dielectric properties.- The volume of the reaction mixture is too small for the microwave reactor. | - Add a co-solvent with a higher dielectric constant.- Use a susceptor to aid in heating.- Ensure the reaction volume is within the recommended range for the specific microwave reactor and vessel size. |
| Pressure Exceeds Safety Limits | - The reaction is producing gaseous byproducts.- The reaction temperature is set too high for the chosen solvent, leading to high vapor pressure. | - Ensure the reaction vessel is not overfilled.- Lower the reaction temperature.- If gaseous byproducts are expected, consider a reactor system with pressure release capabilities or perform the reaction in an open vessel if safe and appropriate. |
Experimental Protocols
Example 1: Synthesis of Quinolin-2(1H)-one-based Pyrazole Derivatives
This protocol is adapted from the work of Sankaran et al. and demonstrates a microwave-assisted synthesis of quinolin-2(1H)-one-based pyrazole derivatives.[6][13]
Reactants:
-
Quinolin-2(1H)-one-based α,β-unsaturated ketones (1 mmol)
-
Arylhydrazines (1.2 mmol)
-
Acetic acid (5 mL)
Procedure:
-
In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine the quinolin-2(1H)-one-based α,β-unsaturated ketone and the arylhydrazine.
-
Add acetic acid as the solvent.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C with a microwave power of 360 W for 7-10 minutes.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Pour the reaction mixture into crushed ice.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.
Example 2: Solvent-Free Synthesis of 4,5-dihydro-1H-pyrazoles
This protocol is based on studies of solvent-free microwave-assisted pyrazole synthesis.[9]
Reactants:
-
4-alkoxy-1,1,1-trifluoro-3-alken-2-ones (1 mmol)
-
Hydrazine derivative (e.g., phenylhydrazine) (1.1 mmol)
Procedure:
-
In a microwave-safe vessel, mix the 4-alkoxy-1,1,1-trifluoro-3-alken-2-one and the hydrazine derivative.
-
Place the unsealed vessel in the microwave reactor.
-
Irradiate the mixture at a specified power (e.g., 100 W) and temperature (e.g., 80-120 °C) for a short duration (e.g., 5-15 minutes).
-
Monitor the reaction progress by TLC.
-
Upon completion, allow the reaction mixture to cool.
-
The product can often be purified directly by recrystallization or column chromatography.
Data Presentation
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrazole Derivatives
| Entry | Method | Solvent | Reaction Time | Yield (%) | Reference |
| 1 | Conventional | Ethanol | 7-9 hours | 70-85 | [1][2] |
| 2 | Microwave | Ethanol | 9-10 minutes | 79-92 | [1][2] |
| 3 | Conventional | Acetic Acid | 10-12 hours | 59-71 | [13] |
| 4 | Microwave | Acetic Acid | 5-7 minutes | 80-92 | [13] |
| 5 | Conventional | Ethanolic KOH | 6-9 hours | 59-66 | [13] |
| 6 | Microwave | Ethanolic KOH | 5-8 minutes | 75-88 | [13] |
Table 2: Optimization of Microwave Reaction Conditions for Pyrazolone Synthesis
| Power (W) | Time (min) | Yield (%) | Reference |
| 280 | 10 | 45 | [12] |
| 420 | 5 | 54 | [12] |
| 420 | 10 | 71 | [12] |
| 420 | 15 | 62 | [12] |
| 560 | 10 | 65 | [12] |
Visualizations
Caption: Workflow for Microwave-Assisted Pyrazole Synthesis.
Caption: Troubleshooting Logic for Low Yield in Pyrazole Synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Microwave-Assisted Synthesis - Georganics [georganics.sk]
- 6. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 7. ajgreenchem.com [ajgreenchem.com]
- 8. ijnrd.org [ijnrd.org]
- 9. researchgate.net [researchgate.net]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Functionalization of the Pyrazole C4 Position
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the functionalization of the pyrazole C4 position.
Frequently Asked Questions (FAQs)
Q1: Why is the C4 position of the pyrazole ring generally favored for electrophilic substitution?
The C4 position of the pyrazole ring is electron-rich, making it the most susceptible site for electrophilic attack.[1] The two nitrogen atoms in the ring influence the electron density distribution, leading to the highest electron density at C4.[1] This makes reactions like nitration, halogenation, sulfonation, and Friedel-Crafts acylation preferentially occur at this position.[1][2]
Q2: What are the main challenges encountered when attempting to functionalize the C4 position of a substituted pyrazole?
The primary challenges include:
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Regioselectivity: Directing functionalization specifically to the C4 position can be difficult, especially when other positions (C3, C5, or N1) are reactive.[3] This is a significant issue in transition-metal-catalyzed C-H functionalization, where mixtures of products are often obtained.[3][4]
-
Steric Hindrance: Bulky substituents at the C3 and/or C5 positions can physically block access to the C4 position, leading to lower reaction yields or preventing the reaction altogether.[5]
-
Competing N-Functionalization: The nitrogen atoms of the pyrazole ring are nucleophilic and can react with electrophiles, leading to undesired N-substituted products instead of the desired C4-functionalized pyrazole.[6][7][8]
-
Electronic Effects of Substituents: Electron-withdrawing groups on the pyrazole ring can deactivate it towards electrophilic substitution, making C4 functionalization more challenging. Conversely, electron-donating groups can activate the ring but may also influence regioselectivity.
Q3: How can I avoid N-alkylation when targeting C4-functionalization?
Competition between N-alkylation and C4-alkylation is a common issue. To favor C4-functionalization, consider the following strategies:
-
Protecting the N1-position: If your pyrazole is NH-unsubstituted, protecting the N1 position with a suitable protecting group can prevent N-alkylation.
-
Choice of Reagents and Conditions: The choice of alkylating agent and reaction conditions can influence the selectivity. For instance, in some cases, using less reactive alkylating agents or specific catalysts might favor C-alkylation.
-
Steric Hindrance at Nitrogen: A bulky substituent at the N1 position can sterically hinder further reaction at the adjacent N2 position, indirectly favoring C4 functionalization in certain reaction types.
Troubleshooting Guides
Electrophilic Substitution Reactions (Nitration, Halogenation, Vilsmeier-Haack)
| Problem | Possible Cause | Troubleshooting Solution |
| Low or no yield of C4-functionalized product | The pyrazole ring is deactivated by strong electron-withdrawing substituents. | Use harsher reaction conditions (e.g., stronger acids, higher temperatures), but monitor for side reactions.[9] Alternatively, consider a different synthetic route that does not rely on electrophilic substitution. |
| The electrophile is not reactive enough. | Use a more potent electrophile or an activating agent. For example, in nitration, using a mixture of nitric acid and sulfuric acid generates the highly reactive nitronium ion.[10][11] | |
| Steric hindrance from bulky groups at C3 and/or C5 positions.[5] | If possible, use a pyrazole precursor with smaller substituents at C3 and C5. Modification of the synthetic route to introduce the C4-functionality before introducing bulky C3/C5 groups might be necessary. | |
| Formation of polysubstituted byproducts | Reaction conditions are too harsh, leading to multiple substitutions. | Use milder reaction conditions (e.g., lower temperature, shorter reaction time, less reactive electrophile). Carefully control the stoichiometry of the electrophile. |
| Vilsmeier-Haack formylation is unsuccessful | The pyrazole is not sufficiently electron-rich. | The Vilsmeier-Haack reaction works best on electron-rich aromatic systems.[12] If your pyrazole has electron-withdrawing groups, the reaction may not proceed. Consider using a pyrazole derivative with electron-donating groups if your overall synthetic scheme allows. |
| The Vilsmeier reagent was not formed correctly or decomposed. | Prepare the Vilsmeier reagent (e.g., from POCl₃ and DMF) in situ and use it immediately.[12][13] Ensure anhydrous conditions, as the reagent is moisture-sensitive. |
Transition-Metal-Catalyzed C-H Functionalization (e.g., Arylation)
| Problem | Possible Cause | Troubleshooting Solution |
| Poor regioselectivity (mixture of C4 and C5 isomers) | The electronic and steric environment of the C4 and C5 positions are similar. | Introduce a blocking group at the C5 position to direct functionalization to C4.[14] Alternatively, a directing group attached to the N1 position can be used to favor C5 functionalization, thereby allowing for selective C4 functionalization on a different substrate. |
| The catalyst system is not selective. | Screen different ligands and palladium sources. The choice of ligand can have a significant impact on the regioselectivity of the reaction.[3] Phosphine-free catalyst systems have been shown to be effective in some cases for C4 arylation.[15] | |
| Low yield of the desired C4-arylated product | Inefficient C-H activation. | Optimize reaction parameters such as temperature, solvent, and base. For palladium-catalyzed direct arylations, polar aprotic solvents like DMA or DMF are often used.[15][16] |
| Deactivation of the catalyst. | Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation. The presence of coordinating functional groups on the pyrazole substrate can sometimes inhibit the catalyst. | |
| Cleavage of a pre-existing C4-halogen bond during C5-arylation | The palladium catalyst is promoting undesired cross-coupling at the C4-halogen position. | Use a catalyst system that is chemoselective for C-H activation over C-halogen bond insertion. Phosphine-free palladium systems, such as Pd(OAc)₂, have been successfully used for the C5-arylation of 4-halopyrazoles without cleavage of the C-X bond.[16] |
Experimental Protocols & Data
Table 1: C4-Thiocyanation of Substituted Pyrazoles
A metal-free approach for the C4-thiocyanation of pyrazoles has been developed using PhICl₂ as an oxidant and NH₄SCN as the thiocyanating agent.[5][17]
| Substrate (1a-q) | R¹ | R² | R³ | Product (2a-q) | Yield (%) |
| 1a | Ph | Me | Me | 2a | 88 |
| 1b | 4-MeC₆H₄ | Me | Me | 2b | 91 |
| 1c | 4-MeOC₆H₄ | Me | Me | 2c | 85 |
| 1f | 4-FC₆H₄ | Me | Me | 2f | 82 |
| 1g | 4-ClC₆H₄ | Me | Me | 2g | 75 |
| 1j | 4-CF₃C₆H₄ | Me | Me | 2j | 93 |
| 1n | Ph | Ph | Ph | 2n | 35 |
| 1p | Ph | H | H | 2p | 87 |
General Experimental Protocol for C4-Thiocyanation: [17] Under a nitrogen atmosphere, a mixture of PhICl₂ (2.00 mmol) and NH₄SCN (2.00 mmol) in toluene (5 mL) is stirred at 0 °C for 0.5 hours. Then, the pyrazole substrate (1.00 mmol) is added, and stirring is continued at 0 °C for 8 hours. The reaction is then worked up to isolate the product.
Table 2: Palladium-Catalyzed C4-Arylation of 1,3,5-Trimethylpyrazole
The direct C4-arylation of 1,3,5-trimethylpyrazole with various aryl bromides can be achieved using a palladium catalyst.[15]
| Aryl Bromide | Product | Yield (%) |
| 4-Bromobenzonitrile | 4-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzonitrile | 85 |
| 1-Bromo-4-nitrobenzene | 1,3,5-Trimethyl-4-(4-nitrophenyl)-1H-pyrazole | 82 |
| Methyl 4-bromobenzoate | Methyl 4-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzoate | 78 |
| 4-Bromoacetophenone | 1-(4-(1,3,5-trimethyl-1H-pyrazol-4-yl)phenyl)ethan-1-one | 75 |
| 1-Bromo-4-fluorobenzene | 4-(4-Fluorophenyl)-1,3,5-trimethyl-1H-pyrazole | 65 |
General Experimental Protocol for C4-Arylation: [15] A mixture of 1,3,5-trimethylpyrazole (1 mmol), aryl bromide (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and KOAc (2 mmol) in DMA (3 mL) is heated at 150 °C for 24 hours in a sealed tube.
Visualizations
Caption: Workflow for electrophilic substitution at the pyrazole C4 position.
Caption: Troubleshooting logic for low yield in pyrazole C4 functionalization.
References
- 1. quora.com [quora.com]
- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. transition-metal-catalyzed-c-h-functionalization-of-pyrazoles - Ask this paper | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN [beilstein-journals.org]
- 6. Intriguing rotational conformations of energetic 1,2,4-triazole–pyrazoles: comparative insights into versatile N-functionalization and structure–property modulation - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Intriguing rotational conformations of energetic 1,2,4-triazole–pyrazoles: comparative insights into versatile N-functionalization and structure–property modulation - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Theoretical exploration of energetic molecular design strategy: functionalization of C or N and structural selection of imidazole or pyrazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Limitations of Electrophilic Aromatic Substitution Reactions - Chemistry Steps [chemistrysteps.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 13. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 14. Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence [comptes-rendus.academie-sciences.fr]
- 15. researchgate.net [researchgate.net]
- 16. Conditions for palladium-catalyzed direct arylations of 4-bromo and 4-iodo N-substituted pyrazoles without C–Br or C–I bond cleavage - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 17. Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Selectivity in Electrophilic Substitution of Pyrazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common selectivity challenges in the electrophilic substitution of pyrazoles.
Frequently Asked Questions (FAQs)
FAQ 1: What are the primary factors controlling regioselectivity in the electrophilic substitution of pyrazoles?
The regioselectivity of electrophilic substitution on the pyrazole ring is primarily governed by a combination of electronic and steric effects, as well as the reaction conditions.
-
Electronic Effects: The pyrazole ring is an electron-rich aromatic system.[1][2] The two adjacent nitrogen atoms influence the electron density at different positions. The C4 position is the most electron-rich and, therefore, the most susceptible to electrophilic attack in a neutral or alkaline medium.[3][4][5] The C3 and C5 positions are comparatively electron-poor.[4] Substituents on the ring can further modulate this reactivity. Electron-donating groups (EDGs) generally increase the ring's reactivity, while electron-withdrawing groups (EWGs) decrease it.[1][6]
-
Steric Hindrance: Bulky substituents on the ring, particularly at the N1, C3, or C5 positions, can sterically hinder the approach of an electrophile to adjacent positions. This can lead to substitution at the less hindered C4 position or, in some cases, prevent the reaction altogether.
-
Reaction Medium (pH): The pH of the reaction medium plays a critical role. In strongly acidic conditions, the pyridine-like N2 nitrogen gets protonated, forming a pyrazolium cation.[4][7] This protonation deactivates the ring towards electrophilic attack, particularly at the C4 position.[8][9] Under these conditions, substitution may be directed to the C3 position or occur on a phenyl substituent if present.[4][8]
FAQ 2: Why is my reaction yielding N-substitution instead of the desired C-substitution?
For N-unsubstituted pyrazoles, the lone pair on the pyrrole-like N1 nitrogen can act as a nucleophile, leading to N-substitution, which competes with C-substitution. This is particularly common with alkylating and acylating agents. To favor C-substitution, you can:
-
Protect the N1 Position: Introduce a removable protecting group on the N1 nitrogen. A common strategy is to use a bulky group that can be cleaved later.
-
Use Basic Conditions: In the presence of a strong base, the N1 proton can be abstracted to form a pyrazole anion.[1][10] This increases the electron density of the ring and enhances its reactivity towards electrophiles, primarily at the carbon positions.
FAQ 3: How do substituents already on the pyrazole ring direct incoming electrophiles?
Substituents have a profound directing effect on where the next electrophile will add.
-
N1 Substituents: The electronic nature of the N1 substituent is crucial. Electron-donating groups on N1 will activate the ring for further substitution, while electron-withdrawing groups will deactivate it.
-
C3/C5 Substituents: Electron-donating groups at C3 or C5 (like alkyl or alkoxy groups) will activate the C4 position. Electron-withdrawing groups at these positions will deactivate the entire ring but will still generally direct electrophiles to the C4 position, albeit requiring harsher conditions.
-
C4 Substituents: If the C4 position is already occupied, electrophilic substitution becomes more difficult and typically requires more forcing conditions. Substitution will then occur at the C3 or C5 positions, with the regioselectivity depending on the electronic nature of the existing substituents.
Troubleshooting Guides
Problem 1: Poor regioselectivity in nitration, obtaining a mixture of isomers.
Symptoms: You are nitrating a 1-phenylpyrazole and obtaining a mixture of 4-nitropyrazole and p-nitrophenyl products.
Cause: The choice of nitrating agent and acid conditions dictates the site of substitution.[8]
-
Mixed Acids (HNO₃/H₂SO₄): In strongly acidic media, the pyrazole ring is protonated and deactivated. This makes the phenyl ring more susceptible to electrophilic attack, leading to nitration at the para position of the phenyl group.[8]
-
Milder Conditions (Acetyl Nitrate): Using nitric acid in acetic anhydride ("acetyl nitrate") is a less acidic method. Under these conditions, the pyrazole ring remains unprotonated and is more activated than the phenyl ring, leading to selective nitration at the C4 position.[8]
Solution: To achieve selective C4-nitration of 1-phenylpyrazole, use acetyl nitrate. For selective nitration of the phenyl ring, use a mixture of nitric and sulfuric acids.
Data Summary: Regioselectivity in Nitration of 1-Phenylpyrazole
| Reagent | Conditions | Major Product | Reference |
|---|---|---|---|
| HNO₃ / H₂SO₄ | 12°C | 1-(p-nitrophenyl)pyrazole | [8] |
| HNO₃ / Ac₂O | 0°C | 4-nitro-1-phenylpyrazole |[8] |
Problem 2: Low yield and lack of selectivity in halogenation of an N-unsubstituted pyrazole.
Symptoms: Attempting to brominate a simple pyrazole with Br₂ results in a complex mixture of products and low yield of the desired 4-bromopyrazole.
Cause: For N-unsubstituted pyrazoles, direct halogenation can be complicated by side reactions. For many pyrazole systems, electrophilic halogenation occurs preferentially at the C4 position.[11] If the C4 position is blocked, substitution may occur at C3 or C5 under more forcing conditions.
Solution:
-
Protect the N1 position: If possible, protect the N1 position with a suitable group before halogenation to prevent side reactions.
-
Control the Stoichiometry: Use a controlled amount of the halogenating agent (e.g., 1 equivalent of Br₂) to avoid polyhalogenation.
-
Choice of Reagent: N-halosuccinimides (NCS, NBS, NIS) are often milder and more selective halogenating agents than diatomic halogens.
Data Summary: Halogenation of Pyrazolo[1,5-a]pyrimidines
| Halogen Source | Reagent | Solvent | Position | Yield Range | Reference |
|---|---|---|---|---|---|
| KI | PIDA* | H₂O | C3 | 75-81% | [12] |
| KBr | PIDA* | H₂O | C3 | 71-78% | [12] |
| KCl | PIDA* | H₂O | C3 | 68-73% | [12] |
*PIDA = Phenyliodine diacetate
Problem 3: Vilsmeier-Haack formylation is not working on my N-unsubstituted pyrazole.
Symptoms: You are trying to introduce a formyl group at the C4 position using POCl₃ and DMF, but the reaction fails or gives a very low yield.
Cause: The Vilsmeier-Haack reaction typically requires an N-substituted pyrazole. N-unsubstituted pyrazoles often fail to undergo formylation at the C4 position under standard Vilsmeier-Haack conditions.[5] The reaction works best on electron-rich aromatic systems, and an N-substituent (especially an electron-donating one) enhances the nucleophilicity of the pyrazole ring.
Solution:
-
N-Substitution: The most reliable solution is to use an N-substituted pyrazole as the starting material.
-
Optimize Conditions: For some substrates, increasing the temperature and using an excess of the Vilsmeier reagent can lead to the desired product.[13]
Experimental Protocols
Protocol 1: Selective C4-Nitration of 1-Phenylpyrazole using Acetyl Nitrate
This protocol is adapted from the nitration of 1-phenylpyrazole as described in the literature.[8]
Materials:
-
1-Phenylpyrazole
-
Acetic Anhydride (Ac₂O)
-
Nitric Acid (fuming, d=1.5)
-
Ice-water bath
-
Sodium carbonate solution
Procedure:
-
Dissolve 1-phenylpyrazole in acetic anhydride and cool the solution to 0°C in an ice-water bath.
-
Slowly add a solution of fuming nitric acid in acetic anhydride to the cooled pyrazole solution while maintaining the temperature at 0°C.
-
After the addition is complete, allow the mixture to stand at 0°C for several hours.
-
Carefully pour the reaction mixture into a large volume of ice-water.
-
Neutralize the solution with sodium carbonate.
-
The precipitated solid, 4-nitro-1-phenylpyrazole, is collected by filtration, washed with water, and can be recrystallized from a suitable solvent like ethanol.
Protocol 2: Vilsmeier-Haack Formylation of a 1,3-Disubstituted-5-chloropyrazole
This is a general procedure for the formylation of 5-chloropyrazoles at the C4 position.[13]
Materials:
-
1,3-disubstituted-5-chloro-1H-pyrazole
-
Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice bath
-
Sodium hydroxide solution
Procedure:
-
To a stirred solution of the 1,3-disubstituted-5-chloro-1H-pyrazole in an excess of DMF, add POCl₃ (e.g., 2-fold excess) dropwise at 0°C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 120°C for 2-3 hours.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Make the solution alkaline by adding a sodium hydroxide solution.
-
The product, 1,3-disubstituted-5-chloro-1H-pyrazole-4-carbaldehyde, can be extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.
Visual Guides
Caption: Decision workflow for predicting regioselectivity.
Caption: Experimental workflow for optimizing reaction selectivity.
References
- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. firsthope.co.in [firsthope.co.in]
- 4. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. brainly.in [brainly.in]
- 10. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications : Oriental Journal of Chemistry [orientjchem.org]
- 11. researchgate.net [researchgate.net]
- 12. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. arkat-usa.org [arkat-usa.org]
Validation & Comparative
A Comparative Analysis of Pyrazole-Based Kinase Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of several FDA-approved pyrazole-based kinase inhibitors. Supported by experimental data, this analysis delves into the potency, selectivity, and mechanisms of action of these critical therapeutic agents.
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have demonstrated significant clinical success. This guide offers a comparative analysis of eight prominent FDA-approved pyrazole-based kinase inhibitors: Crizotinib, Ruxolitinib, Erdafitinib, Asciminib, Avapritinib, Encorafenib, Pirtobrutinib, and Pralsetinib. By presenting key experimental data in a structured format, detailing methodologies, and visualizing complex biological pathways, this guide aims to be an invaluable resource for the scientific community.
Quantitative Comparison of Kinase Inhibitor Potency
The following tables summarize the half-maximal inhibitory concentration (IC50) values of the selected pyrazole-based inhibitors against their primary targets and a panel of other kinases. This data provides a quantitative measure of their potency and selectivity, crucial factors in drug development.
| Inhibitor | Primary Target(s) | IC50 (nM) | Off-Target Kinases of Note | IC50 (nM) |
| Crizotinib | ALK, ROS1, MET | ALK: ~3, c-Met: ~150.8[1] | IGF-1R | 8[2] |
| NCI-H929 (cell line): 530[3] | INSR | 7[2] | ||
| CCRF-CEM (cell line): 430[3] | ||||
| Ruxolitinib | JAK1, JAK2 | JAK1: 3.3, JAK2: 2.8[4][5][6] | TYK2 | 19[5] |
| JAK3 | 428[5] | |||
| Erdafitinib | FGFR1, FGFR2, FGFR3, FGFR4 | FGFR1: 1.2, FGFR2: 2.5, FGFR3: 3.0, FGFR4: 5.7[7][8][9][10] | VEGFR2 | 36.8[7][8] |
| Asciminib | BCR-ABL1 (myristoyl pocket) | Native BCR-ABL1: 3.8[11] | Minimal off-target activity reported | >1000 |
| K562-IR1 (cell line): 14.3[12] | ||||
| K562-IR2 (cell line): 26.1[12] | ||||
| K562-IR3 (cell line): 13.2[12] | ||||
| Avapritinib | KIT, PDGFRA | PDGFRA D842V: 0.24, KIT D816V: 0.27[13] | Other kinases | >1000 |
| PDGFRA WT (cellular): 95[14] | ||||
| Encorafenib | BRAF V600E | BRAF V600E: 0.35, BRAF WT: 0.47, CRAF: 0.3[15] | GSK3B, JNK2 | <1000[16] |
| A375 (cell line): 4[17] | Other kinases | >900[17] | ||
| Pirtobrutinib | BTK | BTK (cellular): 0.66[18] | TEC | 70.46[18] |
| TMD8 (cell line): 6.4[19] | Minimal off-target activity reported | >100-fold selectivity vs BTK[19][20] | ||
| REC-1 (cell line): 3.1[19] | ||||
| Pralsetinib | RET | Wild-type RET and mutants | <0.27 ng/mL (~0.5 nM)[21] | Other kinases |
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways targeted by these inhibitors is fundamental to appreciating their therapeutic effects and potential side effects. The following diagrams, generated using the DOT language, illustrate the key pathways modulated by each inhibitor.
Caption: The JAK-STAT signaling pathway and the inhibitory action of Ruxolitinib.
Caption: The MAPK/ERK signaling pathway and the inhibitory action of Encorafenib.
Caption: The FGFR signaling pathway and the inhibitory action of Erdafitinib.
Caption: The BCR-ABL signaling pathway and the allosteric inhibition by Asciminib.
Caption: The ALK fusion protein signaling pathway and the inhibitory action of Crizotinib.
Caption: The B-Cell Receptor (BCR) signaling pathway and the inhibitory action of Pirtobrutinib.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, this section provides detailed methodologies for key experiments commonly used in the characterization of kinase inhibitors.
Radiometric Kinase Activity Assay
This assay directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.[22][23][24][25][26]
Caption: General workflow for a radiometric kinase activity assay.
Detailed Protocol:
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase, a specific peptide or protein substrate, and the kinase assay buffer (typically containing MgCl2, DTT, and a buffer such as HEPES).
-
Initiation: Start the reaction by adding a mixture of unlabeled ATP and [γ-32P]ATP. The final ATP concentration should be close to the Km of the kinase for ATP to ensure accurate IC50 determination.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by adding a stop solution, often containing a high concentration of EDTA to chelate the Mg2+ ions required for kinase activity.
-
Separation: Spot a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unincorporated [γ-32P]ATP will not.
-
Washing: Wash the phosphocellulose paper multiple times with a wash buffer (e.g., phosphoric acid) to remove all unbound [γ-32P]ATP.
-
Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter or a phosphorimager.
-
Data Analysis: To determine the IC50 value of an inhibitor, perform the assay with varying concentrations of the compound. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[14][27][28][29]
Caption: General workflow for an MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the pyrazole-based kinase inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the plate for a period of 24 to 72 hours, depending on the cell line and the expected effect of the inhibitor.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) by plotting the percentage of viability against the logarithm of the inhibitor concentration.
In Vivo Tumor Xenograft Study
This model is used to evaluate the anti-tumor efficacy of a kinase inhibitor in a living organism.[30][31][32]
Caption: General workflow for an in vivo tumor xenograft study.
Detailed Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into different treatment groups, including a vehicle control group and one or more groups receiving the kinase inhibitor at different doses.
-
Drug Administration: Administer the pyrazole-based inhibitor and the vehicle according to the planned schedule (e.g., daily oral gavage).
-
Monitoring: Measure the tumor dimensions with calipers regularly (e.g., twice a week) and calculate the tumor volume. Monitor the body weight of the mice as an indicator of toxicity.
-
Study Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined size or after a specific duration of treatment.
-
Tumor Analysis: At the end of the study, euthanize the mice, and excise and weigh the tumors. The tumor tissue can be further analyzed by immunohistochemistry (IHC) or Western blotting to assess target engagement and downstream signaling effects.
-
Data Analysis: Compare the tumor growth between the treated and control groups to determine the anti-tumor efficacy of the inhibitor.
Conclusion
The pyrazole scaffold has proven to be a remarkably versatile and effective core for the development of a diverse range of kinase inhibitors. The FDA-approved drugs highlighted in this guide demonstrate the power of targeting specific kinases in various diseases, particularly cancer. The comparative data on potency and selectivity, coupled with an understanding of their mechanisms of action and the experimental protocols used for their characterization, provide a solid foundation for researchers to build upon. Future research in this area will undoubtedly lead to the development of even more potent and selective pyrazole-based kinase inhibitors with improved therapeutic profiles.
References
- 1. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. google.com [google.com]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Mitogen-activated protein kinase - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Avapritinib-based SAR studies unveil a binding pocket in KIT and PDGFRA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cusabio.com [cusabio.com]
- 13. blueprintmedicines.com [blueprintmedicines.com]
- 14. researchgate.net [researchgate.net]
- 15. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. Frontiers | ALK signaling and target therapy in anaplastic large cell lymphoma [frontiersin.org]
- 18. cusabio.com [cusabio.com]
- 19. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cerebrospinal Fluid Concentration of the RET Inhibitor Pralsetinib: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 21. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 22. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 23. sinobiological.com [sinobiological.com]
- 24. aacrjournals.org [aacrjournals.org]
- 25. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 26. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 27. encyclopedia.pub [encyclopedia.pub]
- 28. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 29. aacrjournals.org [aacrjournals.org]
- 30. MAPK signaling pathway - Signal transduction - Immunoway [immunoway.com]
- 31. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 32. The EMA assessment of avapritinib in the treatment of gastrointestinal stromal tumours harbouring the PDGFRA D842V mutation - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy Showdown: Bromophenyl vs. Chlorophenyl Pyrazole Derivatives in Drug Discovery
For Immediate Release
A Comprehensive Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This publication provides a detailed comparison of the efficacy of bromophenyl and chlorophenyl pyrazole derivatives, two classes of compounds that have garnered significant attention in medicinal chemistry for their diverse pharmacological activities. This guide synthesizes experimental data from various studies to offer an objective performance comparison, complete with detailed experimental protocols and visual representations of key biological pathways and workflows.
Quantitative Efficacy Comparison
The following table summarizes the reported in vitro anticancer and anti-inflammatory activities of selected bromophenyl and chlorophenyl pyrazole derivatives from various studies. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between different research reports.
| Compound Class | Derivative Description | Biological Activity | Target/Cell Line | Efficacy Metric (IC50/ED50) | Reference |
| Chlorophenyl Pyrazole | Spiro[indenoquinoxaline-pyrrolizidine]-N-arylpyrazole conjugate with a p-chlorophenyl substituent | Anticancer | HeLa | IC50 = 1.93 μM | [1] |
| Chlorophenyl Pyrazole | 1-(3-(4-chlorophenyl)-5-(naphthalen-1-yl)-1H-pyrazol-1-yl)ethan-1-one | Anti-inflammatory (LOX inhibition) | Lipoxygenase | IC50 = 80 µM | [2] |
| Chlorophenyl Pyrazole | 3-(4-chlorophenyl) -5- (3,4,5-trimethoxy thiophenyl)- 4,5-dihydro-1H-pyrazole-1-carbothioamide | Anticancer | HepG-2 | IC50 = 16.02 µM | [1] |
| Chlorophenyl Pyrazole | 1-(3-(4-chlorophenyl)-5-(5-chloro-2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | Anticancer | MCF-7 | IC50 = 0.97 µM | [3] |
| Bromophenyl Pyrazole | Pyrazole derivative with 4-bromophenyl group | Anticancer | MCF-7 | IC50 = 5.8 µM | [1] |
| Bromophenyl Pyrazole | Pyrazole derivative with 4-bromophenyl group | Anticancer | A549 | IC50 = 8.0 µM | [1] |
| Bromophenyl Pyrazole | Pyrazole derivative with 4-bromophenyl group | Anticancer | HeLa | IC50 = 9.8 µM | [1] |
| Bromophenyl Pyrazole | (E)-3-(4-((4-bromobenzyl)oxy)phenyl)-1-(4-chlorophenyl)prop-2-en-1-one derived pyrazoline | Anti-inflammatory | Carrageenan-induced paw edema | More potent than pyrazole counterpart | [2] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to aid in the replication and validation of these findings.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of pyrazole derivatives on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549, HeLa) are seeded in 96-well plates at a density of approximately 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The pyrazole derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions. These are then diluted to various concentrations in the cell culture medium. The cells are treated with these different concentrations of the compounds and incubated for a specified period, typically 24 to 72 hours. A control group is treated with the vehicle (DMSO) alone.
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as DMSO or an acidified isopropanol solution, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
In Vivo Anti-inflammatory Activity Assay (Carrageenan-Induced Rat Paw Edema)
This widely used model assesses the in vivo anti-inflammatory properties of novel compounds.[4][5][6]
-
Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: The test pyrazole derivatives are administered orally or intraperitoneally to the rats at a specific dose. A control group receives the vehicle, and a reference group is treated with a standard anti-inflammatory drug like celecoxib or diclofenac.[7]
-
Induction of Inflammation: After a set period (e.g., 30-60 minutes) to allow for drug absorption, a 1% solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of each rat to induce localized inflammation and edema.[4][5]
-
Paw Volume Measurement: The volume of the inflamed paw is measured at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group. A significant reduction in paw volume in the treated groups compared to the control group indicates anti-inflammatory activity.
In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the inhibitory activity and selectivity of compounds against cyclooxygenase (COX) enzymes.[8][9]
-
Enzyme and Substrate Preparation: Purified human recombinant COX-1 and COX-2 enzymes are used. Arachidonic acid is used as the substrate.
-
Inhibitor Incubation: The test pyrazole derivatives are pre-incubated with the COX-1 or COX-2 enzyme in a reaction buffer for a specific duration (e.g., 10-15 minutes) at 37°C to allow for binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.
-
Prostaglandin Measurement: The reaction is allowed to proceed for a set time and then stopped. The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) or other suitable methods.
-
Data Analysis: The percentage of inhibition of COX-1 and COX-2 activity is calculated for various concentrations of the test compounds. The IC50 values are then determined. The selectivity index (SI) is often calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2, with a higher SI indicating greater selectivity for COX-2.[10]
Visualizing Pathways and Processes
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. srrjournals.com [srrjournals.com]
- 2. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents | MDPI [mdpi.com]
- 3. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. inotiv.com [inotiv.com]
- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 6. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 7. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 10. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Data for Novel Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
The robust characterization of novel chemical entities is a cornerstone of modern drug discovery and development. For heterocyclic compounds such as pyrazoles, which form the scaffold of numerous therapeutic agents, unambiguous structural confirmation and purity assessment are paramount.[1][2] This guide provides a comparative overview of standard analytical techniques used to characterize novel pyrazole compounds, with a focus on how data from these methods can be cross-validated to ensure the integrity and reliability of the results.
Experimental Protocols
The following are detailed methodologies for the key analytical techniques employed in the characterization and cross-validation of a hypothetical novel pyrazole compound: 1,3-diphenyl-5-(4-methoxyphenyl)-1H-pyrazole .
a) High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the synthesized compound and to quantify any impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Eclipse XDB C18 (150mm x 4.6mm, 5µm).[3]
-
Mobile Phase: An isocratic mixture of 0.1% trifluoroacetic acid in water and methanol (20:80 v/v).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 25 ± 2°C.[3]
-
Injection Volume: 5.0 µL.[3]
-
Detection: UV at 206 nm.[3]
-
Sample Preparation: The synthesized pyrazole derivative is dissolved in the mobile phase to a concentration of 50-80 µg/mL.[3] The solution is filtered through a 0.2 µm syringe filter before injection.
b) Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the molecular structure of the compound by identifying the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of CDCl₃.
-
¹H NMR: Standard parameters are used, with chemical shifts reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR: A proton-decoupled spectrum is acquired at 100 MHz, with chemical shifts reported in ppm relative to TMS.
c) Mass Spectrometry (MS)
-
Objective: To determine the molecular weight of the compound and to gain information about its fragmentation pattern, which can further confirm the structure.
-
Instrumentation: An electrospray ionization (ESI) mass spectrometer.
-
Method: A solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) is infused into the ESI source.
-
Analysis Mode: Positive ion mode is typically used to detect the protonated molecule [M+H]⁺.
-
Data Acquisition: Data is collected over a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound.
d) Elemental Analysis
-
Objective: To determine the elemental composition (carbon, hydrogen, and nitrogen) of the compound, which provides a fundamental check of its empirical formula.
-
Instrumentation: A CHN elemental analyzer.
-
Procedure: A precisely weighed sample of the dried compound (typically 1-3 mg) is combusted in a high-oxygen environment. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a detector. The percentages of C, H, and N are then calculated.
Data Presentation and Cross-Validation
The following tables summarize the expected analytical data for the hypothetical novel pyrazole, 1,3-diphenyl-5-(4-methoxyphenyl)-1H-pyrazole .
Table 1: HPLC Purity Analysis
| Parameter | Result |
| Retention Time | 6.8 min |
| Purity (by area %) | >99.5% |
Table 2: ¹H and ¹³C NMR Spectroscopic Data
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |
| Chemical Shift (δ, ppm) | Assignment |
| 7.96 (d, J = 8.0 Hz, 2H) | Aromatic |
| 7.48–7.32 (m, 13H) | Aromatic |
| 6.86 (s, 1H) | Pyrazole C4-H |
| 3.81 (s, 3H) | -OCH₃ |
Table 3: Mass Spectrometry and Elemental Analysis Data
| Analytical Technique | Parameter | Expected Value | Observed Value |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ (m/z) | 327.1492 | 327.1490 |
| Elemental Analysis | % Carbon | 80.95 | 80.91 |
| % Hydrogen | 5.56 | 5.59 | |
| % Nitrogen | 8.58 | 8.61 |
Cross-Validation Narrative:
The analytical data presented above provides a comprehensive and cross-validated characterization of the novel pyrazole compound. The HPLC analysis indicates a high degree of purity (>99.5%), which is essential for accurate subsequent analyses. The ¹H NMR spectrum reveals the presence of aromatic protons and a characteristic singlet for the C4 proton of the pyrazole ring.[4] The integration of the proton signals is consistent with the proposed structure. The ¹³C NMR spectrum further supports the structure by showing the expected number of carbon signals, including the distinct signal for the methoxy group.[4]
The high-resolution mass spectrometry data provides a very accurate molecular weight, with the observed [M+H]⁺ peak closely matching the calculated value for the protonated molecule.[4] This provides strong evidence for the molecular formula C₂₂H₁₈N₂O. Finally, the elemental analysis data for carbon, hydrogen, and nitrogen are in excellent agreement with the calculated percentages for the proposed molecular formula, providing independent confirmation of the compound's elemental composition. Each piece of data from the different analytical techniques corroborates the others, leading to a high degree of confidence in the structure and purity of the synthesized novel pyrazole.
Visualizations
Caption: Experimental workflow for the synthesis, purification, and cross-validation of analytical data for a novel pyrazole compound.
Caption: Logical relationship demonstrating the complementary nature of analytical techniques in confirming the structure and purity of a novel pyrazole.
References
A Comparative Guide to Cross-Coupling Reactions for Pyrazole Functionalization
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, prized for its diverse biological activities and versatile chemical properties. The functionalization of the pyrazole ring through cross-coupling reactions is a critical step in the synthesis of novel drug candidates and advanced materials. This guide provides an objective comparison of the Suzuki coupling with other prominent cross-coupling methods for pyrazole modification, supported by experimental data to aid researchers in selecting the most suitable method for their synthetic challenges.
At a Glance: Comparing Key Cross-Coupling Methods for Pyrazoles
The choice of a cross-coupling method for pyrazole functionalization depends on several factors, including the desired bond to be formed (C-C, C-N, C-O), the nature of the available starting materials, functional group tolerance, and overall efficiency. Below is a summary of the most commonly employed methods.
| Method | Bond Formed | Typical Substrates | Key Advantages | Potential Disadvantages |
| Suzuki Coupling | C-C (Aryl, Heteroaryl, Vinyl, Alkyl) | Halopyrazoles, Pyrazoleboronic acids/esters | Mild reaction conditions, high functional group tolerance, commercially available and stable boronic acids, low toxicity of byproducts.[1][2][3] | Potential for side reactions like protodeboronation; N-H of unprotected pyrazoles can inhibit the catalyst.[1][4] |
| Stille Coupling | C-C (Aryl, Vinyl, Alkyl, Alkynyl) | Halopyrazoles, Organostannanes | Broad substrate scope, high functional group tolerance, stable organotin reagents.[5] | Toxicity of organotin reagents and byproducts, difficulty in removing tin-containing impurities.[5] |
| Heck Coupling | C-C (Alkenyl) | Halopyrazoles, Alkenes | Good for introducing vinyl groups, can be performed under ligandless conditions in some cases.[6] | Limited to the formation of C-C double bonds, regioselectivity can be an issue with certain substrates.[7] |
| Sonogashira Coupling | C-C (Alkynyl) | Halopyrazoles, Terminal alkynes | Excellent method for introducing alkyne functionalities, typically proceeds under mild conditions.[8][9][10] | Requires a copper co-catalyst which can sometimes lead to side reactions like alkyne homocoupling.[10] |
| Buchwald-Hartwig Amination | C-N (Aryl/Alkyl amines) | Halopyrazoles, Amines | Premier method for C-N bond formation, wide range of amine coupling partners can be used.[11][12][13][14] | Requires specialized and often expensive phosphine ligands, can be sensitive to air and moisture.[14] |
| C-H Activation/Arylation | C-C (Aryl) | Pyrazoles, Aryl halides | Atom-economical as it avoids pre-functionalization of the pyrazole ring.[15][16][17][18] | Often requires directing groups for regioselectivity, can require harsh reaction conditions and expensive oxidants.[15][17] |
Quantitative Comparison of Reaction Parameters
The following tables summarize typical reaction conditions and reported yields for the different cross-coupling methods on pyrazole substrates. It is important to note that direct comparison of yields can be challenging due to the variability in substrates, catalysts, and reaction conditions reported in the literature.
Table 1: Suzuki-Miyaura Coupling of Halopyrazoles
| Pyrazole Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromopyrazole | Phenylboronic acid | XPhos Pd G2 (2 mol%) | K3PO4 | Dioxane/H2O | 100 | 24 | 86 | [1] |
| 3-Bromopyrazole | 4-Methoxyphenylboronic acid | P1 (XPhos precatalyst) (7 mol%) | K3PO4 | Dioxane/H2O | 100 | 24 | 75 | [1] |
| 3-Bromo-pyrazolo[1,5-a]pyrimidin-5(4H)-one | Phenylboronic acid | XPhos Pd G2 (2 mol%) | K2CO3 | EtOH/H2O | 110 | 12 | 92 | [19] |
| 4-Bromo-3,5-dinitro-1H-pyrazole | 4-Methoxyphenylboronic acid | XPhos Pd G2 (2 mol%) | K3PO4 | 1,4-Dioxane | 100 | 16 | 95 | [3] |
Table 2: Sonogashira Coupling of Halopyrazoles
| Pyrazole Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodo-3,3-dimethyl-5-phenyl-3H-pyrazole | Phenylacetylene | Pd(PPh3)2Cl2 / CuI | Et3N | DMF | RT | 2 | 85 | [9] |
| 5-Bromo-3-aryl-pyrazolo[1,5-a]pyrimidine | Phenylacetylene | Pd(PPh3)2Cl2 (5 mol%) / CuI (10 mol%) | Et3N | Dioxane | 80 | 12 | 90 | [19] |
Table 3: Heck Coupling of Halopyrazoles
| Pyrazole Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodo-1-trityl-1H-pyrazole | tert-Butyl acrylate | Pd(OAc)2 (5 mol%) / P(OEt)3 (4 mol%) | Et3N | DMF | 100 | 2 | 95 | [20] |
| 4-Ethenyl-3-methoxy-1-phenyl-1H-pyrazole | 2-([1,1'-biphenyl]-4-yl)-5-bromo-3,3-dimethyl-3H-indole | Pd(OAc)2 (ligandless) | NaOAc | DMF | 120 | 24 | 45 | [6] |
Table 4: Buchwald-Hartwig Amination of Halopyrazoles
| Pyrazole Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromo-1-trityl-1H-pyrazole | Piperidine | Pd(dba)2 (10 mol%) / tBuDavePhos (20 mol%) | t-BuOK | Xylene | 160 (MW) | 0.17 | 60 | [11] |
| 4-Bromo-1-trityl-1H-pyrazole | Morpholine | Pd(dba)2 (10 mol%) / tBuDavePhos (20 mol%) | t-BuOK | Xylene | 160 (MW) | 0.17 | 67 | [11] |
Table 5: Direct C-H Arylation of Pyrazoles
| Pyrazole Substrate | Coupling Partner | Catalyst System | Base/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-Methylpyrazole | Iodobenzene | Pd(OAc)2 (10 mol%) / 1,10-Phenanthroline (30 mol%) | Cs2CO3 | Toluene | 140 | 48 | 51 | [15] |
| 1-Ethyl-3,5-dimethylpyrazole | Iodobenzene | Pd(OAc)2 (10 mol%) / Ag2O | Acetic Acid | Acetic Acid | 120 | 24 | 75 | [16] |
| 1-Phenylpyrazole | Phenyl iodide | CuI (10 mol%) / 1,10-Phenanthroline | CsF | DMF | 130 | 2 (Sono-photo) | 89 | [18] |
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of these reactions. Below are representative protocols for each key cross-coupling method.
Suzuki-Miyaura Coupling Protocol[1]
To a reaction vessel charged with 4-bromopyrazole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol) is added a solution of the palladium precatalyst (e.g., XPhos Pd G2, 2 mol%) in a mixture of dioxane (4 mL) and water (1 mL). The vessel is sealed and the mixture is stirred vigorously at 100 °C for 24 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Sonogashira Coupling Protocol[11]
A mixture of the halopyrazole (1.0 mmol), terminal alkyne (1.2 mmol), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%) in a suitable solvent such as DMF or triethylamine is stirred under an inert atmosphere. The reaction is typically carried out at room temperature or with gentle heating (e.g., 40-60 °C) and monitored by TLC. Upon completion, the reaction mixture is filtered through a pad of celite, and the solvent is removed in vacuo. The residue is then purified by column chromatography.
Heck Coupling Protocol[7]
In a sealed tube, the halopyrazole (1.0 mmol), alkene (1.5 mmol), Pd(OAc)₂ (5 mol%), a suitable ligand (e.g., P(OEt)₃, 10 mol%), and a base (e.g., Et₃N, 2.0 mmol) are dissolved in an appropriate solvent like DMF or acetonitrile. The mixture is degassed and then heated to 100-120 °C for 2-24 hours. After cooling, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by chromatography.
Buchwald-Hartwig Amination Protocol[13]
An oven-dried reaction vessel is charged with the halopyrazole (1.0 mmol), the amine (1.2 mmol), a palladium source (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 1.4-2.0 mmol). The vessel is evacuated and backfilled with an inert gas. A dry, degassed solvent such as toluene or dioxane is added, and the mixture is heated to 80-110 °C until the starting material is consumed. The reaction is then cooled, diluted with an organic solvent, and washed with water. The organic phase is dried and concentrated, and the product is purified by chromatography.
Direct C-H Arylation Protocol[17]
To a mixture of the pyrazole (1.0 mmol), aryl halide (1.2 mmol), and a base such as Cs₂CO₃ (2.0 mmol) in a suitable solvent (e.g., toluene, DMA), is added a palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%) and, if required, a ligand or an additive like pivalic acid. The reaction mixture is heated at high temperature (120-150 °C) for 12-48 hours. After completion, the reaction is cooled, diluted with an organic solvent, and filtered. The filtrate is washed, dried, and concentrated, and the product is purified by column chromatography.
Visualizing the Synthetic Logic
The selection of an appropriate cross-coupling method is a critical decision in the synthetic planning process. The following diagram illustrates the logical relationships and considerations for choosing a method for pyrazole functionalization.
Caption: Decision workflow for selecting a cross-coupling method for pyrazole synthesis.
Experimental Workflow for a Typical Cross-Coupling Reaction
The following diagram outlines the general experimental workflow for performing a palladium-catalyzed cross-coupling reaction for pyrazole functionalization.
Caption: General experimental workflow for pyrazole cross-coupling reactions.
Conclusion
The Suzuki coupling remains a highly versatile and widely used method for the C-C functionalization of pyrazoles due to its mild conditions, broad substrate scope, and the low toxicity of its reagents and byproducts. However, for specific synthetic transformations, other cross-coupling reactions offer distinct advantages. The Sonogashira reaction is unparalleled for the introduction of alkynyl groups, while the Buchwald-Hartwig amination is the method of choice for C-N bond formation. The Heck reaction provides a direct route to alkenylpyrazoles, and Stille coupling, despite its toxicity concerns, offers a broad scope. The emerging field of C-H activation presents an atom-economical alternative, though it often requires further optimization for regioselectivity and milder conditions. By carefully considering the factors outlined in this guide and the provided experimental data, researchers can make informed decisions to efficiently advance their synthetic endeavors with the versatile pyrazole core.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. research.rug.nl [research.rug.nl]
- 15. A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 18. mdpi.com [mdpi.com]
- 19. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
In Vivo Validation of Pyrazole Compound Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of several pyrazole compounds, supported by experimental data from preclinical and clinical studies. The information is intended to assist researchers in evaluating the potential of pyrazole-based scaffolds in drug discovery and development.
Executive Summary
Pyrazole, a five-membered heterocyclic ring, is a privileged scaffold in medicinal chemistry, forming the core of several approved drugs with diverse therapeutic applications. This guide focuses on the in vivo validation of pyrazole compounds in two major therapeutic areas: oncology and inflammation. We present comparative efficacy data for both approved drugs and promising experimental compounds, detailing the experimental models and methodologies used to generate this data. Signaling pathways and experimental workflows are visualized to provide a clear understanding of the mechanisms of action and study designs.
Data Presentation: Comparative In Vivo Efficacy of Pyrazole Compounds
The following tables summarize the quantitative in vivo efficacy data for selected pyrazole compounds.
Table 1: In Vivo Anticancer Efficacy of Pyrazole Compounds
| Compound | Target(s) | Cancer Model | Animal Model | Dosing Regimen | Key Efficacy Endpoints | Reference |
| Crizotinib | ALK, MET, ROS1 | Anaplastic Lymphoma Kinase (ALK)-positive Non-Small Cell Lung Cancer (NSCLC) | Mouse Xenograft (EML4-ALK) | 100 mg/kg/day | - Superior response rate and progression-free survival compared to chemotherapy.- Significant tumor regression.[1][2] | [1][2] |
| Ruxolitinib | JAK1, JAK2 | JAK2V617F-driven Myeloproliferative Neoplasm (MPN) | Mouse Model (Ba/F3-EPOR-JAK2V617F cells injected) | Not specified | - 90% survival at 22 days vs. 10% in control.- Reduced splenomegaly (mean spleen weight 110 mg vs. 471 mg in control).[3] | [3] |
| Erdafitinib | FGFR1-4 | FGFR3-mutant Urothelial Carcinoma | Human Clinical Trial (THOR Phase III) | 8 mg/day, with dose escalation | - Median Overall Survival: 12.1 months vs. 7.8 months with chemotherapy.- Objective Response Rate: 46% vs. 12% with chemotherapy.[4][5] | [4][5] |
| Compound 15e | Not specified | H22 Liver Cancer & B16 Melanoma | Mouse Xenograft | Not specified in abstract | - Significant in vivo antitumor activity observed.[6][7][8] | [6][7][8] |
Table 2: In Vivo Anti-inflammatory Efficacy of Pyrazole Compounds
| Compound | Target(s) | Inflammatory Model | Animal Model | Dosing Regimen | Key Efficacy Endpoints | Reference |
| Celecoxib | COX-2 | Carrageenan-induced Paw Edema | Rat | 1, 10, and 30 mg/kg (IP) | - Dose-dependent reduction in paw edema.- Significant anti-inflammatory effect at 1, 10, and 30 mg/kg doses.[9] | [9] |
| Asparacosin A | COX-2 | Carrageenan-induced Paw Edema | Rat | 10, 20, and 40 mg/kg (p.o) | - Significant inhibition of paw edema at 20 and 40 mg/kg after 3 and 5 hours.[10] | [10] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats (for Celecoxib and Asparacosin A)
This model is a widely used and reliable method for screening anti-inflammatory drugs.
-
Animals: Male Wistar rats are typically used.[9]
-
Induction of Inflammation: A subplantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of the rats.[9][11][12]
-
Drug Administration:
-
Measurement of Edema: Paw volume is measured using a plethysmometer at specified time intervals (e.g., 0, 1, 3, and 5 hours) after carrageenan injection.[10][11] The percentage of inhibition of edema is calculated by comparing the paw volume in the treated groups with the control group.
Xenograft Mouse Models for Anticancer Efficacy (for Crizotinib and Compound 15e)
Xenograft models are instrumental in evaluating the efficacy of anticancer compounds in vivo.
-
Cell Lines and Tumor Implantation:
-
Drug Administration:
-
Crizotinib: Administered orally at a dose of 100 mg/kg/day.[13]
-
-
Efficacy Evaluation: Tumor volume is measured regularly using calipers. The percentage of tumor growth inhibition is calculated. Survival of the animals is also monitored.[1]
Myeloproliferative Neoplasm (MPN) Mouse Model (for Ruxolitinib)
This model recapitulates key features of human MPN driven by the JAK2V617F mutation.
-
Model Generation: Ba/F3-EPOR-JAK2V617F cells are injected into the tail vein of Balb/c mice.[3]
-
Drug Administration: Ruxolitinib is administered to the treatment group.
-
Efficacy Assessment: Key parameters monitored include survival, spleen weight (as an indicator of splenomegaly), and plasma levels of inflammatory cytokines.[3]
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by the approved pyrazole-containing drugs.
Caption: Crizotinib inhibits the MET receptor tyrosine kinase signaling pathway.
Caption: Ruxolitinib inhibits the JAK-STAT signaling pathway.
Caption: Erdafitinib inhibits the FGFR signaling pathway.
Experimental Workflow
Caption: General workflow for in vivo efficacy validation of pyrazole compounds.
References
- 1. Co-clinical quantitative tumor volume imaging in ALK-rearranged NSCLC treated with crizotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Co-clinical trials demonstrate superiority of crizotinib to chemotherapy in ALK-rearranged non-small cell lung cancer and predict strategies to overcome resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of Ruxolitinib for Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Erdafitinib Demonstrates Improved Responses in FGFR-Altered Advanced Urothelial Carcinoma - The ASCO Post [ascopost.com]
- 5. ESMO: Erdafitinib demonstrates improved responses in FGFR-altered advanced urinary tract cancers | MD Anderson Cancer Center [mdanderson.org]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. scholars.uky.edu [scholars.uky.edu]
- 8. Synthesis, in vitro and in vivo antitumor activity of pyrazole-fused 23-hydroxybetulinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach [frontiersin.org]
- 11. 2.10. Carrageenan-Induced Paw Edema in Rats [bio-protocol.org]
- 12. Investigating the Anti‐Inflammatory Potential of SLC‐0111: A Carbonic Anhydrase Inhibitor Targeting Cyclooxygenase‐Mediated Inflammatory Pathways in a Carrageenan‐Induced Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Pyrazole Derivatives as Corrosion Inhibitors: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of effective corrosion inhibitors is a cornerstone of materials science and industrial chemistry. Among the diverse classes of organic compounds investigated, pyrazole derivatives have emerged as a promising frontier due to their excellent inhibition efficiencies, attributed to the presence of multiple adsorption centers such as nitrogen heteroatoms and π-electrons in their aromatic ring structure. This guide provides a comparative overview of various pyrazole-based inhibitors, supported by experimental data, to aid researchers in the selection and design of next-generation anti-corrosion agents.
Performance Comparison of Pyrazole Inhibitors
The inhibition efficiency of pyrazole derivatives is significantly influenced by their molecular structure, the nature of the corrosive medium, and the metallic substrate. The following table summarizes the performance of several recently studied pyrazole inhibitors on mild steel in acidic environments.
| Inhibitor Name/Abbreviation | Corrosive Medium | Concentration | Temperature (K) | Inhibition Efficiency (%) | Reference |
| N-(2-(4-(4-bromophenyl)-1,3-diphenyl-1H-pyrazol-5-carbonyl)phenyl)-4-methylbenzenesulfonamide (N-PMBSA) | 1.0 M HCl | Optimum | - | 94.58 | [1] |
| N-(2-(4-(4-bromophenyl)-1,3-diphenyl-1H-pyrazol-5-carbonyl)phenyl)benzamide (N-PBA) | 1.0 M HCl | Optimum | - | 92.37 | [1] |
| 5-(4-methoxyphenyl)-3-(4-methylphenyl)4,5-dihydro-1H-pyrazol-1-yl-(pyridin-4-yl)methanone (MMDPPM) | 15% HCl | 250 ppm | 303 | 95.9 | [2] |
| methyl 5-(4-Chlorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate (MCPPC) | 15% HCl | 250 ppm | 303 | 92.0 | [2] |
| N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline (L4) | 1 M HCl | 10⁻³ M | - | 90.8 | [3] |
| ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6) | 1 M HCl | 10⁻³ M | - | 91.8 | [3] |
| 4-(4,5-dihydro-1H-pyrazol-5-yl)-N,N-dimethylaniline (D) | 1 M HCl | 10⁻³ M | - | 96 | [4] |
| N,N-dimethyl-4-(3-methyl-4,5-dihydro-1H-pyrazol-5-yl)aniline (D10) | 1 M HCl | 10⁻³ M | - | 95 | [4] |
| N1,N1,N2,N2-tetrakis((3,5-dimethyl-1H-pyrazol-1-yl)methyl) benzene-1,2-diamine (BF4) | 1.0 M HCl | 10⁻³ M | 308 | 94.2 | [5] |
| N1,N1,N3,N3-tetrakis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)propane-1,3-diamine (BF2) | 1.0 M HCl | 10⁻³ M | 308 | 87.0 | [5] |
| 2,3-bis[(bis((1 H-pyrazol-1-yl) methyl) amino)] pyridine (Tetra-Pz-Ortho) | 1 M HCl | 10⁻³ M | 303 | 97.2 | [6] |
| 1,4-bis[(bis((1 H-pyrazol-1-yl) methyl) amino)] benzene (Tetra-Pz-Para) | 1 M HCl | 10⁻³ M | 303 | 96.2 | [6] |
| N,1-dibenzyl-5-methyl-1H-pyrazol-3-carboxamide (BPC) | 1 M HCl | 125 ppm | 298 | 91.55 | [7] |
| Synthesized pyrazole derivative (BM-01) | 1 M HCl | 10⁻³ M | 298 | 90.40 | [8][9][10] |
Experimental Protocols
Accurate and reproducible data are paramount in corrosion science. The following are detailed methodologies for key experiments used to evaluate the performance of pyrazole inhibitors.
Weight Loss Measurement
This gravimetric method provides a direct measure of corrosion rate and inhibition efficiency.
-
Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished with a series of emery papers (up to 1200 grade), degreased with acetone, washed with distilled water, and dried.
-
Initial Weighing: The initial weight of each coupon is accurately recorded to four decimal places.
-
Immersion: The coupons are immersed in the corrosive solution (e.g., 1 M HCl) with and without various concentrations of the pyrazole inhibitor for a specified period (e.g., 6 hours) at a constant temperature.[11]
-
Final Weighing: After the immersion period, the coupons are retrieved, cleaned to remove corrosion products (typically with a solution containing HCl and a cleaning inhibitor like urotropine), washed, dried, and re-weighed.
-
Calculations:
-
Corrosion Rate (CR) is calculated using the formula: CR (mm/y) = (87.6 × W) / (D × A × T), where W is the weight loss in mg, D is the density of the metal in g/cm³, A is the surface area in cm², and T is the immersion time in hours.
-
Inhibition Efficiency (IE%) is calculated as: IE% = [(CR_blank - CR_inh) / CR_blank] × 100, where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.
-
Potentiodynamic Polarization (PDP)
This electrochemical technique provides insights into the kinetics of both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions and helps classify the inhibitor type.
-
Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of a mild steel working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.
-
Stabilization: The working electrode is immersed in the test solution for a period (e.g., 30 minutes) to allow the open-circuit potential (OCP) to stabilize.[6]
-
Polarization Scan: The potential is scanned from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s).[6]
-
Data Analysis: The resulting Tafel plots (log current density vs. potential) are extrapolated to determine the corrosion potential (Ecorr) and corrosion current density (Icorr).
-
Calculation:
-
Inhibition Efficiency (IE%) is calculated as: IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] × 100, where Icorr_blank and Icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively. The shift in Ecorr helps to classify the inhibitor as anodic, cathodic, or mixed-type.[12] Most pyrazole derivatives act as mixed-type inhibitors.[2][3][5][9][12][13]
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the charge transfer resistance and the formation of a protective film at the metal/solution interface.
-
Cell and Stabilization: The same three-electrode setup as in PDP is used. The working electrode is stabilized at the OCP.
-
Impedance Measurement: A small amplitude AC signal (e.g., 10 mV) is applied over a wide frequency range (e.g., 100 kHz to 10 mHz).[6][14]
-
Data Presentation: The data is typically presented as Nyquist plots (imaginary impedance vs. real impedance) and Bode plots (impedance magnitude and phase angle vs. frequency).
-
Equivalent Circuit Modeling: The impedance data is fitted to an equivalent electrical circuit to extract parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
-
Calculation:
-
Inhibition Efficiency (IE%) is calculated from the charge transfer resistance values: IE% = [(Rct_inh - Rct_blank) / Rct_inh] × 100, where Rct_inh and Rct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively. An increase in Rct and a decrease in Cdl indicate the adsorption of the inhibitor and the formation of a protective layer.[2][5]
-
Visualization of Experimental Workflow and Inhibition Mechanism
To further elucidate the experimental process and the underlying mechanism of corrosion inhibition by pyrazole derivatives, the following diagrams are provided.
Caption: General workflow for evaluating pyrazole corrosion inhibitors.
Caption: Mechanism of pyrazole inhibition on a metal surface.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Adsorption and Inhibition Mechanisms of New Pyrazole Derivatives for Carbon Steel Corrosion in Hydrochloric Acid Solutions Based on Experimental, Computational, and Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peacta.org [peacta.org]
- 5. peacta.org [peacta.org]
- 6. Experimental and computational approach on the corrosion inhibition properties of two newly pyrazole derivatives on carbon steel in acid medium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrochemical study and modeling of an innovative pyrazole carboxamide derivative as an inhibitor for carbon steel corrosion in acidic environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Experimental and Computational Anticorrosion Behaviors of Pyrazole s-Triazine/anilino-morpholino Derivatives for Steel in Acidic Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Pyrazole Derivatives as Corrosion Inhibitor for C- Steel in Hydrochloric Acid Medium | Semantic Scholar [semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
Orthogonal Methods for Confirming the Structure of Pyrazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The definitive structural elucidation of pyrazole derivatives is a critical step in chemical research and drug development, ensuring the precise architecture of these pharmaceutically significant scaffolds. A multi-faceted, orthogonal approach employing a suite of analytical techniques is paramount for unambiguous structure confirmation. This guide provides a comparative overview of key orthogonal methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate strategies for their specific needs.
Executive Summary
This guide compares four indispensable analytical techniques for the structural confirmation of pyrazole derivatives:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular framework, including the connectivity and chemical environment of atoms.
-
Mass Spectrometry (MS): Determines the molecular weight and elemental composition, and offers structural insights through fragmentation analysis.
-
X-ray Crystallography: Delivers an unequivocal three-dimensional atomic arrangement of a crystalline compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the presence of specific functional groups within the molecule.
Each method offers unique and complementary information. The strategic application of these techniques in concert provides a robust and comprehensive structural verification, minimizing the risk of misinterpretation.
Data Presentation: A Comparative Overview
The following tables summarize key quantitative data obtained from the orthogonal analysis of various pyrazole derivatives.
Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ) for Representative Pyrazole Derivatives
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference(s) |
| 3,5-diethyl-1-phenyl-1H-pyrazole | CDCl₃ | 7.42 (m, 5H), 6.08 (s,1H), 2.68 (m, 4H), 1.36-1.21(m, 6H) | 154.7, 145.8, 140.2, 129.2, 127.3, 125.2, 103.2, 21.7, 19.6, 14.2, 13.15 | [1] |
| 1-(4-bromophenyl)-3,5-diethyl-1H-pyrazole | CDCl₃ | 7.55 (d, 2H, J = 8.79 Hz), 7.29 (d, 2H, J = 8.05), 6.05 (s, 1H), 2.70-2.59 (m, 4H), 1.33-1.20 (m, 6H) | 151.8, 147.7, 140.1, 136.3, 124.4, 119.2, 107.0, 21.6, 20.4, 15.1, 14.2 | [1] |
| Ethyl 5-phenyl-1H-pyrazole-3-carboxylate | CDCl₃ | 1.22 (t, 3H), 4.20 (q, 2H), 6.99 (s, 1H), 7.31-7.43 (m, 3H), 7.71 (dd, 2H), 13.05 (bs, 1H) | 13.8, 60.7, 104.7, 125.5, 128.3, 128.7, 129.6, 141.3, 146.5, 161.2 | [2] |
| 3(5)-Methyl-5(3)-phenyl-1H-pyrazole | CDCl₃ | 2.23 (s, 3H), 6.31 & 6.32 (s, 1H), 7.22-7.38 (m, 3H), 7.68-7.72 (m, 2H), 11.63 (bs, 1H) | 11.5, 102.0, 125.7, 127.7, 128.6, 132.6, 143.2, 149.9 | [2] |
Table 2: Characteristic FTIR Absorption Bands for Pyrazole Derivatives
| Functional Group | Absorption Range (cm⁻¹) | Intensity | Notes | Reference(s) |
| N-H Stretch (pyrazole ring) | 3550 - 3200 | Broad, Strong | Indicates the presence of an N-H bond, characteristic of N-unsubstituted pyrazoles. | [3] |
| C-H Stretch (aromatic) | 3100 - 3010 | Medium | Characteristic of C-H bonds on the pyrazole and any attached aryl rings. | [4] |
| C=N Stretch (pyrazole ring) | 1680 - 1620 | Variable | Part of the pyrazole ring system vibrations. | [3] |
| C=C Stretch (pyrazole ring) | 1550 - 1450 | Medium to Strong | Part of the pyrazole ring system vibrations. | [4] |
| C=O Stretch (e.g., in pyrazolones) | 1750 - 1680 | Strong | Indicates the presence of a carbonyl group. | [5] |
Table 3: Common Mass Spectrometry Fragmentation Patterns of Pyrazole Derivatives
| Fragmentation Process | Description | Significance | Reference(s) |
| [M]+• | Molecular ion peak | Confirms the molecular weight of the compound. | [6][7] |
| [M-H]+ | Loss of a hydrogen atom | Often a prominent peak, especially in N-unsubstituted pyrazoles. | [7] |
| [M-28]+• or [M-HCN]+• | Loss of HCN | A characteristic fragmentation pathway for the pyrazole ring.[6][7] | [6][7] |
| [M-R]+ | Loss of a substituent | Provides information about the nature and position of substituents on the ring. | [6] |
Table 4: Comparative X-ray Crystallographic Data for Substituted Pyrazoles
| Compound | Crystal System | Space Group | Key Unit Cell Parameters | Reference(s) |
| (Z)-3-Methyl-1-phenyl-4-[(p-tolyl)(p-tolylamino)methylidene]-1H-pyrazol-5(4H)-one | Monoclinic | P2₁/n | a = 10.9695(3) Å, b = 5.9308(2) Å, c = 14.7966(4) Å, β = 98.6180(10)° | [8] |
| (Z)-3-Methyl-4-[1-(4-methylanilino)-propylidene]-1-phenyl-1H-pyrazol-5(4H)-one | Triclinic | P-1 | a = 5.9308(2) Å, b = 10.9695(3) Å, c = 14.7966(4) Å, α = 100.5010(10)°, β = 98.6180(10)°, γ = 103.8180(10)° | [8] |
| 4-Iodo-1H-pyrazole | Monoclinic | P2₁/c | a = 8.134(3) Å, b = 5.617(2) Å, c = 11.838(4) Å, β = 108.82(1)° | [9] |
| 3-(Benzo[d][6][9]dioxol-5-yl)-1-(3-chlorophenyl)-5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazole | Triclinic | P-1 | a = 9.940(2) Å, b = 10.198(3) Å, c = 11.727(3) Å, α = 71.18(1)°, β = 80.11(1)°, γ = 68.31(1)° | [10] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the pyrazole derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the chemical shift region of interest.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 200-240 ppm, and a longer acquisition time and relaxation delay to ensure full relaxation of the carbon nuclei.
-
2D NMR (COSY, HSQC, HMBC): Utilize standard pulse programs for these experiments to establish proton-proton and proton-carbon correlations, which are invaluable for assigning complex spectra.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the pyrazole derivative (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Data Acquisition:
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for volatile and thermally stable compounds and provides detailed fragmentation information.[6][7] Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds and typically yields the protonated molecule [M+H]⁺.
-
Mass Analyzer: Analyze the ions using a suitable mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.
-
High-Resolution Mass Spectrometry (HRMS): When possible, obtain high-resolution mass spectra to determine the exact mass and elemental composition of the molecular ion and key fragments.
-
-
Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to deduce structural motifs and confirm the pyrazole core structure.[6][7]
X-ray Crystallography
-
Crystal Growth: Grow single crystals of the pyrazole derivative of sufficient size and quality (typically 0.1-0.3 mm in each dimension). This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering).
-
Data Collection: Mount a suitable single crystal on a goniometer head and place it in the X-ray beam of a diffractometer. Collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to minimize thermal motion).
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the atomic coordinates and thermal parameters against the experimental data to obtain the final crystal structure.
-
Data Validation: Validate the final structure using crystallographic software to ensure the quality of the model.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Solids: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.
-
Liquids: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups present in the molecule (e.g., N-H, C=O, C=N, aromatic C-H).[3][4][5]
Mandatory Visualizations
The following diagrams illustrate the logical workflow for structural elucidation and the relationship between the orthogonal methods.
Caption: Workflow for the synthesis and structural confirmation of pyrazole derivatives.
Caption: Interrelationship of orthogonal methods for pyrazole structure elucidation.
Conclusion
The structural confirmation of pyrazole derivatives requires a rigorous and multi-pronged analytical approach. While each technique provides valuable pieces of the structural puzzle, no single method is sufficient on its own. NMR spectroscopy elucidates the detailed bonding framework, mass spectrometry confirms the molecular formula and provides fragmentation clues, FTIR spectroscopy identifies key functional groups, and X-ray crystallography offers the ultimate proof of the three-dimensional structure. By integrating the data from these orthogonal methods, researchers can confidently and accurately determine the structure of novel pyrazole derivatives, a critical step in advancing their scientific and therapeutic potential.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. IR Absorption Table [webspectra.chem.ucla.edu]
- 4. IR _2007 [uanlch.vscht.cz]
- 5. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 6. researchgate.net [researchgate.net]
- 7. BiblioBoard [openresearchlibrary.org]
- 8. spast.org [spast.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Pyrazole Synthesis Routes for the Modern Researcher
For researchers, scientists, and professionals in drug development, the pyrazole nucleus represents a cornerstone of heterocyclic chemistry, integral to a vast array of pharmaceuticals and agrochemicals. The selection of a synthetic route is a critical decision that impacts yield, purity, cost, and scalability. This guide provides an objective, data-driven comparison of the most prevalent and effective methods for pyrazole synthesis, offering detailed experimental protocols and a clear visualization of the underlying chemical pathways.
At a Glance: Key Pyrazole Synthesis Strategies
The construction of the pyrazole ring is dominated by several robust and versatile strategies. The classical Knorr synthesis, relying on the condensation of 1,3-dicarbonyl compounds with hydrazines, remains a widely used method. Paralleling this is the cyclization of α,β-unsaturated carbonyl compounds. More contemporary approaches, such as 1,3-dipolar cycloadditions and multicomponent reactions (MCRs), offer alternative pathways with distinct advantages in efficiency and molecular diversity. This guide will delve into a head-to-head comparison of these four key methodologies.
Performance Comparison of Synthesis Routes
The choice of synthesis route is often a trade-off between yield, reaction time, substrate availability, and control over regioselectivity. The following tables summarize quantitative data from various studies to facilitate a direct comparison.
Table 1: Knorr Pyrazole Synthesis from 1,3-Dicarbonyls
The Knorr synthesis is a foundational method for pyrazole formation.[1][2] A primary challenge is controlling regioselectivity when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines, often leading to isomeric mixtures.[3]
| 1,3-Dicarbonyl Compound | Hydrazine | Catalyst/Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Ethyl Acetoacetate | Phenylhydrazine | None | 135-145 | 1 | High | [4] |
| Ethyl Benzoylacetate | Hydrazine Hydrate | Acetic Acid / 1-Propanol | ~100 | 1 | 79 | [1][5] |
| Substituted 1,3-Diketones | Substituted Hydrazines | Ethylene Glycol | RT | - | 70-95 | [6] |
| Ethyl Acetoacetate | Phenylhydrazine | Nano-ZnO | - | - | 95 | [6] |
| 1,3-Diketones | Arylhydrazines | N,N-Dimethylacetamide | RT | - | 59-98 | [6] |
Table 2: Synthesis from α,β-Unsaturated Aldehydes & Ketones (Chalcones)
This method involves the reaction of α,β-unsaturated carbonyl compounds, often chalcones, with hydrazine derivatives. The reaction typically proceeds through a pyrazoline intermediate which is subsequently oxidized to the pyrazole.[7]
| α,β-Unsaturated Carbonyl | Hydrazine | Conditions | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Chalcone | Hydrazine Hydrate | Glacial Acetic Acid, reflux | - | 6.5 | High | [8] |
| Chalcone | Phenylhydrazine Hydrate | Ethanol, reflux | 80 | 4 | 75 | [9] |
| Chalcone | Acetyl Hydrazine | Glacial Acetic Acid / Ethanol, reflux | 80 | 6 | - | [9] |
| Adamantyl Chalcone | Substituted Phenylhydrazines | Acetic Acid / H₂O | 80 | 48 | Moderate | [10] |
| β-Arylchalcones | H₂O₂, then Hydrazine Hydrate | - | - | - | - | [7] |
Table 3: 1,3-Dipolar Cycloaddition Routes
This modern approach offers high regioselectivity by reacting a 1,3-dipole (like a nitrile imine, generated in situ from a hydrazonoyl halide, or a diazo compound) with a dipolarophile (an alkyne or alkene).[7][11]
| 1,3-Dipole Source | Dipolarophile | Conditions | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Hydrazonoyl Chloride | α-Bromocinnamaldehyde | Triethylamine | RT | 7-10 | 70-86 | [11] |
| Nitrile Imines | Ninhydrin-derived Carbonates | - | - | - | up to 95 | [12] |
| Ethyl Diazoacetate | Methyl Propiolate | TPGS-750-M / H₂O (pH 5.5) | RT | 20 | 76 | [13] |
| Phenylhydrazone | Benzoquinone | Triethylamine | RT | 48 | 90 | [14] |
Table 4: Multicomponent Reaction (MCR) Routes
MCRs combine three or more starting materials in a single pot to form the pyrazole ring, offering high efficiency and atom economy. These reactions are excellent for building complex molecules and generating libraries of compounds.[15][16]
| Components | Catalyst/Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Aldehyde, Ketone, Hydrazine | Microwave Irradiation | - | - | - | [16] |
| Enaminone, Benzaldehyde, Hydrazine-HCl | Ammonium Acetate / H₂O | Reflux | 1 h | Good | [17][18] |
| Aldehyde, Arylhydrazine, β-Diketone | (TBA)₂S₂O₈ / Solvent-free | - | - | Excellent | [15] |
| Aldehyde, Malononitrile, Hydrazine, β-Ketoester | Sodium Gluconate | - | - | - | [16] |
| Phenylhydrazine, 3-Aminocrotononitrile, Benzenethiol | Iodine / Solvent-free | - | - | 39-91 | [19] |
Reaction Pathways and Mechanisms
Understanding the underlying mechanism is crucial for optimizing reaction conditions and predicting outcomes.
Knorr Pyrazole Synthesis Workflow
The Knorr synthesis proceeds via the initial formation of a hydrazone intermediate from the reaction of a hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The initial nucleophilic attack can occur at either carbonyl group, which can lead to a mixture of regioisomers if the dicarbonyl is unsymmetrical.[2][20]
Synthesis from α,β-Unsaturated Carbonyls Workflow
This route begins with a Michael addition of the hydrazine to the β-carbon of the unsaturated system. This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the carbonyl carbon, forming a pyrazoline intermediate. A subsequent oxidation/dehydration step yields the final aromatic pyrazole.
1,3-Dipolar Cycloaddition Workflow
This powerful method involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile. For pyrazole synthesis, a common strategy is the in-situ generation of a nitrile imine from a hydrazonoyl halide, which then reacts with an alkyne. The concerted nature of the cycloaddition provides excellent control over regiochemistry.
Detailed Experimental Protocols
Reproducibility is key in scientific research. The following are representative protocols for the major synthesis routes.
Protocol 1: Knorr Synthesis of 3-Methyl-1-phenyl-5-pyrazolone
This protocol is adapted from the synthesis of Edaravone.[4]
-
Reaction Setup: In a round-bottomed flask, slowly add ethyl acetoacetate (1.625 mL, 12.5 mmol) to phenylhydrazine (1.25 mL, 12.5 mmol) in a fume hood. The addition is slightly exothermic.
-
Heating: Assemble a reflux condenser and heat the mixture in an oil bath at 135–145 °C for 60 minutes.
-
Isolation: After heating, a heavy syrup will form. Transfer the hot syrup to a beaker and cool thoroughly in an ice-water bath.
-
Precipitation: Add 2 mL of diethyl ether and stir the mixture vigorously with a glass rod until a crude powdered product precipitates.
-
Purification: Collect the crude product by vacuum filtration. To purify, dissolve the solid in a minimal amount of hot ethanol. Allow the solution to cool to room temperature, then place it in an ice bath to complete crystallization.
-
Final Steps: Filter the recrystallized solid using a Büchner funnel, wash with a small amount of cold diethyl ether, and dry in a desiccator to obtain the final product.
Protocol 2: Synthesis of a Pyrazoline from a Chalcone
This protocol describes a general method for the cyclization of a chalcone using hydrazine hydrate.[8]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the chalcone (1 mmol) and hydrazine hydrate (4 mmol) in glacial acetic acid (20 mL).
-
Heating: Heat the mixture under reflux in an oil bath for approximately 6.5 hours. Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of n-hexane:ethyl acetate (8:2 v/v).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into crushed ice.
-
Neutralization: Carefully neutralize the mixture with a saturated sodium carbonate solution until the acetic acid is consumed and the product precipitates.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and air dry. The crude product can be further purified by recrystallization from ethanol.
Protocol 3: 1,3-Dipolar Cycloaddition Synthesis of a Tetrasubstituted Pyrazole
This protocol is adapted from a method using an alkyne surrogate for regioselective synthesis.[11]
-
Reaction Setup: To a solution of the appropriate hydrazonoyl chloride (1.0 equiv) and α-bromocinnamaldehyde (1.2 equiv) in anhydrous toluene, add triethylamine (1.5 equiv) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. The nitrile imine is generated in situ and undergoes cycloaddition. Monitor the disappearance of starting materials by TLC (typically 7-10 hours).
-
Work-up: After the reaction is complete, evaporate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes-ethyl acetate gradient as the eluent to afford the pure pyrazole product.
Conclusion
The synthesis of pyrazoles is a well-explored field, yet the choice of the optimal route depends heavily on the specific target molecule and available resources.
-
The Knorr Synthesis is a reliable and high-yielding classical method, particularly for symmetrical 1,3-dicarbonyls, but can suffer from poor regioselectivity with unsymmetrical substrates.
-
Synthesis from α,β-Unsaturated Carbonyls is an excellent method for preparing 3,5-diarylpyrazoles and related structures, leveraging the wide availability of chalcone precursors.
-
1,3-Dipolar Cycloadditions represent a more modern and highly regioselective approach, ideal for constructing complex, polysubstituted pyrazoles that are challenging to access via classical condensation methods.
-
Multicomponent Reactions offer the highest degree of efficiency and are exceptionally suited for combinatorial chemistry and the rapid generation of diverse pyrazole libraries from simple starting materials.
By comparing the quantitative data, understanding the reaction mechanisms, and following the detailed protocols provided, researchers can make an informed decision to select the most suitable and efficient pathway for their pyrazole synthesis endeavors.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. jk-sci.com [jk-sci.com]
- 3. 2024.sci-hub.box [2024.sci-hub.box]
- 4. books.rsc.org [books.rsc.org]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. iiardjournals.org [iiardjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. longdom.org [longdom.org]
- 18. preprints.org [preprints.org]
- 19. mdpi.com [mdpi.com]
- 20. name-reaction.com [name-reaction.com]
Reproducibility of Biological Assays for Pyrazole Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the reproducibility of biological assays is paramount for the reliable evaluation of novel compounds. This guide provides a comparative overview of common biological assays used to assess the activity of pyrazole derivatives, with a focus on their reproducibility. We delve into the methodologies of anticancer, anti-inflammatory, and antioxidant assays, presenting quantitative data where available and outlining the key parameters that influence their reliability.
Introduction to Pyrazole Derivatives and Biological Assays
Pyrazole derivatives are a class of heterocyclic compounds that form the core structure of numerous pharmaceuticals due to their diverse biological activities.[1][2] These activities span a wide range, including anticancer, anti-inflammatory, and antioxidant properties.[3][4] The evaluation of these potential therapeutic effects relies on a variety of in vitro biological assays. The reproducibility of these assays is critical for validating experimental findings, ensuring that results are consistent and reliable across different experiments and laboratories. This guide focuses on three commonly used assays: the MTT assay for cytotoxicity, the COX inhibition assay for anti-inflammatory activity, and the DPPH assay for antioxidant capacity.
Comparison of Biological Assays for Pyrazole Derivatives
The choice of a biological assay depends on the specific activity being investigated. For pyrazole derivatives, which exhibit a wide spectrum of biological effects, a panel of assays is often employed. The following table summarizes key aspects of three common assays.
| Assay Type | Target Activity | Principle | Key Parameters for Reproducibility |
| MTT Assay | Cytotoxicity (Anticancer) | Enzymatic reduction of MTT to formazan by viable cells.[5] | Cell seeding density, MTT concentration, incubation time, formazan solubilization.[6] |
| COX Inhibition Assay | Anti-inflammatory | Measurement of the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[7][8] | Enzyme concentration, substrate concentration, pre-incubation time with inhibitor.[9][10] |
| DPPH Assay | Antioxidant | Reduction of the stable free radical DPPH by an antioxidant compound.[11] | DPPH concentration, reaction time, solvent system.[11] |
Experimental Protocols and Reproducibility Data
Detailed and consistent experimental protocols are the foundation of reproducible research. This section provides the methodologies for the MTT, COX inhibition, and DPPH assays, along with available data on their reproducibility.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.[12]
Experimental Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.[13]
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole derivative and a vehicle control. Incubate for a specified period (e.g., 72 hours).[13]
-
MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[13]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 492 nm or 570 nm.[13]
COX Inhibition Assay for Anti-inflammatory Activity
The anti-inflammatory activity of pyrazole derivatives, such as the well-known drug celecoxib, is often evaluated by their ability to inhibit COX-1 and COX-2 enzymes.[3]
Experimental Protocol:
-
Reagent Preparation: Prepare a reaction buffer, heme, and the COX-1 or COX-2 enzyme solution. Human recombinant enzymes are recommended for relevance to human health.[9][10]
-
Inhibitor Incubation: In a 96-well plate, add the reaction buffer, heme, and the pyrazole derivative (inhibitor) to the wells. A control with the inhibitor vehicle is also prepared. Incubate for a defined period (e.g., 10 minutes) at 37°C to allow for inhibitor-enzyme interaction.[10]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.[10]
-
Reaction Termination: After a precise incubation time (e.g., 2 minutes), stop the reaction by adding a solution of stannous chloride.[10]
-
Product Quantification: The product of the COX reaction (e.g., Prostaglandin G2 or its derivatives) is then quantified, often using a fluorometric or ELISA-based method.[10][14]
Reproducibility: The reproducibility of COX inhibition assays is dependent on precise timing and temperature control. The pre-incubation time of the inhibitor with the enzyme can significantly affect the IC50 value, especially for time-dependent inhibitors.[10] Running samples in duplicate or triplicate is standard practice.[8] For the pyrazole derivative celecoxib, a known COX-2 inhibitor, one commercially available kit determined an IC50 of 0.45 µM, demonstrating the assay's ability to quantify the potency of this class of compounds.[14]
DPPH Assay for Antioxidant Activity
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method to evaluate the radical scavenging (antioxidant) activity of compounds like pyrazole derivatives.[4]
Experimental Protocol:
-
Sample Preparation: Dissolve the pyrazole derivatives in a suitable solvent (e.g., ethanol or methanol) to prepare a stock solution, from which serial dilutions are made.[11]
-
DPPH Solution: Prepare a solution of DPPH in the same solvent. An optimized concentration for one method was found to be 280 µM.[11]
-
Reaction Mixture: Mix the sample solution with the DPPH solution. For example, 100 µL of the sample can be mixed with 100 µL of the DPPH solution.[11]
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 15 or 30 minutes).[11][15]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 517 nm or 540 nm.[11][15] A decrease in absorbance indicates radical scavenging activity.
Reproducibility: The DPPH assay's reproducibility has been validated in several studies. One study reported a linear range for the positive control quercetin between 7 and 140 µM with a high correlation coefficient (R² = 0.9987). The accuracy, expressed as a percentage error, was found to be between -5.81% and 1.55%, which is within acceptable limits.[11] Another validation study in accordance with ICH standards also confirmed the reliability of the DPPH assay for screening plant extracts.[16]
Visualizing Experimental Workflows and Pathways
To further clarify the processes described, the following diagrams illustrate a typical experimental workflow and a relevant biological pathway.
Caption: General experimental workflow for in vitro biological assays.
Caption: Simplified COX pathway and the inhibitory action of pyrazole derivatives.
Conclusion
The reliable assessment of the biological activities of pyrazole derivatives hinges on the use of reproducible and well-validated assays. While direct comparative data on the reproducibility of different assays for a single series of pyrazole derivatives is scarce, the principles of good assay design and validation are universal. The MTT, COX inhibition, and DPPH assays are all robust methods when performed with strict adherence to optimized protocols. For researchers, it is crucial to establish and report on the reproducibility of their chosen assays, including measures of inter- and intra-assay variability, to ensure the validity of their findings and to contribute to the development of new pyrazole-based therapeutics.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]
- 3. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. mdpi.com [mdpi.com]
- 7. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Optimization and Validation of Two High-Throughput Methods Indicating Antiradical Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. assaygenie.com [assaygenie.com]
- 15. jmchemsci.com [jmchemsci.com]
- 16. eajse.tiu.edu.iq [eajse.tiu.edu.iq]
The Pyrazole Synthesis Showdown: Microwave-Assisted Heating vs. Conventional Methods
A comprehensive comparison of two key synthetic methodologies for the preparation of pyrazoles, a critical scaffold in drug discovery and development.
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of pharmaceuticals. The efficiency of pyrazole synthesis is therefore a critical consideration for researchers in drug development. This guide provides a detailed comparison of two primary heating methods employed in pyrazole synthesis: microwave-assisted organic synthesis (MAOS) and conventional heating. This objective analysis, supported by experimental data, aims to equip researchers with the knowledge to select the most appropriate method for their specific needs.
Executive Summary: A Tale of Two Heating Methods
Microwave-assisted synthesis has emerged as a powerful technique in organic chemistry, offering significant advantages over traditional heating methods. In the context of pyrazole synthesis, MAOS consistently demonstrates a dramatic reduction in reaction times and often leads to improved yields.[1][2] This is attributed to the direct and efficient heating of the reaction mixture by microwaves, bypassing the slower process of thermal conduction inherent in conventional heating.[3]
Data Presentation: A Quantitative Comparison
The following table summarizes the key performance indicators for the synthesis of various pyrazole derivatives using both microwave-assisted and conventional heating methods.
| Product | Method | Temperature (°C) | Time | Yield (%) | Reference |
| Phenyl-1H-pyrazoles | Microwave-Assisted | 60 | 5 min | 91-98 | [1][2] |
| Conventional | 75 | 2 h | 73-90 | [1][2] | |
| Phenyl-1H-pyrazole-4-carboxylic acids | Microwave-Assisted | 80 | 2 min | 62-92 | [1][2] |
| Conventional | 80 | 1 h | 48-85 | [1][2] | |
| 3,5-disubstituted-1H-pyrazoles | Microwave-Assisted | 130 | 3-10 min | High | [4] |
| Conventional | 130 | 1-3 h | Moderate | [4] |
Experimental Protocols: A Step-by-Step Guide
To provide a practical understanding of the methodologies, detailed experimental protocols for the synthesis of 3,5-disubstituted-1H-pyrazoles from α,β-unsaturated carbonyl compounds are presented below.[4]
Microwave-Assisted Synthesis of 3,5-disubstituted-1H-pyrazoles
-
Reactant Mixture Preparation: In a 40 mL Pyrex tube, combine the appropriate tosylhydrazone of the α,β-unsaturated carbonyl compound (10 mmol) with anhydrous potassium carbonate (K₂CO₃, 20 mmol).
-
Solvent Addition: Add a minimal amount of N,N-dimethylformamide (DMF) (30 mg/mmol of the organic substrate) to enhance energy transfer.
-
Microwave Irradiation: Place the reaction mixture in the microwave cavity and irradiate with stirring at 130 °C. The temperature is maintained by modulating the microwave power from 5 to 300 W.
-
Reaction Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion (typically within a few minutes), the product is isolated using standard purification techniques.
Conventional Heating Synthesis of 3,5-disubstituted-1H-pyrazoles
-
Reactant Mixture Preparation: In a 40 mL Pyrex tube, mix the tosylhydrazone of the α,β-unsaturated carbonyl compound (10 mmol) with anhydrous K₂CO₃ (20 mmol).
-
Solvent Addition: Add a minimal amount of DMF (30 mg/mmol of the organic substrate).
-
Heating: Heat the reaction mixture with stirring in a thermostated oil bath set to 130 °C. The reaction time is measured from the point at which the bulk of the reaction reaches this temperature.
-
Reaction Monitoring and Work-up: Monitor the reaction by TLC. Once the reaction is complete (typically after several hours), the product is isolated via standard purification methods.
Visualizing the Workflow
To further illustrate the procedural differences, the following diagrams outline the experimental workflows for both synthesis methods.
Conclusion: A Clear Advantage for Microwave-Assisted Synthesis
The presented data and experimental protocols clearly indicate that microwave-assisted heating offers a superior alternative to conventional heating for the synthesis of pyrazoles. The significant reduction in reaction times, coupled with often higher yields, translates to increased efficiency and productivity in a research and development setting.[1][2] Furthermore, the "green" chemistry aspects of MAOS, such as reduced energy consumption and the potential for solvent-free reactions, align with modern sustainable laboratory practices.[4] While conventional heating remains a viable option, the compelling advantages of microwave-assisted synthesis make it the recommended method for the rapid and efficient production of pyrazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. New “Green” Approaches to the Synthesis of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Molecular Docking with Experimental Binding Assays
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of key experimental binding assays used to validate molecular docking results. It includes detailed protocols, quantitative data comparisons, and visual workflows to aid in the selection of the most appropriate validation method.
Molecular docking has become an indispensable tool in modern drug discovery, enabling the rapid screening of vast compound libraries and the prediction of ligand-protein interactions. However, the computational nature of docking necessitates experimental validation to confirm the predicted binding affinities and poses. This guide delves into three widely used experimental binding assays for this purpose: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence-Based Assays, offering a comparative analysis to inform your research strategy.
Comparing the Alternatives: A Quantitative Overview
Choosing the right experimental assay is critical and depends on various factors, including the nature of the interacting molecules, the desired data output, and available resources. The following table summarizes the key performance characteristics of ITC, SPR, and Fluorescence-Based Assays.
| Feature | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | Fluorescence-Based Assays (e.g., FP) |
| Principle | Measures heat changes upon binding | Detects changes in refractive index upon binding | Measures changes in fluorescence properties upon binding |
| Primary Data Output | Binding affinity (Kd), enthalpy (ΔH), entropy (ΔS), stoichiometry (n)[1] | Binding affinity (Kd), association (ka) and dissociation (kd) rates[2][3] | Binding affinity (Kd), IC50 |
| Labeling Requirement | Label-free[4] | Label-free | Requires fluorescent labeling of one binding partner |
| Throughput | Low to medium | Medium to high[2] | High |
| Sample Consumption | High[5][6] | Low to medium[2][6] | Low |
| Sensitivity | Micromolar to nanomolar range | Nanomolar to picomolar range[2] | Nanomolar to picomolar range |
| Strengths | Provides a complete thermodynamic profile of the interaction.[7] | Real-time kinetic data, high sensitivity.[2][3] | High throughput, low sample consumption, homogenous format. |
| Limitations | Lower throughput, requires larger sample quantities.[5] | Immobilization of one partner may affect its activity. | Labeling can potentially alter binding affinity. |
The Validation Workflow: From Computation to Confirmation
The process of validating molecular docking results is a cyclical workflow that involves computational prediction, experimental verification, and potential model refinement. This iterative process strengthens the confidence in the predicted binding modes and affinities.
Experimental Protocols: A Step-by-Step Guide
Detailed and robust experimental protocols are fundamental to obtaining reliable data for validating computational models. Below are generalized, step-by-step procedures for the three discussed binding assays.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[7]
Methodology:
-
Sample Preparation:
-
Instrument Setup:
-
Titration:
-
Perform an initial small injection (e.g., 1-2 µL) to displace any material from the syringe tip, which is typically discarded from the final analysis.
-
Carry out a series of injections (e.g., 20-30 injections of 5-10 µL) of the ligand into the protein solution.
-
Allow the system to reach equilibrium between each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection to determine the heat change.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[1]
-
Surface Plasmon Resonance (SPR)
SPR is a sensitive, real-time, and label-free technique that measures binding events by detecting changes in the refractive index at a sensor surface.[2][3]
Methodology:
-
Sensor Chip Preparation:
-
Select a sensor chip with appropriate surface chemistry for immobilizing the ligand.
-
Activate the sensor surface using a standard amine coupling kit (e.g., EDC/NHS).
-
Immobilize the ligand (protein) onto the sensor surface to the desired density.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Analyte Binding:
-
Prepare a series of analyte (ligand) dilutions in a suitable running buffer.
-
Inject the analyte solutions over the sensor surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) in real-time to observe the association phase.
-
After the injection, flow running buffer over the surface to monitor the dissociation phase.
-
-
Regeneration:
-
If necessary, inject a regeneration solution (e.g., low pH glycine) to remove the bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
-
Subtract the signal from a reference flow cell to correct for bulk refractive index changes.
-
Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[3]
-
Fluorescence-Based Assays (e.g., Fluorescence Polarization)
Fluorescence Polarization (FP) is a homogenous assay that measures the change in the polarization of fluorescent light emitted by a labeled molecule upon binding to a larger partner.
Methodology:
-
Reagent Preparation:
-
Synthesize or obtain a fluorescently labeled version of the ligand (tracer).
-
Prepare solutions of the protein and the unlabeled test compounds.
-
Determine the optimal concentration of the fluorescent tracer and protein to achieve a stable and significant polarization signal window.
-
-
Assay Setup:
-
In a microplate, add the fluorescent tracer and the protein to each well.
-
Add varying concentrations of the unlabeled test compound to the wells.
-
Include control wells with only the tracer (minimum polarization) and tracer with protein (maximum polarization).
-
-
Measurement:
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader equipped with polarizing filters.
-
-
Data Analysis:
-
Calculate the anisotropy or polarization values for each well.
-
Plot the polarization values against the concentration of the unlabeled competitor.
-
Fit the resulting competition curve to a suitable model to determine the IC50 value, which can then be converted to a Ki (and subsequently Kd) value using the Cheng-Prusoff equation.[9]
-
Conclusion: An Integrated Approach for Robust Drug Discovery
The validation of molecular docking results with experimental binding assays is a cornerstone of modern structure-based drug design. While computational methods provide invaluable insights and high-throughput screening capabilities, experimental data from techniques like ITC, SPR, and fluorescence-based assays are essential to confirm these predictions and provide a deeper understanding of the molecular interactions. By carefully selecting the appropriate experimental method and integrating the results into a cyclical workflow of prediction, validation, and refinement, researchers can significantly increase the confidence in their models and accelerate the discovery of novel therapeutics.
References
- 1. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 2. Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI [reichertspr.com]
- 3. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 4. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution [en.bio-protocol.org]
- 5. nicoyalife.com [nicoyalife.com]
- 6. Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions | Lab Manager [labmanager.com]
- 7. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution [bio-protocol.org]
- 9. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 1-Benzyl-4-(4-bromophenyl)pyrazole
This guide provides immediate and essential safety and logistical information for the proper disposal of 1-Benzyl-4-(4-bromophenyl)pyrazole, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
Hazard Identification and Summary
Summary of Potential Hazards:
| Hazard Category | Description | GHS Classification (Typical for related compounds) |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | Acute Tox. 4 (Oral, Dermal, Inhalation) |
| Skin Irritation | Causes skin irritation. | Skin Irrit. 2 |
| Eye Irritation | Causes serious eye irritation or damage. | Eye Irrit. 2A / Eye Dam. 1 |
| Aquatic Hazard | Harmful to aquatic life with long-lasting effects. | Aquatic Chronic 3 |
This data is a synthesis from SDS of related compounds and should be treated as a likely profile for this compound.
Personal Protective Equipment (PPE)
Before handling or preparing for disposal, ensure the following personal protective equipment is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be inspected before use.
-
Eye Protection: Chemical safety goggles or a face shield.
-
Lab Coat: A flame-retardant lab coat.
-
Respiratory Protection: If there is a risk of dust or aerosol generation, use a NIOSH-approved respirator.
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved hazardous waste disposal facility.
Experimental Protocol for Waste Handling and Disposal:
-
Segregation:
-
Do not mix this compound waste with other waste streams.
-
Store in a dedicated, clearly labeled, and sealed container. The container should be compatible with the chemical and stored in a cool, dry, and well-ventilated area.
-
-
Labeling:
-
Label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.
-
-
Collection of Contaminated Materials:
-
Any materials used to clean up spills of this compound (e.g., absorbent pads, contaminated gloves) should also be placed in the hazardous waste container.
-
Contaminated clothing should be removed immediately and disposed of as hazardous waste.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Provide them with all necessary information about the waste, including its composition and quantity.
-
-
Decontamination:
-
Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent (e.g., ethanol or acetone, followed by soap and water), and dispose of the cleaning materials as hazardous waste.
-
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Essential Safety and Operational Guidance for 1-Benzyl-4-(4-bromophenyl)pyrazole
Disclaimer: A specific Safety Data Sheet (SDS) for 1-Benzyl-4-(4-bromophenyl)pyrazole was not located. The following guidance is based on the safety profiles of structurally similar compounds, including pyrazole derivatives and brominated aromatic compounds. Researchers must conduct a thorough risk assessment before handling this chemical and consult their institution's safety office.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural guidance outlines operational and disposal plans to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
When handling this compound, especially in powdered form, a comprehensive PPE strategy is crucial to minimize exposure.[1][2][3] The following table summarizes the required PPE.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Double-gloving with nitrile gloves.[4] | Provides a robust barrier against dermal absorption. Change gloves every 30-60 minutes or immediately upon contamination.[4] Powder-free gloves are recommended to prevent aerosolization of the compound.[4] |
| Eyes & Face | Chemical safety goggles and a face shield.[4][5] | Offers protection from splashes and airborne particles. Standard eyeglasses are insufficient.[4] |
| Respiratory | An N-95 or higher-rated respirator.[4] | Necessary when handling the powder outside of a certified chemical fume hood to prevent inhalation.[2] For large spills, a chemical cartridge-type respirator may be required.[4] |
| Body | A lab coat, fully buttoned. | Protects skin and personal clothing from contamination. |
| Feet | Closed-toe shoes.[6] | Protects feet from spills. |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.
| Procedure | Guideline | Rationale |
| Engineering Controls | Handle exclusively in a certified chemical fume hood. | Minimizes inhalation exposure to the powdered chemical. |
| General Handling | Avoid creating dust.[7] Wash hands thoroughly after handling.[5] | Prevents inhalation and accidental ingestion. |
| Storage | Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[5] | Protects the compound from moisture and degradation. |
| Incompatibilities | Keep away from strong oxidizing agents. | To prevent potentially hazardous reactions. |
Spill and Exposure Protocols
Immediate and appropriate action is necessary in the event of a spill or exposure.
| Scenario | Action Plan |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[5] |
| Inhalation | Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5] |
| Small Spill | Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[9] |
| Large Spill | Evacuate the area and contact your institution's emergency response team. |
Disposal Plan
As a halogenated organic compound, this compound requires specific disposal procedures.
| Waste Type | Disposal Method | Rationale |
| Solid Waste | Collect in a designated, sealed, and properly labeled "Halogenated Organic Waste" container.[6] | Prevents environmental contamination and ensures compliance with waste disposal regulations. |
| Contaminated Materials | All contaminated PPE (gloves, etc.) and absorbent materials from spills must be disposed of in the designated "Halogenated Organic Waste" container. | To prevent secondary contamination. |
| General Guidance | Do not dispose of down the drain.[6] Arrange for disposal through your institution's licensed waste disposal service.[5] | Halogenated organic compounds are harmful to aquatic life and require specialized disposal.[5] |
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. PPE and Safety for Chemical Handling [acsmaterial.com]
- 2. nspcoatings.co.uk [nspcoatings.co.uk]
- 3. realsafety.org [realsafety.org]
- 4. pppmag.com [pppmag.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
